2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKLELBSWJXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974373 | |
| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58878-37-8 | |
| Record name | Piperidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)-1-methylpiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058878378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethyl)-1-methylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride?
An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 58878-37-8), a pivotal piperidine derivative in medicinal chemistry and organic synthesis. The document delves into its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and diverse applications, particularly its role as a key intermediate in the development of pharmaceutical agents. Furthermore, it outlines robust analytical methodologies for quality control and provides essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical compound.
Introduction
This compound is a heterocyclic compound that has garnered significant interest within the scientific community. As a derivative of piperidine, a saturated heterocycle that is a core structure in numerous alkaloids and pharmaceuticals, this compound serves as a valuable and reactive building block. Its structure, featuring a reactive chloroethyl group, makes it a prime intermediate for synthesizing a wide array of more complex molecules.[1]
Historically, its structural similarity to compounds like thioridazine has positioned it as a subject of investigation for potential biological activities, including antipsychotic properties.[1] More recent research has also explored its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.[1] Its primary utility, however, remains in its role as a precursor in multi-step syntheses for creating novel chemical entities for pharmaceuticals, agrochemicals, and other industrial chemicals.[1][2]
Chemical and Physical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its application in any research or manufacturing setting.
Structure and Nomenclature
The compound consists of a piperidine ring with a methyl group on the nitrogen atom (position 1) and a 2-chloroethyl substituent at position 2. It is supplied as a hydrochloride salt, which enhances its stability and water solubility.
Detailed Synthesis Protocol
Causality: This protocol is designed for efficiency and yield. Toluene is selected as the solvent for the chlorination step due to its inert nature and appropriate boiling point, which allows the reaction to proceed at an optimal temperature (70–85°C) without unwanted side reactions. [1]Thionyl chloride is a superior chlorinating agent for converting alcohols to alkyl chlorides because its byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.
Materials:
-
1-methylpiperidine
-
2-chloroethanol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Hydrochloric acid (for catalysis, if needed)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Hydroxyethylation: In a clean, dry reaction vessel, combine 1-methylpiperidine and 2-chloroethanol in a suitable solvent. If required, add a catalytic amount of hydrochloric acid. Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Solvent Removal: Remove the solvent under reduced pressure to isolate the crude 2-(2-hydroxyethyl)-1-methylpiperidine intermediate.
-
Chlorination: Dissolve the crude intermediate in an inert solvent like toluene. Cool the solution in an ice bath.
-
Reagent Addition: Add thionyl chloride dropwise to the cooled solution. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). It must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, slowly heat the mixture to 70–85°C and maintain this temperature for 2-4 hours, or until the reaction is complete. [1]6. Isolation: Cool the reaction mixture. The product, this compound, will often crystallize out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (like hexane) to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for higher purity.
Chemical Reactivity and Mechanism of Action
The utility of this compound stems from its inherent chemical reactivity and its ability to interact with biological systems.
Chemical Reactivity
The key to its function as a synthetic intermediate is the chloroethyl group. The carbon atom bonded to the chlorine is electrophilic, making it a target for nucleophiles.
-
Nucleophilic Substitution: This is the most important reaction. The chlorine atom acts as a good leaving group and can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides. [1]This reaction forms the basis for its use in building larger, more complex molecules. For instance, reacting it with a primary amine would result in a new secondary amine, extending the carbon chain.
Biological Mechanism of Action
The biological activity of this compound is primarily linked to its function as a dopamine receptor antagonist, specifically targeting D2 and D4 receptors. [1]This antagonism is a key mechanism for many antipsychotic drugs. By blocking these receptors, it can modulate dopaminergic signaling pathways in the brain, which has been shown to reduce hyperactivity and stereotypy behaviors in animal models of psychosis. [1] Additionally, its ability to form covalent bonds with nucleophilic sites (e.g., amino or sulfhydryl groups) in biological molecules like proteins and nucleic acids can lead to the disruption of cellular processes. [1]This alkylating activity is the basis for its potential as an antitubercular agent, where it inhibits type II NADH dehydrogenase (NDH-2), an enzyme critical for the energy metabolism of Mycobacterium tuberculosis. [1]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial starting material.
-
Antipsychotic Agents: As a derivative of thioridazine, it is a key building block for synthesizing new potential antipsychotic drugs that act as dopamine receptor antagonists. [1]* Antitubercular Agents: Research has demonstrated its potential in developing new treatments against multidrug-resistant tuberculosis strains due to its inhibitory effect on NDH-2. [1]* Anticancer and Osteoporosis Treatments: It is widely used as a pharmaceutical intermediate in the synthesis of various therapeutic agents, including those for cancer and osteoporosis. [1]* General Organic Synthesis: Its reactive nature makes it a versatile tool for organic chemists to introduce a methylpiperidine ethyl moiety into a target molecule. [3]
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Protocol: Purity Analysis by HPLC
Causality: This reverse-phase HPLC method is chosen for its ability to separate polar and non-polar compounds effectively. A C18 column provides excellent retention for the piperidine derivative. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the elution of the compound with good peak shape. UV detection is suitable as the compound possesses a chromophore.
Equipment and Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Water (HPLC grade)
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid. The mobile phase can be a gradient or isocratic mixture of this buffer and acetonitrile (e.g., 70:30 Buffer:Acetonitrile).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 25°C
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solutions to establish a calibration curve, followed by the sample solutions.
-
Data Interpretation: Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Safety, Handling, and Toxicology
Proper handling of this chemical is essential due to its potential hazards.
Hazard Identification
-
Harmful if swallowed, in contact with skin, or if inhaled. [4]* Causes skin irritation and serious eye irritation. [4]* May cause respiratory irritation. [4] GHS Pictograms: GHS07 (Exclamation Mark) [4]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. [5][6]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5][6]Avoid breathing dust. Do not get in eyes, on skin, or on clothing. [5]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5][6]Store away from incompatible materials such as strong oxidizing agents and bases. [5]
First Aid Measures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [4]* If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. [4]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [4]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]
Conclusion
This compound is a compound of significant value in the landscape of chemical synthesis and pharmaceutical development. Its well-defined reactivity, centered on the chloroethyl group, provides a reliable pathway for the construction of complex molecular architectures. While its direct biological activities as a dopamine antagonist and potential antitubercular agent are notable, its primary role as a versatile intermediate solidifies its importance. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for any scientist aiming to leverage its potential in their research and development endeavors.
References
- Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem. (n.d.). PubChem. [Link]
- N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers - Shree Ganesh Chemicals. (n.d.). Shree Ganesh Chemicals. [Link]
Sources
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride CAS number 58878-37-8
An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS: 58878-37-8)
Introduction: A Versatile Intermediate in Modern Synthesis
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and chemical synthesis.[1] Characterized by a piperidine ring substituted with a reactive 2-chloroethyl group at the 2-position and a methyl group on the nitrogen atom, this compound serves as a crucial intermediate in the development of a range of bioactive molecules.[1][2] Its significance stems from the chloroethyl moiety, which acts as a potent alkylating agent, enabling the covalent modification of various nucleophilic substrates.[1][3] This reactivity is harnessed by medicinal chemists and process development scientists to construct complex molecular architectures for drug discovery and agrochemical applications.[1][2][4]
This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis methodologies from laboratory to industrial scale, mechanisms of action, and key applications, with a focus on the practical insights and causal relationships that govern its use. Furthermore, this document provides validated analytical protocols for quality control and detailed safety and handling procedures to ensure its responsible use in a research and development setting.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthesis and analysis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 58878-37-8 | [1] |
| Molecular Formula | C₈H₁₇Cl₂N | [1] |
| Molecular Weight | 198.13 g/mol (hydrochloride salt) | [1][2] |
| IUPAC Name | 2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | [5] |
| Synonym(s) | 2-(2-Chloroethyl)-1-methylpiperidinium chloride | [2] |
| Appearance | Solid, powder, or crystals | [6] |
| Melting Point | 133 - 137 °C | |
| pH | 5.9 (in H₂O at 20 °C) | |
| Solubility | Water soluble | [7] |
| InChI Key | WVBKLELBSWJXAT-UHFFFAOYSA-N |
Synthesis and Manufacturing: From Precursor to Final Product
The synthesis of this compound is a well-established process, typically achieved via the chlorination of its alcohol precursor, N-methyl-2-piperidineethanol. This transformation is a cornerstone of its production, converting a relatively inert hydroxyl group into a reactive alkyl chloride, primed for nucleophilic substitution.
Precursor Synthesis: N-Methyl-2-piperidineethanol
The immediate precursor, N-methyl-2-piperidineethanol (CAS 533-15-3), is a commercially available compound.[8][9][10] For researchers requiring its synthesis, a common route is the catalytic hydrogenation of 2-pyridineethanol. This reaction reduces the aromatic pyridine ring to a piperidine ring. To minimize the formation of N-methylated byproducts during this process, the reaction can be conducted in the presence of another amine, which suppresses unwanted side reactions.[11][12]
Laboratory-Scale Chlorination Protocol
The foundational laboratory method involves a nucleophilic substitution reaction where the hydroxyl group of N-methyl-2-piperidineethanol is replaced by a chlorine atom using thionyl chloride (SOCl₂).[1]
Reaction: N-methyl-2-piperidineethanol + SOCl₂ → this compound + SO₂ + HCl
Causality of Reagent and Condition Selection:
-
Thionyl Chloride (SOCl₂): SOCl₂ is the reagent of choice for this conversion due to its high efficiency and the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[13]
-
Inert Solvent (Toluene): An inert aromatic hydrocarbon like toluene is typically used as the solvent. It provides a suitable medium for the reaction temperature and does not react with the highly reactive thionyl chloride.[1]
-
Temperature (70–85°C): Heating the reaction provides the necessary activation energy for the substitution to occur at a practical rate.[1] The temperature is controlled to prevent degradation and unwanted side reactions.
The overall synthesis workflow can be visualized as a two-stage process, starting from the commercially available precursor.
Industrial-Scale Manufacturing
For large-scale production, efficiency and safety are paramount. Patented industrial methods often employ continuous-flow reactor systems.[1] In this setup, reactants are continuously fed into a reactor where precise temperature control and rapid mixing are achieved. The chlorination step can be integrated with in-line addition of thionyl chloride, followed by automated removal of the gaseous byproducts (SO₂ and HCl), significantly improving throughput and safety while minimizing side reactions.[1]
Mechanism of Reactivity and Biological Action
The utility of this compound as a synthetic intermediate is entirely dependent on the reactivity of its chloroethyl group.
Chemical Reactivity: An Alkylating Agent
The compound functions as an alkylating agent through nucleophilic substitution. The chlorine atom is a good leaving group, and the adjacent carbon atom is electrophilic. It readily reacts with nucleophiles such as amines, thiols, or phenoxides.[1][3] This reaction forms a new covalent bond between the piperidine moiety and the nucleophilic molecule, making it an invaluable tool for "stitching" molecular fragments together.[2]
Biological Mechanism of Action
When incorporated into a larger molecule, the core structure of 2-(2-Chloroethyl)-1-methylpiperidine can confer specific biological activities.
-
Antipsychotic Properties: As a key fragment in molecules like thioridazine, it contributes to the compound's ability to act as a dopamine receptor antagonist, primarily targeting D2 and D4 receptors. This antagonism is effective in reducing symptoms in animal models of psychosis.[1]
-
Antitubercular Activity: Research has highlighted its potential against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). It is a component of compounds that inhibit type II NADH dehydrogenase (NDH-2), an enzyme critical for the bacterium's energy metabolism.[1]
Applications in Drug Development and Research
The primary application of this compound is as a pharmaceutical intermediate.[1][4] Its structural features, including the piperidine ring and the reactive chloroethyl "handle," make it a versatile starting material.
-
Synthesis of Antipsychotics: It is a well-documented precursor in the synthesis of phenothiazine antipsychotics, such as thioridazine and its derivatives.[1][14]
-
Development of Novel Therapeutics: Its alkylating capability is exploited to link the piperidine scaffold to other pharmacophores, streamlining the discovery of new chemical entities.[2] This modular approach is valuable in medicinal chemistry for creating libraries of compounds for screening.
-
Agrochemicals: The compound is also utilized in the production of specialized agrochemicals, including herbicides and pesticides, where molecular modification is key to enhancing efficacy.[1][2]
Analytical and Quality Control Protocols
Ensuring the purity and identity of starting materials is a critical aspect of drug development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identity confirmation and detecting volatile impurities.[15]
Protocol 1: Purity Determination by HPLC
This protocol provides a general framework for assessing the purity of this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 20 minutes.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate all peaks.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by GC-MS
This method confirms the compound's identity and detects volatile impurities.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1.0 µL (split mode, e.g., 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of methanol.
-
-
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.
-
Compare the resulting mass spectrum with a reference library or a standard to confirm the molecular identity.
-
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin. It is classified as corrosive and can cause severe skin burns and eye damage.[16][17] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][16]
-
Handling: All handling must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][16] Ensure that eyewash stations and safety showers are readily accessible.[16] Avoid creating dust. Do not eat, drink, or smoke in the work area.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][16] Keep away from incompatible materials such as strong oxidizing agents and bases.[16] The compound is hygroscopic and should be protected from moisture.[7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][16]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7][16]
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and development. Its well-defined synthesis, predictable reactivity as an alkylating agent, and established role in the creation of potent pharmaceuticals underscore its importance. For the researcher and development scientist, a thorough understanding of its properties, handling requirements, and analytical methods is essential for leveraging its full potential safely and effectively. By applying the principles and protocols outlined in this guide, professionals can confidently integrate this versatile intermediate into their synthetic programs to advance the frontiers of science and medicine.
References
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Pharmaffiliates. (n.d.). N-Methylpiperidine-2-ethanol | CAS No : 533-15-3.
- Chemdad Co., Ltd. (n.d.). N-METHYLPIPERIDINE-2-ETHANOL.
- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638) | 53324-72-4 [evitachem.com]
- 3. Buy 1-(2-Chloroethyl)piperidine hydrochloride (EVT-311017) | 2008-75-5 [evitachem.com]
- 4. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1-(2-Chlorethyl)piperidin -hydrochlorid 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. N-Methyl-2-piperidineethanol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
- 10. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 12. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. This compound | 58878-37-8 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS No. 58878-37-8). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals. This document moves beyond a simple data sheet, offering insights into the causality behind analytical methodologies, providing detailed experimental workflows, and emphasizing the critical distinction between this compound and its structural isomers. All data and protocols are substantiated with authoritative references to ensure scientific integrity and trustworthiness.
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This section delineates the fundamental identifiers and structural features of this compound.
Nomenclature and Key Identifiers
The systematic identification of this compound is crucial for accurate literature searches and regulatory compliance. The primary identifiers are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 58878-37-8 | [1][2] |
| Molecular Formula | C₈H₁₇Cl₂N | [2][3][4] |
| Molecular Weight | 198.13 g/mol | [2][3] |
| InChI | 1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | [1] |
| InChI Key | WVBKLELBSWJXAT-UHFFFAOYSA-N | [1] |
| Synonyms | Thioridazine Impurity 8 | [5] |
Structural Framework
This compound is a heterocyclic compound featuring a saturated six-membered piperidine ring. Its key structural characteristics are:
-
A methyl group attached to the nitrogen atom (N-1), classifying it as a tertiary amine salt.
-
A 2-chloroethyl side chain substituted at the second carbon (C-2) of the piperidine ring.
-
The molecule exists as a hydrochloride salt , where the nitrogen atom is protonated, enhancing its polarity and water solubility.
This structure makes the compound a valuable bifunctional building block; the tertiary amine provides a basic center, while the terminal chlorine on the ethyl chain is a reactive site for nucleophilic substitution, a key reaction in the synthesis of more complex pharmaceutical agents.[3]
Critical Distinction from Isomers
It is imperative to distinguish the title compound (CAS 58878-37-8) from its positional isomer, 1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5). In the latter, the chloroethyl group is attached to the nitrogen atom, not a carbon atom of the ring. This seemingly minor structural difference leads to significant variations in physical properties, most notably the melting point.
-
2-(2-Chloroethyl)-1-methylpiperidine HCl: Melting Point ~133-137 °C[1]
-
1-(2-Chloroethyl)piperidine HCl: Melting Point ~230-232 °C[6][7]
Core Physical Properties
The macroscopic physical properties of a compound dictate its handling, storage, and application in chemical processes.
Summary of Physical Characteristics
| Property | Value / Description | Source(s) |
| Appearance | White to off-white powder | [1] |
| Melting Point | 133 - 137 °C | [1] |
| pH | 5.9 (in aqueous solution at 20 °C) | [1] |
| Solubility | Expected to be soluble in water due to its hydrochloride salt form. | |
| Storage Temperature | 2 - 30°C | [1] |
Melting Point Analysis: A Primary Indicator of Purity
The melting point is one of the most fundamental and informative physical properties. The relatively sharp range of 133-137 °C suggests a crystalline solid with a consistent purity level.[1] A depressed or broadened melting range would indicate the presence of impurities, which disrupt the crystal lattice structure and lower the energy required to transition to the liquid phase. For this compound, potential impurities could include residual solvents from synthesis or unreacted starting materials. Differential Scanning Calorimetry (DSC) can be employed for a more quantitative analysis of thermal transitions and impurity detection.[3]
Solubility Profile and pH
As a hydrochloride salt, the molecule is ionic and thus expected to exhibit good solubility in polar protic solvents like water and alcohols. This is a critical property for its use in many synthetic reactions, which are often carried out in aqueous or alcoholic media. The pH of an aqueous solution is slightly acidic at 5.9, a result of the equilibrium established by the protonated piperidinium ion.[1] This pH can influence reaction kinetics and the stability of other reagents in a mixture.
Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous confirmation of structure and the quantification of purity. While specific spectral data for this compound is not widely published, its expected characteristics can be expertly inferred from its structure.
Analytical Strategy Workflow
A robust analytical workflow ensures that the identity, purity, and quality of the compound are confirmed before its use in further applications.
Sources
- 1. This compound for synthesis 58878-37-8 [sigmaaldrich.com]
- 2. This compound | 58878-37-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | 58878-37-8 [amp.chemicalbook.com]
- 6. 1-(2-Chloroethyl)piperidine hydrochloride CAS#: 2008-75-5 [m.chemicalbook.com]
- 7. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [chemicalbook.com]
An In-depth Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
A Core Intermediate for Pharmaceutical Synthesis and Development
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS No. 58878-37-8), a pivotal heterocyclic intermediate in the synthesis of a range of pharmaceutical agents. This document delves into the fundamental chemical and physical properties of the compound, offering a detailed exposition of its molecular structure and weight. A significant focus is placed on validated synthetic protocols, elucidating the chemical logic behind the procedural steps. Furthermore, this guide explores the compound's critical role in drug discovery and development, with a particular emphasis on its application in the synthesis of antipsychotic and anti-tuberculosis agents. Detailed analytical methodologies for quality control and characterization, including spectroscopic and chromatographic techniques, are presented. Finally, comprehensive safety and handling protocols are outlined to ensure its responsible use in a research and development setting. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and pharmaceutical sciences.
Introduction: Unveiling a Key Pharmaceutical Building Block
This compound is a substituted piperidine derivative that has garnered significant interest within the pharmaceutical industry. Its unique structural features, comprising a reactive chloroethyl group appended to a methylated piperidine scaffold, render it a versatile precursor for the construction of more complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics, making it amenable to a variety of synthetic transformations.
The strategic importance of this intermediate lies in its ability to introduce the N-methylpiperidinoethyl moiety into a target molecule. This structural motif is present in a number of biologically active compounds, contributing to their pharmacological profiles. A thorough understanding of the properties, synthesis, and applications of this compound is therefore crucial for the efficient design and development of novel therapeutics.
Physicochemical Properties and Molecular Identification
A precise understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and analysis.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 58878-37-8 | [1] |
| Molecular Formula | C₈H₁₇Cl₂N | [1] |
| Molecular Weight | 198.13 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 133-137 °C | |
| pH | 5.9 (20 °C in H₂O) | |
| InChI Key | WVBKLELBSWJXAT-UHFFFAOYSA-N |
It is critical to distinguish the hydrochloride salt from its free base. The free base, 2-(2-Chloroethyl)-1-methylpiperidine, has a molecular formula of C₈H₁₆ClN and a molecular weight of 161.67 g/mol . The majority of commercial and laboratory applications utilize the hydrochloride salt due to its enhanced stability.
Synthesis of this compound: A Step-by-Step Protocol
The most prevalent and well-established synthetic route to this compound involves a two-step process commencing from 1-methyl-2-piperidineethanol. This method is favored for its reliability and scalability.
Synthetic Pathway Overview
The synthesis can be logically divided into two primary stages:
-
Formation of the Precursor Alcohol: This involves the synthesis of 1-methyl-2-piperidineethanol.
-
Chlorination: The hydroxyl group of the precursor alcohol is substituted with a chlorine atom using a suitable chlorinating agent, typically thionyl chloride (SOCl₂), followed by isolation as the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where the successful isolation of the intermediate and final product with the expected analytical characteristics confirms the efficacy of the procedure.
Step 1: Synthesis of 1-Methyl-2-piperidineethanol
-
Rationale: This step introduces the hydroxyethyl side chain at the 2-position of the N-methylated piperidine ring. The reaction of 1-methylpiperidine with an appropriate two-carbon electrophile, such as ethylene chlorohydrin, is a common strategy.
-
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge the flask with 1-methylpiperidine and a suitable solvent, such as ethanol or methanol.
-
Slowly add ethylene chlorohydrin to the stirred solution. An acid catalyst, like a catalytic amount of hydrochloric acid, can facilitate the reaction.
-
Heat the reaction mixture to a temperature of 50-60°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 1-methyl-2-piperidineethanol can be purified by vacuum distillation.
-
Step 2: Chlorination of 1-Methyl-2-piperidineethanol to this compound
-
Rationale: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a nucleophilic substitution mechanism, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The in-situ generated HCl protonates the basic nitrogen of the piperidine ring, facilitating the formation of the hydrochloride salt.
-
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the purified 1-methyl-2-piperidineethanol in an inert solvent such as toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel, maintaining the internal temperature below 10°C. This addition is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-85°C for 2-3 hours. Monitor the reaction for completion using TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the solution.
-
Collect the solid product by filtration and wash with a small amount of cold, dry solvent (e.g., toluene or diethyl ether).
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-ether, to obtain the purified this compound as a pale yellow solid[2].
-
Applications in Pharmaceutical Synthesis
The primary utility of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature allows for the introduction of the 1-methylpiperidino-2-ethyl moiety through nucleophilic substitution at the chloro-substituted carbon.
Role in the Development of Antipsychotic Agents
Derivatives of piperidine are prevalent in a number of centrally acting agents, including antipsychotics. The 1-methylpiperidinoethyl side chain can be a key pharmacophoric element that influences receptor binding affinity and pharmacokinetic properties. This compound serves as a precursor for the synthesis of certain phenothiazine antipsychotics and their analogues. The mechanism of action of the final API often involves antagonism of dopamine receptors in the central nervous system[2].
Application in the Synthesis of Anti-Tuberculosis (Anti-TB) Agents
Recent research has highlighted the potential of piperidine-containing compounds as novel anti-tubercular agents. The piperidine moiety can be incorporated into various scaffolds to enhance their antimycobacterial activity. Studies have shown that benzothiazinones containing a piperidine moiety exhibit potent in vitro activity against Mycobacterium tuberculosis[3]. While not a direct precursor in all published examples, this compound represents a valuable building block for the synthesis of novel piperidine-functionalized compounds for anti-TB drug discovery programs. The lipophilicity and basicity of the piperidine ring can be modulated by substitution, which in turn can affect the compound's ability to penetrate the mycobacterial cell wall and interact with its target.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group, the piperidine ring protons, and the protons of the chloroethyl side chain. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the piperidine ring. The presence of the C-Cl bond will also give rise to a characteristic absorption in the fingerprint region.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Caption: A typical workflow for HPLC analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile impurities, such as residual solvents from the synthesis. The mass spectrum of the free base (formed in the hot injector) will show a characteristic fragmentation pattern, often involving alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion[4].
Safety, Handling, and Storage
As a reactive chemical intermediate, proper safety precautions are imperative when handling this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a fundamentally important and versatile intermediate in pharmaceutical synthesis. Its well-defined chemical properties, coupled with established synthetic and analytical protocols, make it a valuable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the creation of novel and improved therapeutic agents. The continued exploration of its applications in diverse therapeutic areas is likely to further solidify its role in the advancement of pharmaceutical sciences.
References
- PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
- Sdfine. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- BenchChem. (n.d.). A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)piperazine Hydrochloride and Its Derivatives.
- IU Indianapolis ScholarWorks. (n.d.). Design, synthesis and antitubercular evaluation of benzothiazinones containing a piperidine moiety.
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Sources
An In-depth Technical Guide to the Solubility of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride in Methanol
This guide provides a comprehensive technical overview of the solubility of 2-(2-chloroethyl)-1-methylpiperidine hydrochloride in methanol, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, present a detailed protocol for its empirical determination, and discuss the critical factors influencing this important physicochemical property.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a piperidine ring, a methyl group on the nitrogen, and a reactive chloroethyl side chain, makes it a versatile building block. The hydrochloride salt form enhances its stability and handling properties as a solid.[1][2][3] Understanding its solubility in common organic solvents like methanol is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties at a Glance
A thorough understanding of the individual properties of the solute and solvent is fundamental to predicting their interaction.
| Property | This compound | Methanol |
| Molecular Formula | C₈H₁₇Cl₂N | CH₄O |
| Molecular Weight | 198.14 g/mol [2] | 32.04 g/mol [4] |
| Form | Crystalline powder/solid[1][5] | Colorless liquid[6][7][8] |
| Melting Point | 133-137 °C[1][2][5] | -97.7 °C[6] |
| Boiling Point | Not applicable | 64.7 °C[4] |
| Polarity | Polar ionic compound | Polar protic solvent[6] |
| pH (in water) | 5.9 (20 °C)[1][5] | Not applicable |
Theoretical Framework for Solubility
The solubility of this compound in methanol is governed by the principle of "like dissolves like." As a hydrochloride salt, the compound exists in an ionized state in solution, comprising the protonated piperidinium cation and the chloride anion.
Methanol, a polar protic solvent, possesses a hydroxyl (-OH) group capable of hydrogen bonding and a significant dipole moment. The solubility of the salt in methanol can be attributed to the following intermolecular interactions:
-
Ion-Dipole Interactions: The positive charge on the piperidinium nitrogen and the negative charge on the chloride ion are effectively solvated by the partial negative and positive charges of the methanol dipole, respectively.
-
Hydrogen Bonding: The hydrogen atom of methanol's hydroxyl group can act as a hydrogen bond donor to the chloride anion, while the oxygen atom can act as a hydrogen bond acceptor for the N-H proton of the piperidinium cation.
These favorable interactions must overcome the crystal lattice energy of the solid salt for dissolution to occur.[9] Given the polar nature of both the solute and the solvent, a high degree of solubility is anticipated.
Quantitative Solubility Data
| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., 25 | To be determined | To be determined | Isothermal Equilibrium |
| e.g., 40 | To be determined | To be determined | Isothermal Equilibrium |
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, a robust and self-validating protocol based on the isothermal equilibrium method is presented below. This method is a gold standard for determining the solubility of a solid in a liquid.
Principle
An excess of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (purity ≥98%)
-
Methanol (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Centrifuge
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Experimental Workflow
Caption: Isothermal equilibrium solubility workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 500 mg).
-
Accurately dispense a known volume of methanol (e.g., 5.0 mL) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of undissolved solid.
-
For complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a syringe filter (0.22 µm) into a clean vial to remove any remaining solid particles.
-
Perform an accurate serial dilution of the filtered supernatant with methanol to bring the concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. A suggested starting point for method development is:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at a slightly acidic pH)
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound in methanol:
-
Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature. However, this should be confirmed experimentally.
-
Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the solubility.
-
pH: While not directly applicable to a non-aqueous solvent like methanol, any residual water and its pH could potentially influence the equilibrium.
-
Polymorphism: Different crystalline forms (polymorphs) of the solute can exhibit different solubilities.
Conclusion
While qualitative data confirms the solubility of this compound in methanol, this guide provides a robust framework for the quantitative determination of this critical parameter. The detailed experimental protocol, grounded in the principles of isothermal equilibrium, empowers researchers to generate reliable and reproducible solubility data. Such data is indispensable for the efficient design and optimization of synthetic and formulation processes in the pharmaceutical industry.
References
- MCB Books.
- Methanol Solvent Properties. [Link]
- Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]
- Nanyang Chemical.
- Scribd. Factors Affecting Drug Solubility | PDF. [Link]
- Journal of Chemical & Engineering Data. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]
- Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
- PharmaCompass.com. (2-chloroethyl)
- PubMed.
- University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
- ChemBK. 1-(2-Chloroethyl)piperidine hydrochloride. [Link]
- NCERT. testsforfunctionalgroups - inorganiccompounds. [Link]
Sources
- 1. This compound for synthesis 58878-37-8 [sigmaaldrich.com]
- 2. This compound | 58878-37-8 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
The Versatile Scaffold: A Guide to 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride and Its Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 2-(2-chloroethyl)-1-methylpiperidine hydrochloride scaffold represents a fascinating and highly versatile starting point in the landscape of medicinal chemistry. As a derivative of the broader nitrogen mustard class of compounds, its inherent reactivity, primarily due to the chloroethyl group, has been harnessed and modulated to create a diverse array of therapeutic candidates. This guide provides an in-depth exploration of this core structure, from its fundamental chemical properties and synthesis to its multifaceted mechanisms of action and diverse applications in drug discovery. We will delve into its role in the development of anticancer, antipsychotic, and antitubercular agents, supported by detailed experimental protocols, structure-activity relationship analyses, and forward-looking perspectives for researchers, scientists, and drug development professionals.
Part 1: The Core Moiety: Understanding the 2-(2-Chloroethyl)-1-methylpiperidine Scaffold
Chemical Identity and Physicochemical Properties
At its core, this compound is a piperidine derivative characterized by a 2-chloroethyl substituent and a methyl group on the nitrogen atom.[1] This seemingly simple structure possesses a unique combination of features that make it a valuable pharmaceutical intermediate. The six-membered piperidine ring and the lipophilic methyl group contribute to its ability to penetrate biological membranes, a crucial property for any drug candidate.[1]
| Property | Value | Source |
| CAS Number | 58878-37-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₇Cl₂N | [1] |
| Molecular Weight | 198.14 g/mol | [2][4] |
| Appearance | Powder | |
| Melting Point | 133-137 °C | [2] |
| pH | 5.9 (20 °C in H₂O) |
A Legacy of Reactivity: The Nitrogen Mustard Connection
The defining feature of this scaffold is the 2-chloroethyl group, which firmly places it within the family of nitrogen mustards. Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for over six decades.[6][7][8] The therapeutic and cytotoxic effects of these compounds stem from the ability of the bis-chloroethyl group to undergo an intramolecular cyclization, forming a highly reactive aziridinium ion intermediate.[6][9][10] This electrophilic intermediate readily reacts with nucleophilic sites in biological macromolecules, most notably the N7 position of guanine in DNA.[9] This alkylation can lead to DNA strand cross-linking, abnormal base pairing, and ultimately, cell death, which is the basis of their anticancer activity.[6][10]
While 2-(2-chloroethyl)-1-methylpiperidine itself is not a bis-chloroethyl compound, it shares this fundamental reactive potential, making it a valuable building block for creating molecules that can covalently modify their biological targets.
A Privileged Scaffold in Drug Discovery
The utility of this compound in drug discovery is multifaceted:
-
Tunable Reactivity: The chloroethyl group provides a reactive handle that can be exploited for covalent drug design, but its reactivity can be modulated by modifications to the rest of the molecule.
-
Proven Biological Activity: As a derivative of thioridazine, it has known activity as a dopamine receptor antagonist, providing a validated starting point for neuropsychiatric drug development.[1]
-
Synthetic Tractability: The compound is readily synthesized and can be derivatized through various chemical reactions, allowing for the creation of large libraries of analogues for screening.[1]
-
Diverse Applications: Its derivatives have shown promise in a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1]
Part 2: Synthesis and Derivatization Strategies
The creation of novel drug candidates from the 2-(2-chloroethyl)-1-methylpiperidine core relies on robust and versatile synthetic methodologies.
Foundational Synthesis of the Core Scaffold
The most common laboratory method for synthesizing this compound is a two-step process rooted in nucleophilic substitution.[1]
Step 1: Hydroxyethylation The synthesis begins with the reaction of 1-methylpiperidine with 2-chloroethanol or ethylene chlorohydrin, typically in the presence of an acid catalyst like hydrochloric acid.[1] This reaction forms the intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine.
Step 2: Chlorination The hydroxyl group of the intermediate is then replaced with a chlorine atom. This is achieved through chlorination using a reagent such as thionyl chloride (SOCl₂) in an inert solvent like toluene. The reaction is typically heated to between 70–85°C.[1] Upon cooling, the desired this compound crystallizes and can be isolated. This method is reported to have a high yield, around 90%.[1]
Experimental Protocol: Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine HCl
Materials:
-
1-methylpiperidine
-
Ethylene chlorohydrin
-
Hydrochloric acid (catalyst)
-
Thionyl chloride (SOCl₂)
-
Toluene (inert solvent)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Hydroxyethylation:
-
In a round-bottom flask, dissolve 1-methylpiperidine in a suitable solvent.
-
Add a catalytic amount of hydrochloric acid.
-
Slowly add ethylene chlorohydrin to the mixture while stirring.
-
Heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Allow the mixture to cool to room temperature. The intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine, can be isolated or used directly in the next step.
-
-
Chlorination:
-
To the crude 2-(2-hydroxyethyl)-1-methylpiperidine intermediate, add an inert solvent such as toluene.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add thionyl chloride (SOCl₂) dropwise. This reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-85°C for 2-3 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the hydrochloride salt.
-
Collect the solid product by filtration.
-
Wash the crystals with cold toluene or another suitable non-polar solvent to remove impurities.
-
Dry the product under vacuum to yield this compound.
-
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.[2] The expected melting point is in the range of 133-137 °C.[2]
Key Derivatization Strategies
The core scaffold can be readily modified to explore structure-activity relationships. The primary sites for modification are the chloroethyl group and the piperidine ring.
-
Nucleophilic Substitution at the Chloroethyl Group: The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles. This is the most common strategy for creating derivatives.
-
Amines: Reaction with primary or secondary amines can introduce a wide range of functional groups, altering polarity, basicity, and potential hydrogen bonding interactions.
-
Thiols: Reaction with thiols can be used to introduce sulfur-containing moieties, which can be important for interacting with specific biological targets.
-
Phenols/Alkoxides: Reaction with phenoxides or alkoxides can generate ether linkages, leading to compounds with different lipophilicity and conformational properties.[11]
-
-
Modification of the Piperidine Ring: While more complex, modifications to the piperidine ring itself can be achieved, though often this is done by starting with a pre-functionalized piperidine precursor before the addition of the chloroethyl side chain.
Synthetic Workflow Visualization
Caption: General workflow for the synthesis and derivatization of 2-(2-chloroethyl)-1-methylpiperidine.
Part 3: Unraveling the Mechanisms of Action
The derivatives of 2-(2-chloroethyl)-1-methylpiperidine exert their biological effects through several distinct mechanisms, making this a truly pleiotropic scaffold.
Covalent Modification via Aziridinium Ion Formation
The hallmark of this scaffold's reactivity is its ability to act as an alkylating agent.[12] In a physiological environment (neutral or alkaline pH), the lone pair of electrons on the piperidine nitrogen performs an intramolecular nucleophilic attack, displacing the chloride ion.[9] This results in the formation of a strained, three-membered ring called an aziridinium cation.[6][9][10]
This aziridinium ion is highly electrophilic and unstable, making it susceptible to attack by biological nucleophiles such as the nitrogen and sulfur atoms found in proteins and the nitrogen atoms in the bases of DNA.[1][9] This covalent bond formation permanently modifies the structure and function of the target macromolecule, leading to effects like enzyme inhibition or disruption of DNA replication.[1]
Caption: Mechanism of covalent modification by 2-(2-chloroethyl)-1-methylpiperidine derivatives.
Neuroreceptor Modulation: Dopamine Receptor Antagonism
Many derivatives of this scaffold retain the pharmacophore necessary for interacting with G-protein coupled receptors, particularly dopamine receptors. This activity is inherited from thioridazine, a well-known antipsychotic. These compounds primarily act as antagonists at D2 and D4 dopamine receptors.[1] By blocking these receptors in the brain, they can modulate dopaminergic neurotransmission, which is a key strategy in the treatment of psychosis and schizophrenia.[1]
Enzyme Inhibition: A Case Study in Tuberculosis
Recent research has highlighted the potential of these derivatives as antitubercular agents.[1] Specifically, certain analogues have been shown to inhibit type II NADH dehydrogenase (NDH-2), an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis.[1] By disrupting the bacterium's ability to produce energy, these compounds can effectively inhibit its growth. One study reported a minimum inhibitory concentration (MIC) of 1.50 µg/mL, demonstrating potent activity against this challenging pathogen.[1]
Part 4: Therapeutic Applications and Drug Discovery Successes
The versatility of the 2-(2-chloroethyl)-1-methylpiperidine scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Drug Development
Leveraging its nitrogen mustard heritage, a primary focus for derivatives of this scaffold is oncology.[7][8] The goal of medicinal chemists in this area is to improve the therapeutic index of traditional nitrogen mustards. This involves designing derivatives that are either:
-
Targeted: By attaching the piperidine mustard moiety to a molecule that selectively binds to a tumor-specific receptor or protein, the alkylating payload can be delivered preferentially to cancer cells, sparing healthy tissue.
-
Prodrugs: Designing inactive prodrugs that are only converted to the active, cytotoxic form within the tumor microenvironment (e.g., under hypoxic conditions or by tumor-specific enzymes).[9]
Central Nervous System (CNS) Disorders
-
Antipsychotics: As discussed, the scaffold is a validated starting point for dopamine receptor antagonists for treating psychosis.[1] Research in this area focuses on fine-tuning the receptor selectivity profile to maximize efficacy while minimizing side effects like extrapyramidal symptoms.
-
Antidepressants and Anxiolytics: The piperidine motif is a common feature in many CNS-active drugs. By modifying the core structure, it's possible to design derivatives that act as dual serotonin and norepinephrine reuptake inhibitors (SNRIs).[11][13][14][15] These agents have shown promise in treating depression and anxiety.[11]
Anti-Infective Agents
The discovery of derivatives with potent activity against Mycobacterium tuberculosis has opened up a new and exciting avenue for this scaffold.[1] The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new drugs with novel mechanisms of action. The inhibition of NDH-2 represents such a mechanism, making these compounds highly valuable candidates for further development.[1]
Part 5: Decoding the Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is the cornerstone of rational drug design.[16] For 2-(2-chloroethyl)-1-methylpiperidine derivatives, several key SAR principles have emerged.
The Role of the Alkylating Group and Aromatic Moieties
Drawing from the broader knowledge of nitrogen mustards, we can infer key SAR principles:
-
Alkyl Chain Length: Lengthening the alkyl chain can sometimes increase cytotoxicity, but there is often an optimal length beyond which activity decreases.[6]
-
Aromatic Groups: The addition of aryl groups (like a phenyl ring) can increase activity. This is presumed to be because they can intercalate or form favorable interactions with DNA, improving the efficiency of the alkylation reaction.[6] For example, chlorambucil is more active than mechlorethamine due to the presence of a phenyl group.[6]
-
Electron-Donating Groups: The presence of electron-donating groups on an attached aromatic ring can increase the nucleophilicity of the nitrogen atom, potentially enhancing its reactivity and selectivity towards cancer cells.[6]
SAR for CNS Activity
For derivatives targeting CNS receptors, the SAR is more nuanced and depends on achieving a specific three-dimensional shape and pattern of intermolecular interactions to fit into the receptor's binding pocket.
-
Piperidine N-substituent: The methyl group on the piperidine nitrogen is often important for activity. In studies of other piperidine-based CNS agents, changing this group (e.g., to a proton or a larger alkyl group) can dramatically alter receptor affinity and selectivity.[17]
-
Stereochemistry: The presence of chiral centers can be critical. Different stereoisomers often exhibit vastly different affinities for their biological targets, allowing for the fine-tuning of activity and the reduction of off-target effects.[13]
SAR Visualization
Caption: Key structure-activity relationship (SAR) considerations for modifying the core scaffold.
Part 6: Essential Methodologies and Protocols
To advance a drug discovery program based on this scaffold, a set of robust and reproducible assays is essential.
Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (derivatives) at various concentrations.
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Harvest the HEK293-D2 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Repeat this wash step. Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of haloperidol (10 µM).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The assay should include a known D2 antagonist as a positive control, and the resulting Ki value should be consistent with literature values. The non-specific binding should be less than 20% of the total binding.
Protocol: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of test compounds against M. tuberculosis using a microplate-based assay.
Materials:
-
M. tuberculosis strain (e.g., H37Rv).
-
Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
96-well microplates.
-
Resazurin sodium salt solution (viability indicator).
-
Positive control drug (e.g., Isoniazid).
-
Negative control (medium only).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a specific optical density (e.g., OD₆₀₀ of 0.1) to standardize the inoculum.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds, positive control, and negative control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Viability Assessment: After incubation, add the resazurin solution to each well and incubate for another 24 hours. Resazurin (blue) is reduced to the fluorescent, pink-colored resorufin by metabolically active cells.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.
Self-Validation: The positive control (Isoniazid) should yield an MIC value within the expected range for the specific M. tuberculosis strain used. The negative control wells should remain blue, while the untreated bacterial wells should turn pink.
Part 7: The Road Ahead: Future Perspectives
The this compound scaffold continues to hold significant promise for future drug discovery efforts.
-
Targeted Covalent Inhibitors: As our understanding of protein structure and disease pathology deepens, there is a growing interest in designing targeted covalent inhibitors. The reactive nature of this scaffold makes it an ideal starting point for developing highly specific and potent drugs that can overcome resistance mechanisms associated with non-covalent inhibitors.
-
Bio-orthogonal Chemistry: The chloroethyl group could potentially be used in bio-orthogonal "click" chemistry applications for in-vivo imaging or targeted drug delivery systems.
-
Overcoming Toxicity: A key challenge for any alkylating agent is managing off-target toxicity.[7][8] Future research will focus on improving the selectivity of these derivatives through rational design, perhaps by incorporating them into antibody-drug conjugates (ADCs) or other advanced delivery platforms.[10]
References
- International Journal of Innovative Research in Technology. A Review on Nitrogen Mustards: “Key Players in the Fight Against Cancer. [Link]
- PubMed. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends. [Link]
- PubMed. The Nitrogen Mustards. [Link]
- MDPI. Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. [Link]
- PubMed. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. [Link]
- PubMed. Design, synthesis, and pharmacological evaluation of phenoxy pyridyl derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. [Link]
- PubMed Central. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. [Link]
- AVESIS. SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. [Link]
- PubMed Central. Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors. [Link]
- PubMed. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. [Link]
- PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride. [Link]
- Wiley Online Library.
- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- PubChem. 4,4-Bis(2-chloroethyl)-1-methylpiperidine. [Link]
- Drug Design Org.
- PubChem. 2-(2-Chloroethyl)-1-methylpiperidine chloride. [Link]
- PubChem. (2S)-2-(1-chloroethyl)piperidine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 58878-37-8 [sigmaaldrich.com]
- 3. This compound | 58878-37-8 [chemicalbook.com]
- 4. 2-chloroethyl-1-methylpiperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. ijirt.org [ijirt.org]
- 7. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nitrogen Mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and pharmacological evaluation of phenoxy pyridyl derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638) | 53324-72-4 [evitachem.com]
- 13. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. d-nb.info [d-nb.info]
An In-depth Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
This guide provides a comprehensive technical overview of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a versatile piperidine derivative with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, biological activities, and handling protocols.
Introduction and Chemical Identity
This compound is a heterocyclic organic compound with the chemical formula C₈H₁₇Cl₂N.[1][2] It is characterized by a piperidine ring substituted with a methyl group on the nitrogen atom and a 2-chloroethyl group at the second carbon position. The hydrochloride salt form enhances its stability and water solubility.
This compound and its structural analogs are of considerable interest due to their utility as intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals.[3][4] Its reactivity, governed by the chloroethyl moiety, makes it a valuable precursor for introducing the N-methylpiperidinoethyl group into target molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 58878-37-8 | [2] |
| Molecular Formula | C₈H₁₇Cl₂N | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 133-137 °C | |
| pH | 5.9 (in H₂O at 20 °C) | |
| Storage Temperature | 2-30°C |
Synthesis and Manufacturing
The synthesis of this compound is a critical process for its application in further chemical transformations. The primary synthetic routes involve nucleophilic substitution reactions.
Laboratory-Scale Synthesis
A common laboratory method involves a two-step process starting from 1-methylpiperidine.[1]
-
Hydroxyethylation: 1-methylpiperidine is reacted with ethylene chlorohydrin in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate 2-(2-hydroxyethyl)-1-methylpiperidine.[1]
-
Chlorination: The resulting alcohol is then chlorinated using a reagent like thionyl chloride (SOCl₂) in an inert solvent, such as toluene, at elevated temperatures (70–85°C).[1] The final product is obtained as the hydrochloride salt.
Industrial-Scale Manufacturing
For larger scale production, continuous-flow systems are often employed to improve efficiency, safety, and product purity.[1] These systems allow for precise control over reaction parameters such as temperature and mixing, minimizing side reactions and enhancing yield.[1] Industrial processes also typically incorporate solvent and catalyst recovery steps to reduce costs and environmental impact.[1]
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the two-step synthesis of the target compound.
Chemical Reactivity and Mechanism of Action
The primary mode of chemical reactivity for this compound is nucleophilic substitution at the carbon atom bearing the chlorine. The chloroethyl group acts as an electrophile, making it susceptible to attack by various nucleophiles.
Common reactions include:
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to form a variety of substituted piperidine derivatives.[1][4]
-
Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide.[1][4]
-
Reduction: The chlorine atom can be removed through reduction reactions.[1][4]
The biological activity of this compound is often attributed to its ability to act as an alkylating agent.[4] The chloroethyl group can form covalent bonds with nucleophilic sites in biological macromolecules like proteins and nucleic acids, leading to alterations in their structure and function.[1] This can result in the inhibition of enzymes or the disruption of cellular processes.[1]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of various biologically active molecules.
Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[3][5] Its structural motif is found in drugs with diverse therapeutic applications, including:
-
Antipsychotics: As a derivative of thioridazine, it has been investigated for its potential as a dopamine receptor antagonist, targeting D2 and D4 receptors.[1]
-
Antitubercular Agents: Research has shown its potential against multidrug-resistant strains of Mycobacterium tuberculosis by inhibiting type II NADH dehydrogenase (NDH-2), a crucial enzyme in the bacterium's energy metabolism.[1]
-
Antihistamines and Anti-inflammatory Drugs: The piperidine ring is a common feature in many antihistaminic and anti-inflammatory agents.[3]
-
Osteoporosis Treatments: It is used in the synthesis of treatments for osteoporosis.[1]
Agrochemicals
The reactivity of the chloroethyl group also allows for its use in the production of agrochemicals, including herbicides, fungicides, and insecticides.[3]
Signaling Pathway Inhibition by a Potential Derivative
Caption: A conceptual diagram of a potential mechanism of action for a drug derived from the title compound.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification
According to safety data sheets, this compound is classified with the following hazards:
-
Acute toxicity (oral)
-
Skin irritation
-
Eye irritation
-
Skin sensitization
-
Specific target organ toxicity (single exposure), may cause respiratory irritation
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7][8]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6][9]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[7][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9] It is also noted to be hygroscopic.[9][10]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Conclusion
This compound is a compound of significant interest in the chemical and pharmaceutical industries. Its versatile reactivity and the biological activity of its derivatives make it a crucial intermediate in the development of new therapeutic agents and other chemical products. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible use in research and development.
References
- This compound | 58878-37-8 | Benchchem. (n.d.).
- This compound for synthesis - Sigma-Aldrich. (n.d.).
- N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers - Shree Ganesh Chemicals. (n.d.).
- This compound | 58878-37-8 - ChemicalBook. (2025).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet - Aaronchem. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. (n.d.).
- Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638) - EvitaChem. (n.d.).
- 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. (n.d.).
- 1-(2-chloroethyl)piperidine hydrochloride - Sdfine. (n.d.).
- Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% - Cole-Parmer. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 58878-37-8 [chemicalbook.com]
- 3. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 4. Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638) | 53324-72-4 [evitachem.com]
- 5. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride for Researchers and Drug Development Professionals
Introduction
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a pivotal chemical intermediate in the landscape of pharmaceutical synthesis. Its structural attributes, featuring a methylpiperidine ring coupled with a reactive chloroethyl group, render it a versatile building block for a variety of active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of its structural formula, physicochemical characteristics, synthesis protocols, and significant applications, tailored for scientists and professionals engaged in drug discovery and development.
Part 1: Structural Formula and Physicochemical Properties
The precise molecular structure of this compound is fundamental to its reactivity and utility in organic synthesis.
Structural Formula:
The compound consists of a piperidine ring, which is a six-membered saturated heterocycle containing a nitrogen atom. A methyl group is attached to the nitrogen atom (position 1), and a 2-chloroethyl group (-CH2CH2Cl) is bonded to the carbon at position 2 of the piperidine ring. The molecule is supplied as a hydrochloride salt, where the nitrogen atom is protonated and forms an ionic bond with a chloride ion.
Molecular Formula: C8H17Cl2N[1]
Molecular Weight: 198.13 g/mol [1]
Physicochemical Data Summary:
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | [2] |
| CAS Number | 58878-37-8 | [1][3] |
| Appearance | Powder | [3] |
| Melting Point | 133-137 °C | [3] |
| Empirical Formula | C8H16ClN · xHCl | [3] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a well-established process in organic chemistry, typically involving the chlorination of a precursor alcohol.
Synthetic Pathway:
The most common synthetic route involves the reaction of N-methyl-2-piperidine ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol is converted into a better leaving group by the thionyl chloride, which is then displaced by the chloride ion. The resulting amine is subsequently converted to its hydrochloride salt.
Experimental Protocol: Synthesis from N-Methyl-2-piperidine Ethanol
-
Reaction Setup: In a fume hood, dissolve N-methyl-2-piperidine ethanol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cooling: Cool the solution to 0°C using an ice bath to control the initial exothermic reaction.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and generates HCl and SO₂ gases, which should be vented through a scrubbing system.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion.
-
Workup and Isolation: After cooling, remove the solvent and excess thionyl chloride under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., diethyl ether) to induce crystallization of the hydrochloride salt.
-
Purification: The crude product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical as thionyl chloride reacts violently with water.
-
Controlled Addition: Dropwise addition of thionyl chloride at low temperature prevents a runaway reaction and minimizes side product formation.
-
Reflux: Heating the reaction mixture ensures that the conversion of the alcohol to the alkyl chloride is complete.
Caption: Synthetic workflow for this compound.
Part 3: Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a range of pharmaceuticals.[4] Its utility stems from the presence of the reactive chloroethyl group, which can readily participate in nucleophilic substitution reactions to build more complex molecular scaffolds.
Key Therapeutic Areas:
-
Antihistamines and Anti-inflammatory Agents: This compound is a building block for various medications in these classes.[4]
-
Agrochemicals: It is also utilized in the synthesis of certain herbicides, fungicides, and insect repellents.[4]
Examples of APIs Synthesized Using this Intermediate:
While specific drug syntheses are proprietary, the structural motif of 2-(2-Chloroethyl)-1-methylpiperidine is found in various compounds investigated for their therapeutic potential. For instance, related N-(2-chloroethyl)piperidine derivatives have been explored for their applications in creating antihistamines and anti-inflammatory drugs.[4] The related compound, 1-(2-chloroethyl)piperidine hydrochloride, is used in the synthesis of APIs like Cloperastine, Fenpiverinium bromide, Pitofenone, and Raloxifene.[5]
Caption: General synthetic utility in API synthesis.
Part 4: Safety, Handling, and Storage
Hazard Identification:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
Safe Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Avoid breathing dust.[9] If dust is generated, use respiratory protection.
-
Wash hands thoroughly after handling.[8]
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
The compound is hygroscopic, so protection from moisture is important.[6][10]
References
- Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. [Link]
- Autech Industry Co.,Limited. Exploring 1-(2-Chloroethyl)
- PubChem. 2-(2-Chloroethyl)-1-methylpiperidine chloride | C8H16Cl2N- | CID 43822531. [Link]
- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- ChemBK. 1-(2-Chloroethyl)piperidine hydrochloride. [Link]
- PubChem. 2-(2-Chloroethyl)piperidinium chloride | C7H15Cl2N | CID 13778886. [Link]
- PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826. [Link]
- SD Fine-Chem Limited. 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). [Link]
- SGRL. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. [Link]
- PharmaCompass. (2-chloroethyl)
- SD Fine-Chem Limited. 1-(2-chloroethyl)
Sources
- 1. This compound | 58878-37-8 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound for synthesis 58878-37-8 [sigmaaldrich.com]
- 4. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 5. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
key reactive sites on 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
An In-Depth Technical Guide to the Key Reactive Sites of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Executive Summary
This compound is a pivotal intermediate in pharmaceutical synthesis, valued for its specific reactivity which is primarily dictated by its nitrogen mustard moiety.[1] This guide provides a detailed exploration of the chemical behavior of this molecule, focusing on the fundamental mechanisms that define its reactive sites. We will dissect the formation of the highly electrophilic aziridinium ion, the role of the piperidine ring in modulating reactivity, and present field-proven experimental protocols for the characterization and analysis of these properties. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's reactivity to leverage it effectively and safely in synthesis and development.
Introduction to this compound
This compound is a piperidine derivative that belongs to the class of nitrogen mustards.[2] These compounds are characterized by a (2-chloroethyl)amino group, which is responsible for their potent alkylating capabilities. Its utility is prominent in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer agents and treatments for osteoporosis.[1] The lipophilic nature of the N-methylpiperidine ring allows for enhanced penetration of biological membranes, a desirable trait in drug design.[1]
Chemical Identity and Physicochemical Properties
A clear understanding of the molecule's basic properties is essential before delving into its reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 58878-37-8 | |
| Molecular Formula | C₈H₁₇Cl₂N | [1] |
| Molecular Weight | 198.13 g/mol | [1][3] |
| Physical Form | Solid powder | |
| Melting Point | 133-137 °C | |
| Solubility | Water soluble | [4] |
The Primary Axis of Reactivity: The Nitrogen Mustard Moiety
The defining feature of 2-(2-chloroethyl)-1-methylpiperidine is the nitrogen mustard group. Its reactivity does not stem from a simple nucleophilic substitution at the chlorinated carbon. Instead, it proceeds through a well-defined, two-step mechanism involving intramolecular cyclization, a hallmark of this class of compounds.[5][6]
Intramolecular Cyclization: Formation of the Aziridinium Ion
The core of the compound's reactivity is the intramolecular attack of the tertiary piperidine nitrogen on the γ-carbon bearing the chlorine atom.[7] This anchimerically assisted reaction results in the displacement of the chloride ion and the formation of a highly strained, three-membered ring containing a quaternary nitrogen atom. This cationic intermediate is known as an aziridinium ion (or ethyleneiminium ion).[5][6]
The formation of this intermediate is the rate-determining step in its alkylation reactions.[5] The transition state is stabilized, and the reaction is driven forward by the relief of steric strain and the formation of a stable chloride leaving group.
Caption: Mechanism of Aziridinium Ion Formation.
The Aziridinium Ion as a Potent Electrophile
The high ring strain of the three-membered aziridinium ring makes it an exceptionally potent electrophile.[8] It is readily attacked by a wide range of nucleophiles, leading to the opening of the ring and the formation of a stable covalent bond. This two-step process (formation of the aziridinium ion followed by nucleophilic attack) is significantly faster than a direct Sₙ2 attack on the starting chloroethyl compound.[9]
Common biological nucleophiles that readily react with this intermediate include the thiol groups of cysteine residues in proteins and the nitrogen atoms of purine bases in DNA.[1] This alkylating ability is the basis for the cytotoxic effects of many nitrogen mustard compounds.
The Role of the Piperidine Scaffold
While the chloroethyl group is the primary site of reaction, the piperidine ring is not merely a passive scaffold. It plays a crucial role in the reactivity of the molecule.
The Tertiary Amine: A Nucleophilic Catalyst
As described above, the tertiary nitrogen of the piperidine ring is the internal nucleophile that initiates the formation of the aziridinium ion. Its basicity is a key factor; protonation of the nitrogen under highly acidic conditions will inhibit the formation of the aziridinium ion and thus shut down the alkylation pathway. The provided compound is a hydrochloride salt, meaning the amine is protonated. For the reaction to proceed, the free base form is typically required, which can be achieved by using a suitable base in the reaction mixture.[10]
Steric and Electronic Effects of the N-Methyl Group
The methyl group on the piperidine nitrogen has two main effects:
-
Electronic Effect: It is an electron-donating group, which slightly increases the nucleophilicity of the nitrogen atom, potentially accelerating the formation of the aziridinium ion compared to an N-unsubstituted analog.
-
Steric Hindrance: It provides some steric bulk around the nitrogen atom, which can influence how external molecules approach the reactive center. However, in the context of intramolecular cyclization, this effect is minimal.
Experimental Protocols for Characterizing Reactivity
To empirically determine and validate the reactivity of 2-(2-chloroethyl)-1-methylpiperidine, specific experimental protocols are required. These methods provide quantitative data on reaction rates and confirm the identity of reaction products.
Protocol 1: NMR-Based Kinetic Analysis of Aziridinium Ion Formation and Alkylation
This protocol allows for the real-time monitoring of the reaction, providing kinetic data on the rate of disappearance of the starting material and the appearance of the alkylated product.[9]
Objective: To determine the first-order rate constant of the alkylation of a model nucleophile.
Materials:
-
This compound
-
A model nucleophile (e.g., 2'-deoxyguanosine or imidazole)
-
Deuterated solvent (e.g., D₂O with phosphate buffer at pH 7.4, or DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Methodology:
-
Sample Preparation: Prepare a solution of this compound and an equimolar amount of the chosen nucleophile in the deuterated buffer system directly in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer pre-heated to a constant temperature (e.g., 50°C).
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) over a period of 16-24 hours.
-
Data Analysis:
-
Identify distinct, non-overlapping signals for the starting material and the alkylated product.
-
Integrate these signals in each spectrum to determine their relative concentrations over time.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting linear regression will be the negative of the pseudo-first-order rate constant (-k).[9]
-
Protocol 2: Nucleophilic Trapping and Product Identification via LC-MS
This workflow is designed to confirm the structure of the alkylated product, thereby verifying the site of reactivity.
Objective: To react the compound with a nucleophile and identify the resulting product.
Materials:
-
This compound
-
Nucleophile (e.g., thiophenol)
-
Base (e.g., potassium carbonate)[11]
-
Solvent (e.g., acetonitrile)[11]
-
HPLC-MS system with a C18 column
-
Standard lab equipment for extraction and workup
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the nucleophile and potassium carbonate in acetonitrile. Add this compound to the mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Perform a liquid-liquid extraction (e.g., with ethyl acetate and water) to isolate the organic product.
-
Analysis: Dissolve the crude product in a suitable solvent (e.g., methanol/water) and inject it into the HPLC-MS system.
-
Data Interpretation:
-
The HPLC chromatogram will show the retention time of the product.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the product, which should correspond to the expected molecular weight of the alkylated adduct. Fragmentation analysis (MS/MS) can further confirm the structure.
-
Caption: Workflow for Nucleophilic Trapping Experiment.
Analytical Methodologies
Robust analytical methods are crucial for quality control and reaction monitoring.
Spectroscopic Characterization
Spectroscopic data provides confirmation of the molecular structure.
| Technique | Expected Features for 2-(2-Chloroethyl)-1-methylpiperidine HCl |
| ¹H NMR | Complex multiplets for piperidine ring protons (approx. 1.5-3.0 ppm). A triplet for -CH₂-Cl (approx. 3.7 ppm) and a triplet for -N-CH₂- (approx. 2.8 ppm). A singlet for the N-CH₃ group.[12] |
| ¹³C NMR | Multiple peaks for the piperidine ring carbons (approx. 22-55 ppm). Signals for the -CH₂-Cl and -N-CH₂- carbons. A signal for the N-CH₃ carbon.[12] |
| IR | C-H stretching and bending vibrations. C-N stretching. A characteristic C-Cl stretch. |
Chromatographic Separation
HPLC is a standard method for assessing the purity and quantifying the concentration of piperidine-containing compounds.[13]
| Parameter | Typical Conditions |
| Technique | Reversed-Phase HPLC (RP-HPLC)[13] |
| Column | C18 |
| Mobile Phase | Methanol:Water or Acetonitrile:Water gradient[14] |
| Detection | UV (if a chromophore is present or after derivatization) or Mass Spectrometry (LC-MS)[13][15] |
| Derivatization | For compounds lacking a chromophore, pre-column derivatization with agents like 4-toluenesulfonyl chloride can be used for UV detection.[13] |
Safety and Handling
This compound and related nitrogen mustards are hazardous compounds that must be handled with appropriate precautions.
-
Hazards: The compound is harmful if swallowed, and may cause skin, eye, and respiratory irritation. Similar nitrogen mustards are suspected of causing genetic defects.[4][16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[4] All handling should be performed in a well-ventilated chemical fume hood.[4]
-
Handling: Avoid breathing dust.[4] Do not get in eyes, on skin, or on clothing.[4] Wash thoroughly after handling.[17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] The material can be hygroscopic.[4]
Conclusion
The reactivity of this compound is dominated by the nitrogen mustard functionality. The key mechanistic event is the intramolecular formation of a highly electrophilic aziridinium ion, which subsequently serves as a potent alkylating agent for a wide array of nucleophiles. The piperidine ring and its N-methyl substituent are critical in modulating this reactivity. A thorough understanding of this mechanism, supported by robust analytical and experimental characterization as outlined in this guide, is essential for any scientist or researcher aiming to utilize this versatile intermediate in chemical synthesis and drug development.
References
- Gant, T. G. (2014). Applying pattern recognition methods to analyze the molecular properties of a homologous series of nitrogen mustard agents. PMC.
- Tan, G. et al. (2002). Screening of Nitrogen Mustards and Their Degradation Products in Water and Decontamination Solution by Liquid Chromatography-Mass Spectrometry. ResearchGate.
- Baygildiev, T. K. et al. (2021). Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography and high-resolution mass spectrometry. Industrial laboratory. Diagnostics of materials.
- Singh, V. et al. (2018). Efficient Extraction of Sulfur and Nitrogen Mustards from Nonpolar Matrix and an Investigation on Their Sorption Behavior on Silica. Analytical Chemistry.
- ATSDR. (2022). Analytical Methods.
- Wieczorek, M. et al. (2018). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal.
- Kowalska, T. et al. (2013). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.
- Bona, C. S. et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
- Google Patents. (n.d.). EP0507001A1 - A process for the preparation of nepinalone.
- ODU Digital Commons. (1984). The Regioselective 3-Alkylation of Piperidine.
- ResearchGate. (2019). Synthesis of 2-alkyl piperidines from aziridine.
- ResearchGate. (2018). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles.
- Encyclopedia.pub. (2022). Synthetic Applications of Aziridinium Ions.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Pipzine Chemicals. (n.d.). 2-(2-Chloroethyl)-N-methyl piperidine Hydrochloride.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Pharmaffiliates. (n.d.). This compound.
- NIH. (2014). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.
- Royal Society of Chemistry. (2003). The preparation of stable aziridinium ions and their ring-openings.
- Google Patents. (n.d.). CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
- PubChem. (n.d.). 2-(2-Chloroethyl)piperidinium chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Applying pattern recognition methods to analyze the molecular properties of a homologous series of nitrogen mustard agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 58878-37-8 [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. seer.ufrgs.br [seer.ufrgs.br]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Industrial Applications of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Executive Summary: 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a pivotal chemical intermediate, primarily leveraged in the pharmaceutical industry. Its strategic importance stems from the presence of a reactive chloroethyl group attached to a methylpiperidine scaffold, a common motif in a variety of bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, industrial synthesis, and core applications, with a particular focus on its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Detailed protocols, reaction mechanisms, and safety considerations are presented to offer a holistic resource for researchers and drug development professionals.
The Strategic Importance of Piperidine Scaffolds in Industry
The piperidine ring is a saturated heterocycle that is a core structural component in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. This compound serves as a highly versatile building block, enabling the efficient introduction of the N-methyl-2-piperidylethyl moiety into larger molecules. This is primarily achieved through nucleophilic substitution reactions at the terminal carbon of the chloroethyl group, making it a cornerstone intermediate for synthesizing a range of therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the compound's properties is essential for its effective use in industrial processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58878-37-8 | [1][2] |
| Molecular Formula | C₈H₁₆ClN · HCl (or C₈H₁₇Cl₂N) | [3] |
| Molecular Weight | 198.14 g/mol | [2][3] |
| Appearance | Powder, beige crystalline powder | [1][4] |
| Melting Point | 133-137 °C | [1][2] |
| pH | 5.9 (in H₂O at 20 °C) | [1] |
| Solubility | Water soluble | [5] |
| Storage Temperature | 2-30°C | [1] |
Core Industrial Synthesis
The industrial production of this compound is typically achieved through the chlorination of its corresponding alcohol precursor, 2-(1-methylpiperidin-2-yl)ethanol.
Common Synthetic Pathway
The most prevalent and industrially viable method involves the reaction of 2-(1-methylpiperidin-2-yl)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like chloroform. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the final product and gaseous byproducts (SO₂ and HCl). The hydrochloride salt form enhances the compound's stability and handling properties.
Visualization of the Synthesis
Caption: Synthesis of the title compound from its alcohol precursor.
Key Industrial Application: Intermediate in Pharmaceutical Synthesis
The primary industrial value of this compound lies in its function as a key intermediate for synthesizing a wide range of pharmaceuticals.[6] Its utility is centered on the reactivity of the chloroethyl side chain.
Mechanism of Action: The Role of the Chloroethyl Group in Alkylation Reactions
The chlorine atom on the ethyl side chain is a good leaving group, making the terminal carbon atom electrophilic and susceptible to nucleophilic attack. This allows for the straightforward alkylation of various nucleophiles, such as amines, thiols, and alkoxides, effectively coupling the methylpiperidine moiety to another molecular fragment. This reaction is fundamental to the construction of numerous APIs.
Application Profile: Synthesis of Antihistamines and Other Therapeutics
For example, the synthesis of the antihistamine Meclizine involves the N-alkylation of a piperazine derivative.[9][10] While Meclizine itself is synthesized from different starting materials, the chemistry illustrates the principle of how a chloroethyl-containing compound would be used.
Illustrative Experimental Protocol: General N-Alkylation
The following is a generalized, illustrative protocol for the N-alkylation of a secondary amine using this compound, representing a key transformation in the synthesis of various APIs.
Objective: To couple the 2-(1-methylpiperidylethyl) group to a target amine (R₂NH).
Materials:
-
This compound
-
Target secondary amine (R₂NH)
-
A non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃, or Diisopropylethylamine, DIPEA)
-
A suitable polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide, DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the target secondary amine (1.0 equivalent) and the base (2.0-3.0 equivalents) in the chosen solvent.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to obtain the pure N-alkylated product.
Workflow Visualization
Caption: A typical workflow for N-alkylation reactions.
Safety, Handling, and Storage
Proper handling and storage are critical due to the compound's hazard profile.
Table 2: Hazard Information for this compound
| Hazard Category | GHS Classification | Precautionary Statements | Reference(s) |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4, Oral) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1][11] |
| Skin Irritation | Causes skin irritation (Skin Irrit. 2) | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [1][11] |
| Eye Irritation | Causes serious eye irritation (Eye Irrit. 2A) | P280: Wear eye protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][11] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [1][11] |
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][11]
-
Avoid generating dust.[4]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
The compound is hygroscopic (absorbs moisture from the air), so protection from moisture is essential.[4][5]
Conclusion: Future Outlook
This compound is a well-established and indispensable intermediate in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity ensure its continued importance in the development of new chemical entities containing the N-methylpiperidine scaffold. Future applications will likely emerge from ongoing drug discovery efforts, where this building block can be used to create novel compounds with improved pharmacological profiles. As process chemistry evolves, further optimization of its synthesis and downstream applications will continue to be an area of focus for achieving more efficient and sustainable manufacturing processes.
References
- Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. URL
- Sigma-Aldrich. This compound for synthesis. URL
- Thermo Fisher Scientific. SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride. URL
- Sigma-Aldrich.
- PubChem. 2-(2-Chloroethyl)-1-methylpiperidine chloride. URL
- Fisher Scientific. SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride. URL
- ResearchGate. Synthesis of meclizine hydrochloride. URL
- Aaronchem. Safety Data Sheet: 1-(2-chloroethyl)-4-methylpiperidine hydrochloride. URL
- Benchchem.
- Google Patents. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride. URL
- Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. URL
- Quick Company.
- Sigma-Aldrich. This compound. URL
- Fluorochem. This compound. URL
- Semantic Scholar. Synthesis of meclizine hydrochloride. URL
- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. URL
- PubChem. 2-(2-Chloroethyl)piperidinium chloride. URL
- SD Fine-Chem. 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). URL
- Sigma-Aldrich. 2-chloroethyl-1-methylpiperidine hydrochloride. URL
- SGR Lifesciences. 1-(2-Chloroethyl)piperidine hydrochloride. URL
- Jubilant Ingrevia. N-(2-Chloroethyl) Piperidine Hydrochloride. URL
- ChemicalBook. 1-(2-chloroethyl)piperidine hydrochloride. URL
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. URL
- SD Fine-Chem. 1-(2-CHLOROETHYL)
Sources
- 1. This compound for synthesis 58878-37-8 [sigmaaldrich.com]
- 2. This compound | 58878-37-8 [sigmaaldrich.com]
- 3. 2-(2-Chloroethyl)-1-methylpiperidine chloride | C8H16Cl2N- | CID 43822531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 7. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 8. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 11. aaronchem.com [aaronchem.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride: Discovery, History, and Synthesis
This guide provides a comprehensive technical overview of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a pivotal intermediate in the synthesis of phenothiazine-based pharmaceuticals. We will delve into its discovery within the broader context of nitrogen mustards and its crucial role in the development of the antipsychotic agent, thioridazine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and historical significance.
Introduction: A Tale of Two Chemistries - From Warfare Agents to Psychotherapeutics
The story of this compound is intrinsically linked to two significant streams of chemical and medical research in the 20th century: the development of nitrogen mustards and the advent of psychopharmacology.
Nitrogen mustards, a class of cytotoxic organic compounds characterized by the bis(2-chloroethyl)amino functional group, were initially synthesized in the 1920s and 1930s as potential chemical warfare agents.[1][2] Their potent effects on rapidly proliferating cells, such as those in lymphoid tissue and bone marrow, were recognized during World War II. This very cytotoxicity, however, paved the way for their therapeutic application. In a landmark moment for medicine, the dramatic regression of tumors in mice treated with nitrogen mustards led to the first clinical trials of these compounds as cancer chemotherapy agents.[3]
The core reactivity of nitrogen mustards lies in their ability to form highly reactive cyclic aziridinium ions through intramolecular displacement of the chloride.[4] This electrophilic intermediate readily alkylates nucleophilic sites on DNA, particularly the N7 position of guanine, leading to the formation of interstrand cross-links that inhibit DNA replication and induce apoptosis, or programmed cell death.[4][5]
Simultaneously, the mid-20th century witnessed a revolution in the treatment of psychiatric disorders with the discovery of phenothiazine derivatives. The synthesis of chlorpromazine in the early 1950s marked the beginning of the modern era of antipsychotic medication.[6][7] This led to extensive research into other phenothiazine-based compounds with potential therapeutic benefits.
It is at the intersection of these two fields that this compound emerges, not as a direct therapeutic agent itself, but as a crucial building block in the synthesis of a significant second-generation antipsychotic.
The Genesis of this compound: A Key Intermediate for Thioridazine
The discovery and development of this compound are directly tied to the synthesis of thioridazine , a phenothiazine antipsychotic first synthesized by the Swiss pharmaceutical company Sandoz in 1958.[4][8] Thioridazine was widely used for the treatment of schizophrenia and psychosis for many years.[4][8]
The chemical structure of thioridazine features a phenothiazine core with a piperidine-containing side chain. The synthesis of this side chain and its subsequent attachment to the phenothiazine nucleus is where this compound plays its critical role. It serves as the electrophilic component in the N-alkylation of 2-(methylthio)-10H-phenothiazine, the final step in the construction of the thioridazine molecule.[3]
The development of this specific chloroethyl-piperidine derivative was a deliberate synthetic strategy to introduce the desired N-methylpiperidylethyl side chain onto the phenothiazine ring system, a common approach in the medicinal chemistry of this drug class to modulate pharmacological activity.[9]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Cl₂N | [10] |
| Molecular Weight | 198.13 g/mol | [10] |
| Appearance | Powder | [11] |
| Melting Point | 133-137 °C | [11] |
| pH | 5.9 (in H₂O at 20 °C) | [11] |
| Storage Temperature | 2-30°C | [11] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common laboratory-scale synthesis proceeds via the chlorination of a precursor alcohol, 2-(1-methylpiperidin-2-yl)ethanol.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-(1-methylpiperidin-2-yl)ethanol
This precursor can be synthesized through various routes. One established method involves the catalytic hydrogenation of 2-(2-hydroxyethyl)-1-methyl-pyridinium iodide.[4] A more direct laboratory approach starts with commercially available 1-methyl-2-piperidineethanol.
Step 2: Chlorination of 2-(1-methylpiperidin-2-yl)ethanol
The conversion of the hydroxyl group to a chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Materials and Reagents:
-
2-(1-methylpiperidin-2-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable inert solvent)
-
Hydrochloric acid (for hydrochloride salt formation, if starting from the free base)
-
Ice bath
-
Stirring apparatus
-
Reflux condenser
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas, dissolve 2-(1-methylpiperidin-2-yl)ethanol in anhydrous toluene.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise to the cooled, stirred solution. This reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 70-85°C for toluene) and maintain this temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).[10]
-
Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.
-
The crude product can be isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical as thionyl chloride reacts violently with water.
-
Slow Addition at Low Temperature: This controls the exothermicity of the reaction and minimizes the formation of byproducts.
-
Reflux: Heating the reaction to reflux ensures it proceeds to completion in a reasonable timeframe.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent side reactions with atmospheric moisture and oxygen, leading to a cleaner product.
Overall Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Role in the Synthesis of Thioridazine
As previously mentioned, the primary application of this compound is in the synthesis of thioridazine. This is achieved through a nucleophilic substitution reaction where the nitrogen atom of the phenothiazine ring system acts as the nucleophile, displacing the chloride from the piperidine derivative.
Thioridazine Synthesis Workflow Diagram
Caption: Final step in the synthesis of Thioridazine.
This reaction is typically carried out in a high-boiling point solvent like xylene in the presence of a strong base such as sodium amide (NaNH₂) to deprotonate the phenothiazine nitrogen, making it a more potent nucleophile.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantifying any impurities.[12]
Conclusion and Future Perspectives
The history of this compound is a compelling example of how chemical synthesis evolves to meet the demands of medicinal chemistry. While its primary claim to fame is its role in the production of thioridazine, the synthetic methodologies developed for its production are applicable to a wide range of piperidine-containing pharmaceutical intermediates.[13][14] The piperidine moiety is a common scaffold in modern drug discovery, and a thorough understanding of the synthesis and handling of intermediates like this compound remains highly relevant for today's drug development professionals.[5] Although thioridazine's use has declined due to safety concerns, the chemical knowledge gained from its development continues to inform the synthesis of new and safer therapeutic agents.
References
- Wikipedia. Thioridazine. [Link]
- Patsnap Synapse. (2024, June 27).
- Gpatindia. (2020, June 12). THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
- Semantic Scholar.
- MDPI.
- National Center for Biotechnology Information.
- ResearchGate. (PDF)
- Centers for Disease Control and Prevention. (2024, September 6). Nitrogen Mustard. [Link]
- StoryMD. Facts About Nitrogen Mustards. [Link]
- National Center for Biotechnology Information. The story of antipsychotics: Past and present. [Link]
- YouTube. (2022, March 6).
- Wikipedia. Nitrogen mustard. [Link]
- The National Academies Press.
- National Center for Biotechnology Information. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. [Link]
- Bertin Environics. (2020, August 18). Nitrogen Mustard (HNs) 1930's. [Link]
- National Center for Biotechnology Information. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. [Link]
- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thioridazine - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]
- 6. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What is Thioridazine used for? [synapse.patsnap.com]
- 9. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. Thioridazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reaction of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride with Amines
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of primary and secondary amines using 2-(2-chloroethyl)-1-methylpiperidine hydrochloride. This reaction is a cornerstone in synthetic and medicinal chemistry for the construction of novel piperidine-containing scaffolds, which are prevalent in a wide range of biologically active compounds. This document elucidates the underlying reaction mechanism, offers step-by-step procedures for various amine classes, presents representative quantitative data, and outlines essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with the technical insights and practical guidance necessary to effectively utilize this versatile synthetic transformation.
Introduction and Scientific Background
The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The functionalization of the piperidine ring, particularly through the introduction of diverse substituents via an ethyl linker, allows for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles. This compound serves as a key building block in this context. As a nitrogen mustard analogue, its reactivity is significantly enhanced through the intramolecular formation of a highly electrophilic aziridinium ion intermediate, which readily reacts with a broad range of nucleophiles, including primary and secondary amines.
This guide provides a detailed exploration of this reaction, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Reaction Mechanism: The Aziridinium Ion Pathway
The reaction of 2-(2-chloroethyl)-1-methylpiperidine with an amine is not a direct SN2 displacement of the chloride. Instead, it proceeds through a well-established mechanism involving intramolecular cyclization to form a highly reactive aziridinium ion.[1][2] This process is a hallmark of nitrogen mustards and is the primary reason for their enhanced reactivity compared to simple alkyl chlorides.
The key steps are as follows:
-
Deprotonation and Aziridinium Ion Formation: The reaction is initiated by a base, which serves two purposes: to neutralize the hydrochloride salt of the starting material and to deprotonate the amine nucleophile, increasing its reactivity. Once in its free base form, the tertiary amine of the piperidine ring acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular cyclization displaces the chloride ion and forms a strained, three-membered aziridinium ring. This is the rate-determining step of the reaction.[1]
-
Nucleophilic Ring-Opening: The resulting aziridinium ion is a potent electrophile. The external amine nucleophile then attacks one of the carbon atoms of the aziridinium ring. This attack proceeds via an S_N_2 mechanism, leading to the ring-opening and the formation of a new carbon-nitrogen bond. This step is typically rapid.
The overall transformation results in the formation of a 1-methyl-2-(2-(amino)ethyl)piperidine derivative.
Sources
using 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride as an alkylating agent in synthesis
An In-Depth Guide to the Application of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride as a Key Alkylating Agent in Synthetic Chemistry
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. This versatile reagent is a cornerstone intermediate for introducing the N-methylpiperidinoethyl moiety into a wide array of molecular scaffolds, a common structural motif in many pharmacologically active compounds.
This guide moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of the reagent's reactivity, provides actionable, detailed protocols, and offers insights gleaned from practical application to empower scientists in their synthetic endeavors.
Reagent Profile and Physicochemical Properties
This compound is a derivative of piperidine and is classified as a nitrogen mustard analogue. Its utility as an alkylating agent stems from the reactive 2-chloroethyl side chain attached to the piperidine ring. The hydrochloride salt form enhances its stability and water solubility, making it a convenient solid to handle in a laboratory setting.[1]
| Property | Value | Source(s) |
| CAS Number | 58878-37-8 | |
| Molecular Formula | C₈H₁₇Cl₂N | [2] |
| Molecular Weight | 198.13 g/mol | [2] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 133-137 °C | |
| Solubility | Soluble in water and polar solvents like alcohols. | [1][4] |
| Storage | Store in a cool, dry, well-ventilated place. Hygroscopic. | [1][3][4] |
The Core Mechanism: Formation of the Aziridinium Ion
The remarkable reactivity of 2-(2-Chloroethyl)-1-methylpiperidine is not due to a direct Sₙ2 attack on the primary alkyl chloride. Instead, under neutral or basic conditions, the molecule undergoes a rapid intramolecular cyclization. The tertiary amine of the piperidine ring acts as an internal nucleophile, displacing the chloride ion to form a highly strained and exceptionally electrophilic bicyclic aziridinium ion intermediate.[5][6][7] This process is a classic example of neighboring-group participation.[8]
This transient aziridinium ion is the true alkylating species. Its high reactivity is driven by the ring strain of the three-membered ring, making it susceptible to attack by a wide range of external nucleophiles. This two-step mechanism (intramolecular cyclization followed by nucleophilic ring-opening) is characteristic of nitrogen mustards and is the foundation of this reagent's synthetic utility.[7][8]
Applications in Pharmaceutical Synthesis
This reagent is a key building block for synthesizing a variety of pharmaceuticals. The piperidinoethyl group it installs is a common feature in drugs targeting the central nervous system and other biological systems.
-
Antihistamines and Antipsychotics: It is a crucial intermediate in the synthesis of H1-antagonists and phenothiazine-class antipsychotics.[9][10][11] The alkylation of a phenothiazine nitrogen or a secondary amine of another core structure is a common final step in these synthetic routes.[10][12]
-
Other CNS-Active Agents: It is used to synthesize molecules like Cloperastine, Fenpiverinium bromide, and Raloxifene, among others.[13][14]
-
Research Tools: The reagent is widely used in medicinal chemistry to create novel compounds for screening and to modify existing molecules to explore structure-activity relationships (SAR).[15]
General Protocol for N-Alkylation of Amines
This protocol provides a robust, general framework for the alkylation of primary or secondary amines. It should be adapted based on the specific reactivity and properties of the nucleophile.
4.1. Materials and Reagents
-
This compound
-
Target amine (primary or secondary)
-
Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, Toluene)
-
Deionized water
-
Organic extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Reagents for chromatography (Silica gel, appropriate eluent system)
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates and developing chamber
4.3. Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the target amine (1.0 eq.), the anhydrous base (2.0-3.0 eq.), and the anhydrous solvent (e.g., acetonitrile). Stir the resulting suspension.
-
Reagent Addition: Add this compound (1.1-1.2 eq.) to the suspension. Causality Note: Using the hydrochloride salt directly with a sufficient amount of base is often practical. The base neutralizes the HCl salt and the HCl generated during the reaction, driving the equilibrium towards the formation of the free base needed for cyclization.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 60-80 °C or reflux) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Causality Note: The water wash removes any remaining inorganic salts and highly polar impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to isolate the desired tertiary amine.
-
4.4. Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Specific Protocol: Synthesis of 10-[2-(1-Methyl-2-piperidyl)ethyl]phenothiazine
This protocol details the alkylation of the phenothiazine nitrogen, a key step in producing many antipsychotic drugs.[10][12]
5.1. Reaction Scheme
5.2. Materials
-
Phenothiazine (1.0 eq.)
-
This compound (1.1 eq.)
-
Sodium amide (NaNH₂) (1.1 eq.)
-
Anhydrous xylene
-
Ammonium chloride solution (saturated, aqueous)
-
Standard work-up and purification reagents as listed in the general protocol.
5.3. Procedure
-
Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add phenothiazine (1.0 eq.) to anhydrous xylene.
-
Deprotonation: Add sodium amide (1.1 eq.) portion-wise to the solution. Heat the mixture to reflux for 2 hours. A color change should be observed as the phenothiazine anion is formed. Causality Note: Sodium amide is a very strong base required to deprotonate the relatively non-acidic N-H of the phenothiazine ring, creating the potent nucleophile necessary for the reaction.
-
Alkylation: Add this compound (1.1 eq.) to the reaction mixture and continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium amide.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure product.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[1][16]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | [1][2] | |
| Signal Word | Danger / Warning | [1] |
| Hazard Statements | H300/H302: Fatal or Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. | [1][2] |
| Precautionary Statements | P201/P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Handling | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. Avoid dust formation. Do not ingest or inhale. Avoid contact with skin and eyes. | [1][3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong or insufficient amount of base. 2. Low reaction temperature. 3. Deactivated reagent (hydrolysis). 4. Poorly nucleophilic substrate. | 1. Use a stronger base (e.g., NaH, NaNH₂) or increase stoichiometry of weaker bases. 2. Increase the reaction temperature or switch to a higher-boiling solvent. 3. Use a fresh bottle of the reagent; ensure anhydrous conditions. 4. Consider using a more forcing condition or a different synthetic route. |
| Formation of Side Products | 1. Over-alkylation (for primary amines). 2. Elimination reaction. 3. Reaction with solvent. | 1. Use a large excess of the primary amine to favor mono-alkylation. 2. Use a non-nucleophilic, sterically hindered base. 3. Ensure the solvent (e.g., DMF, acetonitrile) is inert under the reaction conditions. |
| Difficult Purification | 1. Product is a very polar amine. 2. Close R_f values of product and starting material. | 1. Use a more polar eluent system for chromatography (e.g., MeOH/DCM). Adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the silica gel column. 2. Try an alternative purification method like crystallization of the hydrochloride salt. |
References
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Abu-Shady, H., Dessouky, Y. M., & El-Said, M. K. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie, 31(1), 18–20.
- Acros Organics. (n.d.). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
- SGR Lifesciences. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.
- Ehlert, F. J., et al. (1989). Conversion of N-(2-chloroethyl)-4-piperidinyl Diphenylacetate (4-DAMP Mustard) to an Aziridinium Ion and Its Interaction With Muscarinic Receptors in Various Tissues. Journal of Pharmacology and Experimental Therapeutics, 251(2), 568-576.
- Al-Obaydi, F. M. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate.
- Woss, A. P., et al. (2018). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate.
- Marrian, D. H., et al. (1978). A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines. Journal of Pharmacy and Pharmacology, 30(10), 660-662.
- Defense Technical Information Center. (1983). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- Chavan, S. P., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 471.
- IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.
- Movsisyan, M., et al. (2019). The synthesis of a phenothiazine-derived compound 11 as reported by Movsisyan et al. ResearchGate.
- Venkatesh, A. (2017). Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review, 3(1), 54-61.
- Bouling Chemical Co., Limited. (n.d.). N-(2-Chloroethyl)Piperidine Hydrochloride Supplier & Manufacturer China.
- Chemical Communications (RSC Publishing). (2011). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions.
- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives.
- European Journal of Organic Chemistry. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.
- Reductive Alkylation of Amines with Carboxylic Ortho Esters. (n.d.).
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Byun, K., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. The Journal of Physical Chemistry B, 114(13), 4685–4693.
- SD Fine-Chem Limited. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis).
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Google Patents. (n.d.). CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. N-(2-Chloroethyl)Piperidine Hydrochloride Supplier & Manufacturer China | CAS 2008-75-5 | High Purity Chemical Details, Safety & Applications [chemheterocycles.com]
- 5. Conversion of N-(2-chloroethyl)-4-piperidinyl diphenylacetate (4-DAMP mustard) to an aziridinium ion and its interaction with muscarinic receptors in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onyxreview.agnesscott.org [onyxreview.agnesscott.org]
- 8. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 10. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. researchgate.net [researchgate.net]
- 13. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]
- 14. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 15. Buy 1-(2-Chloroethyl)piperidine hydrochloride (EVT-311017) | 2008-75-5 [evitachem.com]
- 16. fishersci.com [fishersci.com]
Application Note & Protocol: Nucleophilic Substitution Reactions Utilizing 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(2-chloroethyl)-1-methylpiperidine hydrochloride as a key building block in organic synthesis. This versatile reagent is a potent alkylating agent, primarily employed to introduce the 1-methyl-2-piperidine-ethyl moiety into a variety of nucleophilic substrates. Its application is particularly prominent in the synthesis of pharmaceuticals, most notably H1-antihistamines and other compounds with therapeutic potential.[1][2] This guide elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, presents a troubleshooting guide, and underscores critical safety and handling considerations.
Reagent Overview: Chemical Properties and Safety
This compound is a stable, crystalline solid, which facilitates its storage and handling compared to its free-base form.[3] However, it is a hazardous chemical and requires careful handling.
| Property | Value | Reference |
| CAS Number | 58878-37-8 | [4][5] |
| Molecular Formula | C₈H₁₇Cl₂N | [6] |
| Molecular Weight | 198.14 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 133 - 137 °C | [4][5] |
| Stability | Hygroscopic | [7][8] |
Critical Safety & Handling: this compound is classified as hazardous. It is harmful if swallowed, can cause severe skin burns and eye damage, and is suspected of causing genetic defects.[7][8][9]
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[7][8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[7][9]
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[7][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area. Due to its hygroscopic nature, storage in a desiccator is recommended.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
The Causality of Reactivity: A Mechanistic Perspective
The reactivity of 2-(2-chloroethyl)-1-methylpiperidine is analogous to that of classical nitrogen mustards. Its efficacy as an alkylating agent stems from a mechanism involving intramolecular participation of the piperidine nitrogen.[10] This is not a simple, direct Sₙ2 displacement of the chloride by an external nucleophile.
The Role of the Base: The reagent is supplied as a hydrochloride salt to enhance stability. For the reaction to proceed, the tertiary amine must be in its free base form. Therefore, the addition of at least one molar equivalent of a base is required to neutralize the hydrochloride salt.
Formation of the Aziridinium Ion: Once deprotonated, the lone pair of electrons on the piperidine nitrogen acts as an internal nucleophile, displacing the chloride ion in an intramolecular Sₙ2 reaction. This forms a highly strained and exceptionally electrophilic bicyclic aziridinium ion intermediate.[10]
Nucleophilic Attack: The external nucleophile then attacks one of the carbon atoms of the strained aziridinium ring, leading to its opening. This second step is also an Sₙ2 reaction. This two-step sequence—intramolecular cyclization followed by intermolecular attack—is significantly faster than a direct attack on the starting chloroalkane.
Caption: The dual Sₙ2 mechanism for nucleophilic substitution.
General Protocol Considerations for Various Nucleophiles
The choice of solvent and base is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents are generally preferred as they effectively solvate the counter-ion of the base while leaving the nucleophile's reactivity intact.[11]
| Nucleophile Class | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Key Insights |
| Phenols / Alcohols | K₂CO₃, Na₂CO₃, NaH | DMF, Acetonitrile, DMSO | 60 - 100 | NaH is used for less acidic alcohols. Requires >2 eq. of weaker bases (K₂CO₃) to neutralize HCl and deprotonate the nucleophile. |
| Amines (Primary/Secondary) | K₂CO₃, Et₃N, DIPEA | Acetonitrile, Toluene, THF | 50 - 80 | Excess amine can sometimes be used as both the nucleophile and the base.[11] A non-nucleophilic base prevents competitive alkylation of the base itself. |
| Thiols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 70 | Thiols are generally more nucleophilic than corresponding alcohols and often react at lower temperatures.[12] |
| Carboxylates | K₂CO₃, Et₃N | DMF, DMSO | 50 - 90 | Used to form ester linkages. The carboxylate is typically generated in situ from the corresponding carboxylic acid and base. |
Detailed Experimental Protocol: A Representative Williamson Ether Synthesis
This protocol details the synthesis of 1-methyl-2-[2-(4-methoxyphenoxy)ethyl]piperidine , a model reaction demonstrating C-O bond formation via nucleophilic substitution with a phenol.
Reaction Principle: The protocol follows a Williamson ether synthesis pathway. Potassium carbonate acts as the base, first neutralizing the hydrochloride salt of the alkylating agent and then deprotonating the 4-methoxyphenol to form the nucleophilic potassium phenoxide in situ.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-(2-Chloroethyl)-1-methylpiperidine HCl | 198.14 | 1.00 g | 5.05 | 1.0 |
| 4-Methoxyphenol | 124.14 | 0.69 g | 5.55 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.09 g | 15.15 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |
Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle with temperature controller, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, and silica gel for column chromatography.
Caption: Experimental workflow for Williamson ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (0.69 g, 5.55 mmol) and anhydrous potassium carbonate (2.09 g, 15.15 mmol).
-
Solvent and Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (20 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature. Add this compound (1.00 g, 5.05 mmol) in one portion.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 EtOAc/Methanol eluent system) until the starting chloro-reagent is consumed (typically 12-18 hours).
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (2 x 30 mL) to remove residual DMF, followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes, potentially with 1-2% triethylamine mixed in the eluent to prevent the product from streaking on the acidic silica gel.
-
Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Insufficient Base: Not enough base to neutralize HCl and deprotonate the nucleophile. | Ensure at least 2-3 equivalents of a base like K₂CO₃ are used. For weak nucleophiles, a stronger base like NaH may be required. |
| Wet Reagents/Solvent: The reagent is hygroscopic; water can quench the base and hinder the reaction. | Use anhydrous solvents. Dry the K₂CO₃ in an oven before use. Store the alkylating agent in a desiccator. | |
| Low Temperature: Reaction kinetics may be too slow. | Increase the reaction temperature in 10 °C increments, monitoring for potential decomposition. | |
| Formation of Side Products | Elimination Reaction: Strong, sterically hindered bases can promote E2 elimination. | Use a less hindered, weaker base like K₂CO₃ or Cs₂CO₃ instead of t-BuOK. |
| Decomposition: Reagents or product may be unstable at the reaction temperature. | Run the reaction at the lowest possible temperature that affords a reasonable rate. Monitor by TLC for the appearance of new spots. | |
| Difficult Purification | Residual DMF: DMF is high-boiling and difficult to remove. | During workup, wash the organic extract thoroughly with water (at least 3-4 times) to remove DMF before concentration. |
| Product Streaking on Silica Gel: The basic piperidine moiety interacts strongly with acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to your chromatography eluent to neutralize the silica gel and ensure sharp peaks. |
Conclusion
This compound is a highly effective and valuable reagent for introducing the 1-methyl-2-piperidine-ethyl group via nucleophilic substitution. A thorough understanding of its aziridinium-mediated mechanism is key to appreciating its enhanced reactivity. By employing the appropriate reaction conditions—particularly the choice of an anhydrous polar aprotic solvent and a suitable base—and following the detailed protocol and troubleshooting guide provided, researchers can reliably and efficiently synthesize a wide array of target molecules for applications in drug discovery and materials science.
References
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Fisher Scientific. (2023). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
- Filo. (n.d.). Preparation of antihistamine drugs.
- LookChem. (n.d.). 2-(2-CHLOROETHYL)PIPERIDINUM CHLORIDE.
- Marrian, D. H., Hill, S. J., Sanders, J. K., & Young, J. M. (1978). A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines. Journal of Pharmacy and Pharmacology, 30(10), 660-662.
- Büttner, D., et al. (2018). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 24(30), 7715-7724.
- Huang, G., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(9), 5466-5479.
- Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction.
- LibreTexts Chemistry. (2022). 8.S: Nucleophilic Substitution Reactions (Summary).
Sources
- 1. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 2. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638) | 53324-72-4 [evitachem.com]
- 4. This compound | 58878-37-8 [sigmaaldrich.com]
- 5. This compound for synthesis 58878-37-8 [sigmaaldrich.cn]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.ie [fishersci.ie]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis of Sulforidazine: A Detailed Application Note Utilizing 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of sulforidazine, a potent typical antipsychotic and a major metabolite of thioridazine.[1] The protocol focuses on the alkylation of 2-(methylsulfonyl)-10H-phenothiazine with 2-(2-chloroethyl)-1-methylpiperidine hydrochloride. This document provides not only a step-by-step methodology but also delves into the chemical rationale, safety protocols, and analytical verification of the final product, designed to support professionals in drug development and chemical research.
Introduction
Sulforidazine, chemically known as 10-{2-[(RS)-1-Methylpiperidin-2-yl]ethyl}-2-(methylsulfonyl)-10H-phenothiazine, is a phenothiazine derivative with significant antipsychotic activity.[1] Its synthesis is a critical process for both research into phenothiazine pharmacology and the potential development of related therapeutic agents. The key strategic step in the described synthesis is the N-alkylation of the phenothiazine core. This reaction involves the formation of a carbon-nitrogen bond between the secondary amine of the 2-(methylsulfonyl)-10H-phenothiazine ring and the electrophilic ethyl group of 2-(2-chloroethyl)-1-methylpiperidine. The use of the hydrochloride salt of the piperidine derivative is common for stability and handling, requiring in-situ neutralization or reaction conditions that facilitate the release of the free amine for the reaction to proceed.
Materials and Equipment
Chemicals and Reagents
| Chemical Name | CAS Number | Molecular Formula | Supplier Notes |
| 2-(Methylsulfonyl)-10H-phenothiazine | 23503-68-6 | C₁₃H₁₁NO₂S₂ | Purity ≥98% |
| This compound | 58878-37-8 | C₈H₁₆ClN · HCl | Purity ≥98% |
| Sodium Methoxide (Sodium Methylate) | 124-41-4 | CH₃NaO | Anhydrous, handle under inert atmosphere |
| Diethyl Carbonate | 105-58-8 | C₅H₁₀O₃ | Anhydrous |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous |
| Acetone | 67-64-1 | C₃H₆O | ACS Grade, for recrystallization |
| Benzene | 71-43-2 | C₆H₆ | ACS Grade, for extraction (use with extreme caution) |
| Tartaric Acid | 87-69-4 | C₄H₆O₆ | ACS Grade |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Concentrated, 37% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | Pellets, ACS Grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous |
| Deionized Water | 7732-18-5 | H₂O | For work-up procedures |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller and probe
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Separatory funnel (1 L)
-
Büchner funnel and flask
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing tank, UV lamp)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Experimental Protocol
Part 1: Synthesis of Sulforidazine
The synthesis involves the N-alkylation of 2-(methylsulfonyl)-10H-phenothiazine with 2-(2-chloroethyl)-1-methylpiperidine. A strong base, sodium methoxide, is used to deprotonate the nitrogen atom of the phenothiazine ring, creating a potent nucleophile. Diethyl carbonate serves as a high-boiling point solvent and may also facilitate the reaction.[2][3]
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction.
-
Charging Reactants: To the flask, add 2-(methylsulfonyl)-10H-phenothiazine (e.g., 0.1 mol), this compound (e.g., 0.11 mol, 1.1 eq), and diethyl carbonate (e.g., 150 mL).
-
Base Addition: While stirring the mixture under a nitrogen atmosphere, carefully add sodium methoxide (e.g., 0.11 mol, 1.1 eq) in portions. The sodium methoxide will neutralize the HCl from the piperidine salt and deprotonate the phenothiazine.
-
Reaction: Heat the mixture to 135°C for approximately one hour, then increase the temperature to 180-190°C and maintain for an additional 2.5 hours.[2]
-
Monitoring: The reaction progress can be monitored by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to observe the disappearance of the starting materials and the appearance of the product spot.
Part 2: Work-up and Purification
The work-up procedure is designed to isolate the crude sulforidazine from the reaction mixture, followed by purification to obtain the final product with high purity.
-
Cooling and Initial Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with benzene (e.g., 500 mL).
-
Acidic Extraction: Transfer the benzene solution to a separatory funnel and extract with a 15% aqueous solution of tartaric acid (e.g., 700 mL).[2] The basic sulforidazine will be protonated and move into the aqueous layer, separating it from non-basic impurities.
-
Washing: Wash the tartaric acid extract with a fresh portion of benzene to remove any remaining neutral or acidic impurities.
-
Basification and Product Extraction: Make the aqueous extract basic by adding a saturated sodium carbonate solution until the precipitation of the product is complete.[2] Extract the liberated sulforidazine base back into benzene.
-
Final Washing and Drying: Wash the benzene solution containing the product with deionized water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the benzene solution under reduced pressure using a rotary evaporator to yield the crude product, which may present as a thick yellow oil.[2]
Part 3: Recrystallization
Recrystallization is a critical final step to purify the solid active pharmaceutical ingredient (API).[4][5][6]
-
Dissolution: Dissolve the crude sulforidazine in a minimum amount of hot acetone.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of pure sulforidazine.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities. Dry the purified crystals in a vacuum oven to a constant weight. The expected melting point is 121-123°C.[2]
Reaction Mechanism and Workflow Diagrams
The synthesis proceeds via a nucleophilic substitution (Sɴ2) mechanism. The sodium methoxide acts as a base to deprotonate the nitrogen atom of the phenothiazine ring, which then acts as a nucleophile, attacking the primary carbon of the 2-(2-chloroethyl)-1-methylpiperidine and displacing the chloride leaving group.
Caption: Figure 1: Sulforidazine Synthesis Mechanism.
Caption: Figure 2: Experimental Workflow.
Characterization and Analysis
To confirm the identity and purity of the synthesized sulforidazine, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of the final compound and for quantifying any remaining impurities. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection can be employed.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of sulforidazine. The spectra should be compared with known reference spectra or analyzed to ensure all expected peaks corresponding to the phenothiazine and piperidine moieties are present with correct integrations and chemical shifts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the sulforidazine molecule, such as the sulfonyl group (strong absorptions around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), C-N bonds, and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound (402.57 g·mol⁻¹).[1]
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling any of the chemicals involved in this synthesis.
Chemical Hazards:
-
This compound: This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[8] It is also suspected of causing genetic defects.[9] Handle with care in a well-ventilated fume hood.
-
2-(Methylsulfonyl)-10H-phenothiazine: May cause respiratory irritation, skin irritation, and serious eye irritation.[10] Avoid breathing dust and ensure thorough washing after handling.[10]
-
Sodium Methoxide: Highly corrosive and reacts violently with water. It is also flammable. Handle in an inert, dry atmosphere and away from sources of ignition.
-
Benzene: A known carcinogen. All handling of benzene must be performed in a certified chemical fume hood.
-
Toluene and Acetone: Flammable liquids. Keep away from open flames and sparks.
Handling Procedures:
-
Perform the entire reaction in a well-ventilated chemical fume hood.
-
Use an inert atmosphere (nitrogen or argon) for the reaction, especially when handling the anhydrous and air-sensitive sodium methoxide.
-
Have appropriate spill kits and emergency eyewash/shower stations readily accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- Sulforidazine - Wikiwand. (n.d.).
- Apollo Scientific. (2022, May 17). 2-(Methylsulphonyl)-10H-phenothiazine Safety Data Sheet.
- PubMed. (n.d.). Sensitive and specific high-performance liquid chromatographic assay for the quantification of sulforidazine and two diastereomeric sulforidazine-5-sulfoxide metabolites in plasma.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidinium chloride.
- ChemicalBook. (2023, May 4). sulforidazine | 14759-06-9.
- Wikipedia. (n.d.). Sulforidazine.
- Sigma-Aldrich. (n.d.). This compound for synthesis.
- Organic Syntheses. (n.d.). Procedure.
- Cayman Chemical. (2024, May 24). Safety Data Sheet - Methylisothiazolinone.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Organic Syntheses. (n.d.). Procedure for preparing the racemic starting material.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
- ResearchGate. (n.d.). Schematic protocol of drug recrystallization for further purification.
- ResearchGate. (2025, August 7). Alkyl Methyl Carbonates as Methylating Agents. The O -Methylation of Phenols | Request PDF.
- SciSpace. (n.d.). Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols.
- PMC - NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
Sources
- 1. asset.conrad.com [asset.conrad.com]
- 2. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound for synthesis 58878-37-8 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
analytical methods for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride characterization
An In-Depth Guide to the Analytical Characterization of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Introduction: Establishing the Analytical Framework
This compound is a key piperidine derivative utilized as a pharmaceutical intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic agents.[1][2] Its molecular structure, comprising a piperidine ring, a reactive chloroethyl group, and a methyl group on the nitrogen atom, dictates its chemical properties and reactivity.[1] The purity, identity, and stability of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final drug product.
This comprehensive guide presents a suite of robust analytical methods for the thorough characterization of this compound. As a senior application scientist, the following protocols are designed not merely as procedural steps but as a logical framework for generating a complete analytical profile of the compound. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind the selection of specific methods and parameters to ensure a self-validating and reliable characterization process.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before commencing any analytical work. These values inform sample preparation, storage conditions, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| CAS Number | 58878-37-8 | [3] |
| Molecular Formula | C₈H₁₆ClN · HCl (or C₈H₁₇Cl₂N) | [1][4] |
| Molecular Weight | 198.14 g/mol | |
| Appearance | White to cream powder or crystals | [3] |
| Melting Point | 133-137 °C | [3] |
| Solubility | Soluble in water (forms a pH ~5.9 solution at 20°C) | [3] |
| Storage Temperature | 2-30°C | [3] |
Logical Workflow for Comprehensive Characterization
The characterization of a pharmaceutical intermediate is a multi-faceted process where orthogonal techniques are employed to build a complete profile. The following workflow illustrates the logical relationship between identity confirmation, purity assessment, and stability analysis.
Caption: Overall analytical workflow for compound characterization.
Chromatographic Methods: Purity and Volatile Impurities
Chromatography is the cornerstone for separating and quantifying the main component from any process-related impurities or residual solvents.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: HPLC is the definitive method for assessing the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is ideal for this molecule, separating compounds based on their hydrophobicity. The hydrochloride salt is water-soluble, making it suitable for analysis on polar-modified C18 columns, which offer robust performance and good peak shape for amine-containing compounds. A UV detector is appropriate as the molecule, while lacking a strong chromophore, will exhibit sufficient absorbance at lower wavelengths (~210 nm) for detection.
Protocol Workflow: HPLC Purity Analysis
Caption: Step-by-step workflow for HPLC purity determination.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer, adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Causality: The buffered aqueous mobile phase ensures consistent ionization of the amine, leading to reproducible retention times and symmetrical peak shapes. The acidic pH improves peak shape for the basic piperidine nitrogen.
-
-
Sample/Standard Preparation:
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.5 mg/mL.
-
Test Solution: Prepare the sample to be tested in the same manner as the Standard Solution.[5]
-
-
HPLC Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good resolution. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| UV Detection | 210 nm | Wavelength for detecting saturated amines and alkyl halides. |
| Gradient Program | 0-5 min: 5% B5-25 min: 5% to 70% B25-30 min: 70% B30.1-35 min: 5% B | A gradient is essential to elute potential impurities with a wide range of polarities and ensure the column is cleaned after each run. |
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Data Analysis:
-
Calculate the purity using area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Principle: The synthesis of the title compound may involve solvents like toluene.[1] Headspace GC-MS is the gold standard for analyzing volatile and semi-volatile residual solvents in pharmaceutical materials. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC-MS. This technique prevents non-volatile matrix components from contaminating the GC system.[6]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock standard containing potential residual solvents (e.g., toluene, ethanol) at a concentration of ~100 µg/mL in a suitable solvent like DMSO.
-
Prepare a series of calibration standards by spiking known amounts of the stock standard into empty headspace vials.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 1 mL of DMSO, cap immediately, and vortex to dissolve.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Phase designed for excellent separation of residual solvents. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates solvents based on boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes. |
| Headspace Vial Temp. | 80 °C | Sufficient to drive volatile solvents into the headspace. |
| Headspace Loop Temp. | 90 °C | Prevents condensation of analytes. |
| MS Ion Source | EI (Electron Ionization) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 35 - 350 amu | Covers the mass range of common solvents. |
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to the prepared standards and a reference library (e.g., NIST).
-
Quantify any detected solvents using the calibration curve generated from the standards.
-
Spectroscopic Methods: Structural Elucidation and Identity
Spectroscopic methods provide an orthogonal confirmation of the compound's chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR are unparalleled for unambiguous structure elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For a known structure, NMR serves as a definitive identity test. Spectral data for similar structures, such as 1-(2-Chloroethyl)piperidine HCl, can provide a predictive framework for interpretation.[7][8]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Spectral Features (in D₂O):
-
Piperidine Ring Protons: A series of complex multiplets expected between ~1.5 - 3.5 ppm.
-
-N-CH₃ Protons: A singlet at ~2.8-3.0 ppm.
-
-CH₂-Cl Protons: A triplet at ~3.8 ppm, deshielded by the electronegative chlorine atom.
-
-N-CH₂- Protons: A triplet at ~2.9 ppm, adjacent to the chloroethyl group.
-
-
Expected ¹³C NMR Spectral Features (in D₂O):
-
Piperidine Carbons: Multiple peaks expected in the range of ~22-55 ppm.
-
-N-CH₃ Carbon: A signal around ~42-45 ppm.
-
-CH₂-Cl Carbon: A signal around ~40-43 ppm.
-
-N-CH₂- Carbon: A signal around ~55-60 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR provides a molecular fingerprint by identifying the vibrational frequencies of functional groups. For this compound, key vibrations include C-H, C-N, and C-Cl bonds. The spectrum can be compared to a reference standard for identity confirmation.[9]
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure.[8]
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key IR Absorptions:
-
C-H Stretch (Aliphatic): 2850-3000 cm⁻¹
-
N-H Stretch (from HCl salt): Broad absorption around 2400-2700 cm⁻¹
-
C-H Bend: ~1450 cm⁻¹
-
C-N Stretch: ~1100-1200 cm⁻¹
-
C-Cl Stretch: ~650-750 cm⁻¹
-
Thermal Analysis: Stability and Physical Properties
Thermal analysis methods are used to characterize the material's response to changes in temperature.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to precisely determine the melting point (as an onset temperature) and to estimate purity via melt-endotherm depression.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation and Conditions:
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Determine the onset of the melting endotherm. The result should be consistent with the reported melting point of 133-137 °C.[3]
-
A sharp endotherm indicates high purity.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify decomposition temperatures.
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrumentation and Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Observe the temperature at which significant mass loss begins. This indicates the onset of thermal decomposition. For a stable compound, no significant mass loss should occur below the melting point.
-
Summary of Analytical Techniques
| Technique | Primary Application | Information Provided |
| RP-HPLC | Purity Assessment & Assay | Quantifies the main component and non-volatile impurities. |
| Headspace GC-MS | Residual Solvent Analysis | Identifies and quantifies volatile organic impurities. |
| NMR Spectroscopy | Structural Elucidation & ID | Confirms covalent structure and provides definitive identification. |
| FTIR Spectroscopy | Identity Confirmation | Provides a functional group fingerprint. |
| DSC | Thermal Properties | Determines melting point and provides an indication of purity. |
| TGA | Thermal Stability | Determines the decomposition temperature profile. |
References
- This compound | 58878-37-8 | Benchchem. (n.d.). BenchChem.
- This compound for synthesis - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- 2-chloroethyl-1-methylpiperidine hydrochloride | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- PubChem. (n.d.). 2-(2-Chloroethyl)-1-methylpiperidine chloride. PubChem.
- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. PubChem.
- This compound | 58878-37-8 - ChemicalBook. (n.d.). ChemicalBook.
- This compound - Fluorochem. (n.d.). Fluorochem.
- Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide - Benchchem. (n.d.). BenchChem.
- 1-(2-Chloroethyl)piperidine hydrochloride, 98% 250 g - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies.
- PubChem. (n.d.). 2-(2-Chloroethyl)piperidinium chloride. PubChem.
- 1-(2-chloroethyl)piperidine hydrochloride (for synthesis) - SD Fine-Chem. (n.d.). SD Fine-Chem.
- 2-Methylpiperidine(109-05-7) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- 1-(2-Chloroethyl)piperidine Hydrochloride 2008-75-5 - TCI Chemicals. (n.d.). TCI Chemicals.
- 2-(2-Chloroethyl)-N-methylpiperidine hydrochloride | CPHI Online. (n.d.). CPHI Online.
- A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides - SHIMADZU CORPORATION. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound for synthesis 58878-37-8 [sigmaaldrich.cn]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectrum Analysis of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Abstract
This application note provides a detailed guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. We present a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis of the proton NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound using NMR spectroscopy. The causality behind experimental choices and spectral interpretation is emphasized to ensure scientific integrity and reproducibility.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a precursor for the synthesis of various pharmacologically active molecules. Its structure, comprising a substituted piperidine ring, presents a rich source of information in its 1H NMR spectrum. Accurate spectral analysis is crucial for confirming the identity, purity, and structure of the molecule during synthesis and quality control processes.
The presence of a chiral center at the C2 position of the piperidine ring and the protonation of the tertiary amine to form a hydrochloride salt introduce complexities to the spectrum that require careful interpretation. This note will dissect these features to provide a clear and authoritative guide.
Experimental Protocol
Sample Preparation
Proper sample preparation is paramount for obtaining a high-quality NMR spectrum. The hydrochloride salt form of the analyte requires consideration of solvent choice to ensure solubility and minimize signal broadening.
Materials:
-
This compound (5-10 mg)
-
Deuterated methanol (CD3OD) or Deuterium Oxide (D2O) (0.6-0.7 mL)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound. For routine 1H NMR, this concentration is typically sufficient.[1][2][3]
-
Solvent Selection: Deuterated methanol (CD3OD) or deuterium oxide (D2O) are recommended solvents due to the good solubility of hydrochloride salts.[4][5] D2O is often preferred for its ability to exchange with the labile N-H proton, simplifying the spectrum by removing this signal.[5] For this guide, we will proceed with D2O as the solvent.
-
Dissolution: Add approximately 0.6 mL of D2O to the vial containing the sample.
-
Homogenization: Vortex the sample until the solid is completely dissolved. The solution should be clear and free of any particulate matter.[3][6]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is at least 4 cm to be within the detection region of the NMR coil.[1][2]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent shimming issues and obtain sharp spectral lines.[2]
NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Experiment: 1D Proton (1H)
-
Solvent: D2O
-
Temperature: 298 K
-
Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 12-16 ppm
-
Referencing: The residual HDO signal is set to 4.79 ppm.
Workflow Diagram
The following diagram illustrates the workflow from sample preparation to the final spectral analysis.
Caption: Workflow from sample preparation to spectral analysis.
1H NMR Spectrum: Analysis and Interpretation
The 1H NMR spectrum of this compound is expected to show a series of signals corresponding to the different proton environments in the molecule. The protonation of the nitrogen atom causes a downfield shift of the adjacent protons (α-protons) due to the inductive effect of the positive charge.[7]
Structure and Proton Numbering:
Predicted Chemical Shifts and Multiplicities
The following table summarizes the predicted 1H NMR data based on the analysis of structurally similar compounds, such as 1-(2-chloroethyl)piperidine hydrochloride and N-methylpiperidine.[8][9]
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| d | N-CH3 | ~3.0 - 3.2 | singlet (s) | 3H | The methyl group on the positively charged nitrogen is deshielded and appears as a singlet. |
| a, b | -CH2-CH2-Cl | ~3.6 - 4.2 | multiplet (m) | 4H | These protons are part of the chloroethyl side chain. The protons on the carbon adjacent to the chlorine (b) will be the most downfield. The proximity to the piperidine ring and the nitrogen will also influence their shift. |
| c, e | N-CH, N-CH2 (α to N) | ~3.3 - 3.8 | multiplet (m) | 3H | These protons are alpha to the positively charged nitrogen and are significantly deshielded. The methine proton (c) will likely be a complex multiplet due to coupling with adjacent protons. |
| f, g, h | Piperidine ring protons | ~1.6 - 2.2 | multiplet (m) | 6H | These are the remaining protons of the piperidine ring. They are expected to appear as a broad and complex multiplet due to extensive spin-spin coupling and potential conformational isomers.[10] |
Detailed Interpretation
-
N-CH3 Signal (d): The singlet corresponding to the N-methyl protons is a key diagnostic signal. Its integration value of 3H confirms the presence of the methyl group. In N-methylpiperidine, this signal appears around 2.2-2.3 ppm.[8] The presence of the hydrochloride salt will shift this signal further downfield.
-
Chloroethyl Group Protons (a, b): The two methylene groups of the chloroethyl side chain will give rise to complex multiplets. The protons on the carbon directly attached to the chlorine atom (-CH2-Cl, b) are expected to be the most deshielded in this group due to the electronegativity of chlorine. The adjacent methylene protons (-CH2-CH-, a) will also be downfield and will show coupling to both the CH2Cl protons and the methine proton on the piperidine ring.
-
Piperidine Ring Protons α to Nitrogen (c, e): The methine proton at C2 (c) and the methylene protons at C6 (e) are directly attached to the protonated nitrogen, leading to a significant downfield shift.[7] The signal for the C2 proton will be a complex multiplet due to coupling with the C3 protons and the protons of the ethyl side chain. The C6 protons will likely appear as two distinct signals due to their axial and equatorial positions in the chair conformation of the piperidine ring, further complicated by coupling to the C5 protons.
-
Other Piperidine Ring Protons (f, g, h): The remaining six protons on the piperidine ring (at C3, C4, and C5) will resonate in the more upfield region of the spectrum, typically between 1.6 and 2.2 ppm. These signals will overlap and form a complex multiplet that is often difficult to resolve completely without the aid of 2D NMR techniques like COSY and HSQC.
Conclusion
The 1H NMR spectrum provides a definitive fingerprint for the structural confirmation of this compound. By carefully preparing the sample and understanding the influence of the hydrochloride salt and the molecular structure on proton chemical shifts and coupling patterns, a detailed and accurate interpretation of the spectrum can be achieved. The predicted spectral data in this note serves as a reliable reference for researchers working with this compound, ensuring confidence in its identity and purity. For unambiguous assignment of all proton signals, especially within the piperidine ring, 2D NMR experiments are recommended.
References
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
- Piperidine - Wikipedia. (n.d.).
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC.
- 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. (n.d.).
- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. (2009). PubMed.
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
- How to make an NMR sample. (n.d.).
- A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. (n.d.). ePrints Soton.
- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.).
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29).
- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. (n.d.).
- N-Methylpiperidine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11).
- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
- Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PMC.
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - CORE. (n.d.).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem. (n.d.).
- 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]
- 9. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum [chemicalbook.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
Application Note: A Robust HPLC Method for Purity Determination of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method provides excellent separation and quantification of the main analyte from potential process-related impurities. This document provides a comprehensive protocol, including system suitability criteria derived from United States Pharmacopeia (USP) guidelines, to ensure the generation of reliable and accurate results for quality control and drug development professionals.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can carry through the synthetic route and compromise the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is essential for quality control during manufacturing and for regulatory compliance.
This application note addresses the challenge of analyzing this small, polar, and non-chromophoric compound by presenting a tailored reverse-phase HPLC method. The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is discussed in detail, providing a scientifically sound basis for the presented protocol. The method is designed to be both robust and readily implementable in a standard analytical laboratory.
Chromatographic Conditions
A systematic approach was taken to develop an HPLC method that ensures adequate retention of the polar analyte while providing good peak shape and resolution from potential impurities.
Rationale for Parameter Selection:
-
Column Chemistry: A C8 column was selected as a suitable stationary phase. While C18 columns are widely used, a C8 provides a less hydrophobic environment, which is advantageous for retaining and eluting polar compounds like this compound without excessively long run times. The shorter alkyl chains of the C8 phase offer a good balance of hydrophobic interaction and accessibility for polar analytes.
-
Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer and acetonitrile.
-
Buffer: A phosphate buffer is chosen to maintain a constant pH. The pH is a critical parameter for the analysis of amines, as it controls their ionization state and thus their retention on a reverse-phase column.[1] By keeping the pH in the acidic range, the tertiary amine in the analyte will be protonated, which can improve peak shape and control retention.
-
Organic Modifier: Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff, which is critical for detecting compounds with poor chromophores.
-
Isocratic Elution: An isocratic elution is employed for its simplicity, robustness, and faster re-equilibration times compared to gradient elution, making it ideal for routine quality control applications.
-
-
Detection Wavelength: this compound lacks a significant UV chromophore. Saturated amines do not typically absorb light in the standard UV range (220-400 nm).[2] Therefore, detection is set at a low wavelength of 210 nm to achieve sufficient sensitivity. While this region can be subject to higher baseline noise, the use of high-purity solvents and a well-maintained HPLC system can mitigate this issue.
| Parameter | Condition |
| Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 15 minutes |
Experimental Protocol
This section provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
This compound reference standard and sample
-
Potassium Phosphate Monobasic, HPLC grade
-
Phosphoric Acid, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
Solution Preparation
-
Mobile Phase Preparation (1 L):
-
Weigh 3.4 g of Potassium Phosphate Monobasic and dissolve it in 700 mL of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Add 300 mL of acetonitrile and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Diluent Preparation:
-
Prepare a mixture of Water:Acetonitrile (70:30, v/v) to be used as the diluent for standard and sample preparations.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
HPLC System Setup and Execution
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100```
Method Validation Principles
While this application note provides a developed method, a full validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines before its implementation in a regulated environment. K[3][4][5][6]ey validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. The method is straightforward to implement and utilizes standard HPLC instrumentation. The established system suitability criteria, grounded in USP guidelines, ensure the generation of high-quality, reproducible data essential for the quality control of this important pharmaceutical intermediate.
References
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- LabRulez LCMS. (n.d.). HPLC Column Selection Guide for Small Molecule Separation. LabRulez.
- U.S. Pharmacopeia. (2022). <621> Chromatography. USP.
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
- Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Rosario-Ortiz, F. L., & Snyder, S. (2009). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 43(13), 4886-4892.
- Goetz, A. M., et al. (2018). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical and Biomedical Analysis, 159, 347-355.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific.
- Hawach Scientific. (2025). Polar Column in HPLC Example. Hawach.
- KNAUER. (2016, August 26). KNAUER Academy: Column selection for the HPLC of small molecules [Video]. YouTube.
- Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. Phenomenex.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP.
- Quora. (2022). How do you choose a mobile phase in HPLC?. Quora.
- Poomphothong, S., & Thongchai, W. (2011). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Kasetsart Journal (Natural Science), 45(5), 889-899.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters.
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. ResearchGate.
- PubMed. (2004). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. PubMed.
- Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry.
- LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Reddit. (2015). Do tertiary amines show UV/vis. absorption?. Reddit.
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Safe Handling and Storage of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride Powder
Introduction
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in organic and medicinal chemistry.[1] Its utility as a reactive intermediate, particularly in the synthesis of pharmaceutical agents such as phenothiazine derivatives, necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and potential applications of this compound in a laboratory setting. The protocols outlined herein are designed to ensure the integrity of the research while prioritizing the safety of all personnel.
Compound Profile and Hazard Identification
A foundational aspect of safe laboratory practice is a complete understanding of the chemical and physical properties of the substances being handled. This knowledge informs risk assessment and the selection of appropriate safety measures.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 58878-37-8 | [1][5] |
| Molecular Formula | C₈H₁₇Cl₂N | [1] |
| Molecular Weight | 198.13 g/mol | [1] |
| Appearance | Powder | [5] |
| Melting Point | 133-137 °C | [5] |
| pH | 5.9 (20 °C in H₂O) | [5] |
| Storage Temperature | 2-30°C | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[5] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
(Source: Sigma-Aldrich[5])
The compound is designated with the GHS07 pictogram (Exclamation mark) and the signal word "Warning".[5]
Risk Assessment and Engineering Controls
A thorough risk assessment must be conducted before commencing any work with this compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Engineering Controls
The primary line of defense against exposure is the use of appropriate engineering controls.
-
Chemical Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of airborne contaminants.[8]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in the immediate work area.[6][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Lab Coat: A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.[2]
-
-
Respiratory Protection: If the exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2][8]
The following diagram illustrates the essential PPE for handling this compound.
Caption: Essential Personal Protective Equipment for handling this compound.
Safe Handling and Storage Protocols
General Handling Procedures
-
Avoid Dust Formation: Handle the powder carefully to minimize the generation of dust.[2]
-
Use in a Well-Ventilated Area: All operations should be performed in a chemical fume hood.[6][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the laboratory.[6]
-
Wash Hands Thoroughly: Wash hands and other exposed skin areas with soap and water after handling.
Storage
-
Location: Keep in a dry, cool, and well-ventilated place.[2][6] A corrosives area may be appropriate.[6][7]
-
Incompatible Materials: Store away from strong oxidizing agents and bases.[6]
-
Hygroscopic Nature: The compound is hygroscopic and should be protected from moisture.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cphi-online.com [cphi-online.com]
- 8. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Reactions Involving 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Introduction: A Versatile Alkylating Agent in Synthetic Chemistry
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent. Its chemical structure, featuring a reactive chloroethyl group attached to a methylpiperidine moiety, makes it a key building block in the synthesis of a variety of compounds, particularly in the pharmaceutical industry. The piperidine ring is a common scaffold in many biologically active molecules, and this reagent provides a straightforward method for its incorporation into a target structure.[1][2][3] The hydrochloride salt form enhances its stability and ease of handling.[4]
This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on its application in the synthesis of phenothiazine derivatives, a class of compounds with significant therapeutic applications, including antipsychotic, antiemetic, and antihistaminic activities.[2][5] We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into reaction optimization and safety.
PART 1: Safety, Handling, and Storage—A Prerequisite for Successful Experimentation
1.1 Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as harmful if swallowed and can cause skin and eye irritation.[6][7]
Table 1: Summary of Safety Information
| Hazard Statement | GHS Pictogram | Recommended PPE |
| H302: Harmful if swallowed | GHS07 (Harmful/Irritant) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat |
| H315: Causes skin irritation | GHS07 (Harmful/Irritant) | Chemical-resistant gloves, lab coat |
| H319: Causes serious eye irritation | GHS07 (Harmful/Irritant) | Safety goggles or face shield |
| H335: May cause respiratory irritation | GHS07 (Harmful/Irritant) | Use in a well-ventilated fume hood |
1.2 Handling and Storage Protocols
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[8] It is hygroscopic and should be protected from moisture.[9]
PART 2: The Chemistry of Alkylation—Mechanism and Rationale
The primary reactivity of this compound lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles.
2.1 The SN2 Mechanism: A Concerted Pathway
In the context of synthesizing phenothiazine derivatives, the reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[10]
Caption: Generalized SN2 mechanism for the alkylation reaction.
2.2 The Role of the Base: Deprotonation is Key
In the N-alkylation of phenothiazines, a base is essential. The nitrogen atom of the phenothiazine ring is weakly acidic and needs to be deprotonated to form the more nucleophilic phenothiazide anion.[11] Strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) are often employed to ensure complete deprotonation.[12] The choice of a weaker base, such as potassium carbonate, may require more forcing conditions or the use of a phase-transfer catalyst.[5][13]
2.3 Solvent Selection: Influencing Reactivity
The choice of solvent is critical in an SN2 reaction. Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile, or xylene, are generally preferred.[10][14] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents (like water or alcohols).[15] This "naked" and highly reactive nucleophile leads to a faster reaction rate.[10]
PART 3: Detailed Experimental Protocol—Synthesis of Thioridazine
This protocol details the synthesis of Thioridazine, a phenothiazine antipsychotic drug, via the N-alkylation of 2-(methylthio)-10H-phenothiazine with 2-(2-chloroethyl)-1-methylpiperidine. The hydrochloride form of the alkylating agent is typically neutralized in situ or used after conversion to the free base.
3.1 Materials and Equipment
-
Reagents:
-
2-(methylthio)-10H-phenothiazine
-
This compound
-
Sodium amide (NaNH₂)
-
Xylene (anhydrous)
-
Ethanol (for recrystallization)
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel
-
Heating mantle with a magnetic stirrer
-
Schlenk line or nitrogen balloon for inert atmosphere
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates and developing chamber
-
3.2 Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of Thioridazine.
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-(methylthio)-10H-phenothiazine and sodium amide in anhydrous xylene. The molar ratio of phenothiazine to sodium amide should be approximately 1:1.1.
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a positive pressure of nitrogen throughout the reaction.
-
Heating: Begin stirring and heat the mixture to reflux using a heating mantle.
-
Addition of Alkylating Agent: In a separate flask, dissolve 2-(2-Chloroethyl)-1-methylpiperidine (as the free base, or use the hydrochloride salt with an additional equivalent of base) in anhydrous xylene. Transfer this solution to a dropping funnel.
-
Reaction: Add the solution of the alkylating agent dropwise to the refluxing phenothiazine mixture over a period of 30-60 minutes.
-
Reflux and Monitoring: Continue to reflux the reaction mixture for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium amide.
-
Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., ethyl acetate) if necessary to ensure phase separation.
-
Separate the organic layer, and wash it with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Thioridazine.[16]
-
3.3 Data and Characterization
Table 2: Expected Product Characteristics
| Property | Expected Value |
| Appearance | Crystalline solid |
| Molecular Formula | C₂₁H₂₆N₂S₂ |
| Molecular Weight | 370.58 g/mol |
| Melting Point | Varies depending on salt form |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
PART 4: Troubleshooting and Optimization
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | - Incomplete deprotonation of phenothiazine- Inactive alkylating agent- Moisture in the reaction | - Ensure the use of a sufficiently strong and fresh base.- Check the purity of the alkylating agent.- Use anhydrous solvents and flame-dry glassware. |
| Formation of side products | - Over-alkylation (if applicable to the substrate)- Side reactions due to high temperature | - Use a controlled stoichiometry of the alkylating agent.- Optimize the reaction temperature; a lower temperature may be sufficient. |
| Difficulty in purification | - Presence of unreacted starting materials- Formation of impurities | - Ensure the reaction goes to completion by monitoring with TLC.- Consider column chromatography for purification if recrystallization is ineffective.[8] |
References
- US3381007A - Purification of phenothiazine - Google P
- A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights - Benchchem
- NS7. Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict
- Nucleophilic Substitution Reactions of Haloalkanes and Rel
- THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gp
- US2887482A - Purification of phenothiazine - Google P
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts
- Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Found
- To prepare phenothiazine
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1
- Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine - Benchchem
- PHENOTHIAZINE SYNTHESIS.#ncchem - YouTube
- Phenothiazine - Wikipedia
- Synthesis of substituted N-heterocycles by N-alkyl
- Improving the reaction conditions for phenothiazine synthesis - Benchchem
- Synthesis of the Enantiomers of Thioridazine - Thieme
- The Purification of Phenothiazine | Journal of the American Chemical Society
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem
- Synthesis of the Enantiomers of Thioridazine - ResearchG
- Synthesis of Phenothiazine | Dr.Sant Kumar Verma - YouTube
- N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes | ChemRxiv
- Synthesis and SAR evaluation of novel thioridazine derivatives active against drug-resistant tuberculosis - Usiena air
- Procedure for N-alkylation of Piperidine?
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH
- (PDF)
- Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity - ACG Public
- (PDF)
- Synthesis of deuterium labelled thioridazine - INIS-IAEA
- (PDF)
- Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions - Wiley Online Library
- On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Comput
- Direct, Catalytic α-Alkylation of N-Heterocycles by Hydroaminoalkylation: Substrate Effects for Regiodivergent Product Formation | Journal of the American Chemical Society
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 15. users.wfu.edu [users.wfu.edu]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds. These application notes offer a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and analysis. The synthesis is primarily a two-step process involving the initial formation of 1-Methyl-2-piperidineethanol, followed by its chlorination. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing this important chemical building block.
Introduction
This compound is a crucial precursor in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, containing a reactive chloroethyl group and a tertiary amine, allows for its incorporation into more complex molecular architectures. A common and efficient laboratory-scale synthesis involves the conversion of the corresponding alcohol, 1-Methyl-2-piperidineethanol, to the desired alkyl chloride using a chlorinating agent, followed by formation of the hydrochloride salt.
This guide focuses on a well-established method utilizing thionyl chloride (SOCl₂) for the chlorination step due to its efficiency and the convenient removal of gaseous byproducts. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both safety and success in the laboratory.
Reaction Scheme
The overall synthetic pathway can be summarized as follows:
-
Step 1: Synthesis of the Precursor Alcohol (1-Methyl-2-piperidineethanol) This precursor can be synthesized via several routes, including the reaction of 1-methylpiperidine with ethylene oxide or the reduction of 2-pyridineethanol followed by N-methylation. For the purpose of this guide, we will assume the starting material, 1-Methyl-2-piperidinemethanol, is commercially available or has been previously synthesized.[1]
-
Step 2: Chlorination and Hydrochloride Salt Formation 1-Methyl-2-piperidineethanol is reacted with thionyl chloride to replace the hydroxyl group with a chlorine atom. The reaction mixture is then typically worked up to isolate the product as its hydrochloride salt.
Mechanistic Insights: The Role of Thionyl Chloride
The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic and highly effective transformation in organic synthesis.[2][3] The reaction mechanism is dependent on the substrate and reaction conditions.[3][4]
For a primary alcohol like 1-Methyl-2-piperidineethanol, the reaction generally proceeds through an SN2-like mechanism.[2][5] The key steps are:
-
Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This results in the expulsion of a chloride ion and the formation of a protonated chlorosulfite ester.[3]
-
Nucleophilic Attack: The chloride ion, now a nucleophile, attacks the carbon atom bearing the chlorosulfite group. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[2][5]
-
Product Formation: The C-O bond is cleaved, and the unstable chlorosulfite group decomposes into sulfur dioxide (SO₂) and another chloride ion. The gaseous SO₂ and HCl (formed from the initial proton loss) drive the reaction to completion by escaping the reaction mixture.[2][3]
The presence of a base like pyridine can alter the mechanism, leading to a classical SN2 reaction with inversion of configuration due to the formation of a pyridinium salt and subsequent attack by the freed chloride ion.[6] However, for this protocol, the reaction is performed in the absence of such a base.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 1-Methyl-2-piperidinemethanol | 98% or higher | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous | Standard supplier |
| Diethyl ether | Anhydrous | Standard supplier |
| Round-bottom flask | Appropriate size (e.g., 250 mL) | Standard laboratory supplier |
| Reflux condenser | Standard laboratory supplier | |
| Dropping funnel | Standard laboratory supplier | |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Heating mantle | Standard laboratory supplier | |
| Ice bath | N/A | |
| Gas trap (for HCl and SO₂) | Containing NaOH solution | N/A |
| Rotary evaporator | Standard laboratory supplier | |
| Buchner funnel and filter paper | Standard laboratory supplier |
Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. [7][8] It is imperative to handle it with extreme caution in a well-ventilated fume hood.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[7][10][11]
-
Handling: Use a syringe or cannula for transferring thionyl chloride. Avoid inhalation of its vapors.[7][11]
-
Quenching: Any residual thionyl chloride should be quenched slowly and carefully by adding it to a large excess of cold water or a basic solution with vigorous stirring in a fume hood.
-
Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material. Do not use water.[7]
-
Emergency: Have an emergency shower and eyewash station readily accessible.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8][11]
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-2-piperidineethanol (e.g., 10.0 g, 0.077 mol) in anhydrous toluene (e.g., 100 mL).
-
Fit the flask with a reflux condenser and a dropping funnel.
-
Place the flask in an ice bath and begin stirring.
-
Connect the top of the reflux condenser to a gas trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (e.g., 11.0 g, 6.6 mL, 0.092 mol, 1.2 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 70-85 °C) and maintain it for 2-3 hours.[12] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess toluene and any unreacted thionyl chloride.
-
The resulting residue, which is the crude this compound, may be a solid or a viscous oil.
-
-
Purification:
-
Triturate the crude product with anhydrous diethyl ether. This will help to solidify the product and wash away any non-polar impurities.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold, anhydrous diethyl ether.
-
Dry the purified product under vacuum to a constant weight.
-
Expected Yield and Purity
-
Yield: A typical yield for this reaction is in the range of 80-90%.
-
Purity: The purity of the final product can be assessed by melting point determination and spectroscopic methods such as ¹H NMR and ¹³C NMR. The expected melting point is in the range of 133-137 °C. An assay by argentometric titration should indicate a purity of ≥ 98.0%.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group on the piperidine nitrogen, the methylene groups of the piperidine ring, and the two methylene groups of the chloroethyl side chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretching band from the starting alcohol and the presence of C-Cl stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the free base (161.67 g/mol ).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time or ensure the thionyl chloride is of high purity. |
| Loss of product during work-up | Ensure all transfers are quantitative. Be careful not to use an excessive amount of solvent for washing. | |
| Dark-colored product | Impurities in starting materials or side reactions | Use purified starting materials. Ensure the reaction temperature is well-controlled. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). |
| Product is an oil and does not solidify | Presence of impurities or residual solvent | Ensure complete removal of the solvent under vacuum. Triturate with fresh, anhydrous diethyl ether, possibly with cooling. |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This guide provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided analytical methods will ensure the identity and purity of the final product, making it suitable for subsequent applications in pharmaceutical research and development.
References
- Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. ReactionWeb.io. URL
- Reactions of Alcohols with Thionyl Chloride. Read Chemistry. URL
- Thionyl Chloride Hazard Summary. NJ.gov. URL
- Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. URL
- Thionyl chloride Safety D
- Safety Data Sheet: Thionyl chloride. Carl ROTH. URL
- Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? Chemistry Stack Exchange. URL
- Safety Data Sheet: Thionyl chloride. Carl ROTH. URL
- Thionyl Chloride Safety D
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. URL
- This compound for synthesis. Sigma-Aldrich. URL
- Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochloride. BenchChem. URL
- Manufacturing Process. [Source Document]
- Piperidine, 1-ethyl-. Organic Syntheses. URL
- The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. URL
- 1-Methyl-2-piperidinemethanol 98. Sigma-Aldrich. URL
- N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Shree Ganesh Chemicals. URL
- 2-chloroethyl-1-methylpiperidine hydrochloride. Sigma-Aldrich. URL
- Process for preparing 2-piperidinoethyl chloride hydrochloride.
- This compound | 58878-37-8. BenchChem. URL
- Side Chain Piperidinium Functionalized AEMs with an Ethylene Oxide Spacer for Improving Ion Conductivity and Alkaline Stability. Sustainable Polymer & Energy. URL
- Procedure for N-alkylation of Piperidine?
- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). SD Fine-Chem. URL
- 1-Methyl-2-piperidinemethanol. Chem-Impex. URL
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem. URL
- 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis. ChemicalBook. URL
- Process for preparing 2-piperidineethanol compounds.
- 1-methyl-2-piperidineethanol. PubChem. URL
- 1-(2-Chloro-1-methylethyl)piperidine hydrochloride. Santa Cruz Biotechnology. URL
- 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
- 2-(2-Chloroethyl)-N-methylpiperidine hydrochloride. CPHI Online. URL
- 2-(2-Chloroethyl)-1-methylpiperidine chloride. PubChem. URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. reactionweb.io [reactionweb.io]
- 3. readchemistry.com [readchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. bionium.miami.edu [bionium.miami.edu]
- 12. benchchem.com [benchchem.com]
required equipment for working with 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Initiating Data Collection
I'm starting with broad Google searches to collect data on 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. I'm focusing on chemical properties, safe handling, proper storage, and essential safety measures. I'll broaden my search parameters after gathering an initial data set.
Refining the Research Plan
I'm now expanding my search to find established protocols and standard operating procedures for the chemical. I'm focusing on PPE, engineering controls, waste disposal, and will use reliable sources such as SDS and publications from OSHA and the EPA. After that, I will identify experimental applications to understand how researchers use it, before structuring the application note.
Deepening the Investigation
I'm now expanding my search to explore the broader context of how researchers use this compound. This will guide structuring the application note, starting with an overview of potential hazards, and then focusing on controls, PPE, equipment, and disposal. I plan to create a DOT diagram to visualize safety steps. I'll finish by assembling the full application note with citations, the diagram, the equipment table and references.
Drafting the application note
I'm currently focused on structuring the application note for this compound. I'm prioritizing a detailed protocol, covering safety, proper handling, and essential equipment considerations. My aim is a comprehensive guide to support the user.
Gathering safety data
I've made substantial progress in gathering safety data for the application note. I've compiled details on the chemical properties and potential hazards, drawing extensively from multiple safety data sheets. This includes everything from the immediate dangers of ingestion and skin contact to its hygroscopic nature and incompatibility with strong oxidizers and bases. I also found specific storage and handling guidance and recommendations on appropriate personal protective equipment, with considerations for nitrile or neoprene gloves, as well as the need for a fume hood. I'm now focusing on collating the standard emergency procedures.
Developing a Protocol Outline
Now, I'm working to refine the outline for the application note. I'm moving beyond simple data compilation and am outlining the note's sections: introduction to the compound, hazard assessment, engineering controls (fume hoods, etc.), personal protective equipment, safe handling procedures, waste disposal guidelines, emergency response steps, and applications. I'm focusing on providing the user with why behind each procedure.
Developing the Technical Guide
I'm now diving into the detailed development of the technical guide, synthesizing information from multiple sources to elaborate on critical safety steps. My focus includes structuring the application note with an emphasis on creating detailed protocols for weighing and preparing solutions. The guide will include clear instructions for both pre- and post-operational procedures.
Formulating the Technical Protocol
I'm now integrating information from various sources to develop a structured, in-depth technical guide. I'm focusing on synthesizing data into a concise, actionable protocol that goes beyond simply restating safety data sheets. My approach emphasizes the why behind each procedure, offering clear explanations and rationale for all steps. I'm also preparing to create the visual and summary components as specified.
Outlining the Comprehensive Guide
I'm now mapping out the application note's structure, focusing on the logical flow from chemical properties and hazards, through engineering controls and PPE, to safe handling, emergency procedures, and waste disposal. I'm prioritizing the user's need for a deep understanding of the why behind each safety protocol, going beyond just stating the requirements. The protocol for weighing and solution preparation, will receive specific attention and detail.
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the safe handling, application, and disposal of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS No. 58878-37-8). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Compound Profile and Hazard Identification
This compound is a heterocyclic building block utilized in organic synthesis.[1] Its chemical structure, containing a reactive chloroethyl group and a piperidine ring, makes it a valuable intermediate. However, these same structural features contribute to its hazardous properties.
Chemical and Physical Properties
A thorough understanding of the compound's physical properties is the first step in a robust risk assessment.
| Property | Value | Source(s) |
| CAS Number | 58878-37-8 | [2], |
| Molecular Formula | C₈H₁₇Cl₂N | |
| Molecular Weight | 198.14 g/mol | |
| Appearance | Powder | [2] |
| Melting Point | 133 - 137 °C | [2], |
| pH | 5.9 (20 °C in H₂O) | [2] |
| Storage Temperature | 2-30°C | [2] |
GHS Hazard Classification and Statements
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
(Source:[2])
Expert Insight: The presence of the chloroethyl group makes this compound an alkylating agent. Alkylating agents can react with nucleophilic groups in biological macromolecules like DNA, which is the underlying reason for the potential for skin sensitization and irritation. The hydrochloride salt form suggests good water solubility, which can facilitate its absorption upon ingestion or contact with mucous membranes.
Risk Assessment and Mitigation Workflow
A proactive approach to safety is paramount. The following workflow diagram illustrates a systematic process for risk assessment before handling this compound.
Caption: A systematic workflow for risk assessment.
Detailed Protocols for Safe Handling
Adherence to strict protocols is non-negotiable when working with hazardous compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is your last line of defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[3]
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[3]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or suit.[3]
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2]
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]
Weighing and Solution Preparation Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully dispense the required amount of the solid compound into the weighing vessel. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Dissolving: Add the solvent to the vessel containing the compound. Gently swirl to dissolve.
-
Cleanup: Wipe down the balance and surrounding area with a suitable decontaminating solution. Dispose of all contaminated materials (weighing paper, wipes, etc.) in a designated hazardous waste container.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container. Do not generate dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste. (Source:[6])
Storage and Disposal
Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard symbols.
Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5][7]
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[8]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[9]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[10]
Conclusion
Working with this compound requires a comprehensive understanding of its hazards and a commitment to rigorous safety protocols. By integrating the principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) into your laboratory practices, you can mitigate risks and foster a safe research environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
References
- Safe handling of cytotoxics: guideline recommend
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Labor
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents - Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogen
- This compound | 58878-37-8 - ChemicalBook.
- Developing guidelines for the safe handling of cytotoxic drugs in academic research labor
- Halogenated Solvents in Laboratories - Campus Oper
- Safe Handling of Cytotoxic Drugs and Bodily Fluids.
- Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem.
- Safe handling of cytotoxic drugs in the workplace - HSE.
- 1-(2-Chloroethyl)piperidine hydrochloride - ChemBK.
- This compound for synthesis - Sigma-Aldrich.
- This compound | 58878-37-8 - Sigma-Aldrich.
- 1-(2-chloroethyl)piperidine hydrochloride - Sdfine.
- This compound - Fluorochem.
- 1-(2-Chloroethyl)
- 1-(2-Chloroethyl)piperidine 98 2008-75-5 - Sigma-Aldrich.
- SAFETY D
Sources
- 1. This compound | 58878-37-8 [chemicalbook.com]
- 2. This compound for synthesis 58878-37-8 [sigmaaldrich.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. chembk.com [chembk.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
The Versatile Role of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride in Modern Drug Synthesis: A Guide for Medicinal Chemists
This technical guide provides an in-depth exploration of the applications of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride in medicinal chemistry. As a key building block, this reagent serves as a versatile precursor for the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system (CNS). This document will detail its chemical properties, its role in the synthesis of prominent drugs, and provide step-by-step protocols for its application, offering valuable insights for researchers, scientists, and professionals in drug development.
Unveiling the Synthetic Potential: Properties and Reactivity
This compound is a piperidine derivative characterized by a reactive 2-chloroethyl group attached to the nitrogen atom of the piperidine ring. This structural feature makes it a potent alkylating agent, enabling the introduction of the 1-methylpiperidine-2-yl-ethyl moiety into various molecular scaffolds.
| Property | Value |
| CAS Number | 58878-37-8 |
| Molecular Formula | C₈H₁₇Cl₂N |
| Molecular Weight | 198.13 g/mol |
| Appearance | Solid powder |
| Melting Point | 133-137 °C[1] |
The primary reactivity of this compound stems from the electrophilic nature of the carbon atom attached to the chlorine. This facilitates nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. The piperidine ring itself is a common motif in many biologically active compounds, contributing to desirable pharmacokinetic properties such as improved solubility and the ability to cross biological membranes.
Application in the Synthesis of Phenothiazine Antipsychotics: The Case of Thioridazine
Phenothiazine derivatives are a cornerstone in the treatment of psychosis, primarily functioning as dopamine receptor antagonists. This compound is a crucial intermediate in the synthesis of some of these important drugs, such as Thioridazine.
Thioridazine: A Snapshot
Thioridazine is a phenothiazine antipsychotic used in the management of schizophrenia and other psychotic disorders. Its mechanism of action involves the blockade of postsynaptic dopaminergic D1 and D2 receptors in the brain, as well as effects on other neurotransmitter systems like serotonin, noradrenaline, and histamine receptors.[2][3][4]
The Synthetic Blueprint: N-Alkylation of a Phenothiazine Core
The synthesis of Thioridazine from 2-(2-chloroethyl)-1-methylpiperidine involves the N-alkylation of 2-(methylthio)-10H-phenothiazine. This reaction forges the critical link between the phenothiazine core and the piperidine side chain.
Laboratory Protocol for Thioridazine Synthesis
This protocol outlines the synthesis of Thioridazine via the N-alkylation of 2-(methylthio)-10H-phenothiazine with a close analog, 2-(2-chloroethyl)-N-methylpiperidine.[5]
Materials:
-
2-(Methylthio)-10H-phenothiazine
-
2-(2-Chloroethyl)-N-methylpiperidine
-
Sodium amide (NaNH₂)
-
Xylene (anhydrous)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-(methylthio)-10H-phenothiazine in anhydrous xylene.
-
Add sodium amide to the solution to deprotonate the phenothiazine nitrogen, forming the corresponding sodium salt.
-
To this mixture, add 2-(2-chloroethyl)-N-methylpiperidine.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium amide with a suitable reagent (e.g., isopropanol followed by water).
-
Perform an aqueous work-up to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography, to yield Thioridazine.
Causality of Experimental Choices: The use of a strong base like sodium amide is essential to deprotonate the secondary amine of the phenothiazine ring, making it a potent nucleophile. Xylene is chosen as a high-boiling solvent to facilitate the reaction at elevated temperatures, which is often necessary for this type of N-alkylation.
Crafting Antidepressants: The Synthesis of Doxepin
Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder and anxiety.[6] Its therapeutic effect is primarily attributed to the inhibition of serotonin and norepinephrine reuptake in the brain.[5][7][8][9] this compound serves as a key building block for introducing the side chain that is critical for its pharmacological activity.
Synthetic Strategy for Doxepin
The synthesis of Doxepin involves the reaction of a dibenzo[b,e]oxepin-11(6H)-one derivative with a Grignard reagent derived from a chloroalkylpiperidine, followed by elimination and subsequent reaction steps. While the exact, detailed industrial synthesis can vary, the incorporation of the piperidine moiety is a key transformation.
Illustrative Protocol for Doxepin Synthesis
The following is a generalized protocol based on patent literature describing the synthesis of Doxepin and related compounds.[6][10][11]
Materials:
-
Dibenzo[b,e]oxepin-11(6H)-one
-
Magnesium turnings
-
2-(2-Chloroethyl)-1-methylpiperidine
-
Anhydrous tetrahydrofuran (THF)
-
Reagents for dehydration (e.g., acid catalyst)
-
Standard laboratory glassware for Grignard reaction and subsequent steps
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with 2-(2-chloroethyl)-1-methylpiperidine in anhydrous THF under a nitrogen atmosphere.
-
In a separate flask, dissolve dibenzo[b,e]oxepin-11(6H)-one in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the solution of the oxepinone at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting tertiary alcohol intermediate is then subjected to dehydration, typically under acidic conditions, to form the exocyclic double bond.
-
Further purification by crystallization or chromatography yields Doxepin.
Rationale for Reagent Choice: The piperidine-containing side chain is crucial for the interaction of Doxepin with serotonin and norepinephrine transporters. The N,N-dimethylaminopropylidene moiety is a common pharmacophore in tricyclic antidepressants, and the piperidine ring in this case serves a similar structural role.
Modulating Estrogen Receptors: The Synthesis of Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[12][13] Its mechanism of action involves binding to estrogen receptors and exerting estrogen-agonistic effects in some tissues (e.g., bone) and estrogen-antagonistic effects in others (e.g., breast and uterus).[12][13][14][15] The synthesis of Raloxifene involves the introduction of a piperidinoethoxy side chain, for which a chloroethylpiperidine derivative is a key precursor.
Synthetic Approach to Raloxifene
A common synthetic route to Raloxifene involves the acylation of a 2-aryl-6-hydroxybenzothiophene with a benzoyl chloride derivative bearing the piperidinoethoxy side chain. Alternatively, the side chain can be introduced via nucleophilic substitution on a suitable benzothiophene intermediate.
Protocol for the Synthesis of a Raloxifene Precursor
The following protocol describes the O-alkylation of a phenolic hydroxyl group with 1-(2-chloroethyl)piperidine hydrochloride, a key step in many Raloxifene syntheses.[16][17]
Materials:
-
A suitable 2-aryl-3-aroyl-6-hydroxybenzothiophene intermediate
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Standard laboratory glassware for heating and work-up
Procedure:
-
In a round-bottom flask, dissolve the benzothiophene intermediate in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add 1-(2-chloroethyl)piperidine hydrochloride to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Structure-Activity Relationship: The piperidinoethoxy side chain of Raloxifene is critical for its tissue-selective activity. It is thought to influence the conformation of the estrogen receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins in different cell types, which underlies its SERM profile.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- Raloxifene - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- What is the mechanism of action (MOA) of Doxepin? - Dr.Oracle. (2025, October 2).
- Pharmacology of Thioridazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025, January 29).
- Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed. (n.d.).
- Raloxifene - Wikipedia. (n.d.).
- Doxepin - StatPearls - NCBI Bookshelf - NIH. (2024, February 14).
- What is the mechanism of Thioridazine Hydrochloride? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Doxepin hydrochloride? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Raloxifene Hydrochloride? - Patsnap Synapse. (2024, July 17).
- Thioridazine: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.).
- What is Raloxifene (Selective Estrogen Receptor Modulator)? - Dr.Oracle. (2025, June 15).
- Thioridazine - LiverTox - NCBI Bookshelf - NIH. (2020, July 1).
- What are the mechanisms of action of DOXEPIN HYDROCHLORIDE in the treatment of SINEQUAN? | R Discovery. (n.d.).
- What is Thioridazine Hydrochloride used for? - Patsnap Synapse. (2024, June 14).
- What is the mechanism of action (MOA) of Doxepin? - Dr.Oracle. (2025, October 16).
- THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, June 12).
- Synthesis method of doxepin hydrochloride - Eureka | Patsnap. (n.d.).
- Synthesis and SAR evaluation of novel thioridazine derivatives active against drug-resistant tuberculosis - Usiena air. (n.d.).
- Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate - JOCPR. (n.d.).
- Doxepin, ドキセピン - New Drug Approvals. (2018, June 5).
- (PDF) Synthesis of the Enantiomers of Thioridazine - ResearchGate. (2020, February 17).
- Synthesis of deuterium labelled thioridazine - INIS-IAEA. (n.d.).
- CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents. (n.d.).
- CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents. (n.d.).
- Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed. (n.d.).
- Scheme for the synthesis of Raloxifene | Download Scientific Diagram - ResearchGate. (n.d.).
- Chapter 5: Synthesis of Raloxifene | Request PDF - ResearchGate. (n.d.).
- CN105503697A - Synthesis method for doxepin drug intermediate phthalic diamide - Google Patents. (n.d.).
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents. (n.d.).
- CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.).
- COMPOSITIONS AND METHODS FOR TREATING CNS DISORDERS - European Patent Office - EP 4275748 A2 - EPO. (2023, November 15).
Sources
- 1. CN112159385A - Synthesis method of demethylated doxepin hydrochloride - Google Patents [patents.google.com]
- 2. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. What is Thioridazine Hydrochloride used for? [synapse.patsnap.com]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis method of doxepin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. droracle.ai [droracle.ai]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents [patents.google.com]
- 12. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Raloxifene - Wikipedia [en.wikipedia.org]
- 16. jocpr.com [jocpr.com]
- 17. CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chloro-ethyl)-1-methylpiperidine Hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This key pharmaceutical intermediate demands precise reaction control to achieve high yield and purity.[1][2][3][4] This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and extensive field application.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis involves the chlorination of the precursor alcohol, 1-methyl-2-piperidineethanol, using thionyl chloride (SOCl₂). The reaction converts the hydroxyl group into a chloro group, and the resulting product is isolated as a hydrochloride salt. This method is favored because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5]
Q2: Why is temperature control so critical during the addition of thionyl chloride?
The reaction between an alcohol and thionyl chloride is highly exothermic. Uncontrolled addition can lead to a rapid increase in temperature, causing several undesirable outcomes:
-
Decomposition: The starting material, intermediate, or final product can decompose at elevated temperatures, often resulting in a dark brown or black reaction mixture and significantly lower yields.
-
Side Reactions: Higher temperatures can promote elimination reactions (E2) and other side reactions, reducing the purity of the desired product.[6]
-
Safety Hazards: A runaway reaction can cause a rapid evolution of SO₂ and HCl gas, potentially over-pressurizing the reaction vessel.[7] Proper cooling (e.g., an ice bath) and slow, dropwise addition of thionyl chloride are essential for both safety and yield.
Q3: Is a solvent necessary for this reaction?
While the reaction can be performed neat, using an inert solvent is highly recommended to improve control and outcomes. A suitable solvent, such as toluene or dichloromethane, helps to dissipate heat, maintain a manageable reaction viscosity, and prevent localized overheating during thionyl chloride addition. One patented process highlights the use of toluene for a one-pot synthesis, which resulted in higher yields compared to solvent-free or chloroform-based methods.[1]
Q4: The final product is described as hygroscopic. What precautions are necessary?
Hygroscopicity means the compound readily absorbs moisture from the atmosphere.[8][9][10] Exposure to moisture can lead to clumping, degradation, and inaccuracies in weighing. To mitigate this:
-
Handling: Handle the final product in a dry environment, such as a glove box or under a stream of dry nitrogen.
-
Storage: Store the product in a tightly sealed container with a desiccant.[8][10] The container should be kept in a cool, dry, and well-ventilated place.[8][11]
-
Drying: Before use, ensure the product is thoroughly dried under vacuum to remove any absorbed water.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degraded Reactants: Thionyl chloride can hydrolyze if exposed to moisture. The starting alcohol may be impure. 2. Incomplete Reaction: Insufficient reaction time or temperature after the initial addition. 3. Loss During Workup: Product may be lost if the pH is not properly controlled or if an inappropriate extraction solvent is used. | 1. Use freshly distilled or a new bottle of thionyl chloride. Verify the purity of 1-methyl-2-piperidineethanol via NMR or GC-MS. 2. After SOCl₂ addition, allow the reaction to warm to room temperature and stir for several hours or gently heat (e.g., to 40-50°C) to drive the reaction to completion. Monitor via TLC. 3. Ensure the aqueous layer is sufficiently acidic (pH 1-2) before extraction to keep the product protonated and in the aqueous phase. |
| Reaction Mixture Turns Dark Brown/Black | 1. Runaway Exotherm: Thionyl chloride was added too quickly or with inadequate cooling. This leads to charring and decomposition. 2. Impurities in Starting Material: Contaminants in the 1-methyl-2-piperidineethanol can react with SOCl₂ to form colored byproducts. | 1. Prevention is key. Add SOCl₂ dropwise via an addition funnel while vigorously stirring and maintaining the internal temperature at 0-5°C using an ice/salt bath. 2. Purify the starting alcohol by distillation before use. If the reaction has already darkened, the product may be salvageable, but expect a lower yield and a more intensive purification process (e.g., charcoal treatment, recrystallization). |
| Product Fails to Crystallize or Precipitate | 1. Excess Solvent: The product concentration may be too low to allow for crystallization. 2. Presence of Impurities: Oily impurities can inhibit crystal lattice formation. 3. Insufficient HCl: The product exists as the free base, which is often an oil, rather than the crystalline hydrochloride salt. | 1. Carefully remove the solvent under reduced pressure until the solution becomes cloudy, then add a small amount of a non-polar "anti-solvent" (e.g., diethyl ether, hexane) to induce precipitation. 2. Purify the crude product by washing with a solvent that dissolves the impurity but not the product. If necessary, perform a column chromatography on the free base before converting it to the HCl salt. 3. Bubble dry HCl gas through the solution of the free base or add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt. |
| Final Product has a Low Melting Point | 1. Residual Solvent: Trapped solvent from the reaction or crystallization process can depress the melting point. 2. Hygroscopic Nature: The product has absorbed atmospheric moisture.[9][10] 3. Presence of Impurities: Contamination with starting material or side-products. | 1. Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 40°C). 2. Handle and dry the product under anhydrous conditions. 3. Recrystallize the product from an appropriate solvent system (e.g., ethanol/diethyl ether or isopropanol/acetone). The reported melting point is in the range of 133-137°C.[12][13] |
Optimized Laboratory Protocol
This protocol is designed to maximize yield and purity while ensuring operational safety.
Materials:
-
1-methyl-2-piperidineethanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Toluene (or Dichloromethane)
-
Anhydrous Diethyl Ether
-
Ice/Salt Bath
-
Magnetic Stirrer & Stir Bar
-
Three-neck round-bottom flask, equipped with a dropping funnel and a nitrogen inlet/outlet connected to a gas scrubber (containing NaOH solution).
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Charge the round-bottom flask with 1-methyl-2-piperidineethanol and anhydrous toluene (approx. 5-10 mL per gram of alcohol).
-
Cooling: Place the flask in an ice/salt bath and begin stirring. Allow the solution to cool to 0-5°C.
-
Thionyl Chloride Addition: Add thionyl chloride to the dropping funnel. Add the SOCl₂ to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress using TLC.
-
Isolation: Cool the reaction mixture again in an ice bath. The product hydrochloride salt may begin to precipitate. Add anhydrous diethyl ether to the flask to fully precipitate the product.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake several times with cold anhydrous diethyl ether to remove any unreacted thionyl chloride and soluble impurities.
-
Drying: Dry the white to off-white solid product under high vacuum at 40-50°C to a constant weight. Store immediately in a tightly sealed container with a desiccant.
Reaction Mechanism and Workflow
The conversion of the alcohol to the alkyl chloride proceeds through a reactive chlorosulfite ester intermediate. The mechanism can vary, but for a primary alcohol like this, an Sₙ2-type pathway is generally expected.[14][15]
Synthesis Workflow Diagram
The following diagram outlines the critical steps from reactant preparation to final product isolation.
Caption: A step-by-step workflow for the synthesis of 2-(2-Chloroethyl)-1-methylpiperidine HCl.
Reaction Mechanism Diagram
This diagram illustrates the formation of the chlorosulfite intermediate and the subsequent nucleophilic substitution.
Caption: The Sₙ2 reaction mechanism for the chlorination of an alcohol with thionyl chloride.
References
- Master Organic Chemistry. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
- National Center for Biotechnology Information. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. NIH.
- ACS Publications. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium(IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.
- Royal Society of Chemistry. (2022, May 20). CHAPTER 6: Chlorination Using Thionyl Chloride. In Books.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
- LookChem. (n.d.). Cas 60012-49-9, 2-(2-CHLOROETHYL)PIPERIDINUM CHLORIDE.
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Acta Phys. -Chim. Sin. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution.
- D:\FIROZ\MATERIALS OF ALL TOPIC. (n.d.). 224 - Thionyl Chloride Reaction on Alcohol: S.
- SD Fine-Chem. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis).
- Ganesh Remedies. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.
Sources
- 1. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 4. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 5. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. books.rsc.org [books.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.ie [fishersci.ie]
- 12. This compound for synthesis 58878-37-8 [sigmaaldrich.com]
- 13. This compound | 58878-37-8 [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Failed Alkylation Reactions with 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Welcome to the technical support center for alkylation reactions utilizing 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of N-alkylated compounds with this versatile reagent. Here, we delve into the causality behind experimental outcomes and provide actionable, field-proven solutions to optimize your reactions.
I. Understanding the Reagent and Reaction
This compound is a key building block in organic synthesis, particularly for introducing the 1-methyl-2-piperidinoethyl moiety into a target molecule.[1][2] This is typically achieved through a nucleophilic substitution reaction (SN2) where a nucleophile displaces the chloride ion.[3][4] The hydrochloride salt form requires neutralization in situ to liberate the free base, which is the reactive species.
A successful alkylation hinges on a delicate balance of factors including the nucleophilicity of the substrate, the choice of base and solvent, and the reaction temperature. Failure to control these variables can lead to a host of issues, from low or no yield to the formation of complex side products.
II. Troubleshooting Common Issues
This section addresses the most frequently encountered problems in alkylation reactions with this compound. Each issue is presented in a question-and-answer format, followed by a detailed explanation and recommended solutions.
Question 1: Why is my reaction showing little to no conversion of the starting material?
Possible Causes and Solutions
| Cause | Scientific Explanation | Recommended Action |
| Insufficiently Strong Base | The reaction requires a base to neutralize the hydrochloride salt and deprotonate the nucleophile, thereby increasing its reactivity.[5] If the base is too weak, the concentration of the reactive free amine of the alkylating agent and the activated nucleophile will be too low for the reaction to proceed efficiently. | Switch to a stronger base. For example, if you are using potassium carbonate (K₂CO₃), consider a stronger inorganic base like sodium hydroxide (NaOH) or an organic base such as triethylamine (Et₃N).[5] |
| Low Reaction Temperature | Alkylation reactions, like most chemical reactions, have an activation energy barrier that must be overcome. Insufficient thermal energy can result in a very slow reaction rate. | Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS to avoid the formation of degradation products.[5] |
| Poor Solvent Choice | The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. A solvent that does not adequately dissolve the reactants will hinder the reaction. Polar aprotic solvents like DMF or acetonitrile are often preferred as they can improve the solubility of the reactants.[5] | If solubility is an issue, consider switching to a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[5] |
| Inactive Alkylating Agent | The this compound reagent can degrade over time, especially if not stored under anhydrous conditions. Hydrolysis of the chloroethyl group to the corresponding alcohol is a common degradation pathway. | Always use a fresh, high-purity batch of the alkylating agent. Ensure it has been stored in a tightly sealed container in a dry environment. Consider running a control reaction with a known reactive nucleophile to verify the activity of the alkylating agent. |
Question 2: My reaction is producing a significant amount of an unknown side product. What could it be and how can I prevent it?
Possible Side Reactions and Mitigation Strategies
| Side Reaction | Mechanistic Explanation | Prevention Strategy |
| Elimination (E2) Reaction | If the nucleophile is also a strong, sterically hindered base, it can promote an E2 elimination reaction, leading to the formation of 1-methyl-2-vinylpiperidine from the alkylating agent.[6] This is more likely with secondary and tertiary haloalkanes.[7] | Use a less hindered, non-nucleophilic base if possible. Lowering the reaction temperature can also favor the SN2 pathway over E2.[6] |
| Hydrolysis of the Alkylating Agent | In the presence of water and a base, 2-(2-chloroethyl)-1-methylpiperidine can undergo hydrolysis to form 2-(2-hydroxyethyl)-1-methylpiperidine. This inactive alcohol will not participate in the desired alkylation reaction. | Ensure all reactants and the solvent are anhydrous. Dry the solvent using appropriate methods (e.g., molecular sieves) and handle the hygroscopic hydrochloride salt in a dry atmosphere (e.g., under nitrogen or in a glovebox).[8] |
| Quaternary Ammonium Salt Formation | If the nucleophile is a secondary or tertiary amine, over-alkylation can occur, leading to the formation of a quaternary ammonium salt.[9][10] This is especially prevalent if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long. | Use a precise stoichiometry, typically with a slight excess of the nucleophile.[8] Monitor the reaction closely and stop it once the desired product is maximized. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.[8] |
Question 3: I'm getting a mixture of products that are difficult to separate. How can I improve the selectivity of my reaction?
Strategies for Enhancing Reaction Selectivity
For nucleophiles with multiple reactive sites, achieving selective alkylation can be a significant challenge.
1. Leveraging Inherent Reactivity Differences: In some cases, one nucleophilic site may be inherently more reactive than another. For example, in a molecule with both a primary and a secondary amine, the secondary amine is generally more nucleophilic.[11] By carefully controlling the reaction conditions, such as using a limited amount of the alkylating agent and maintaining a low reaction temperature, it may be possible to achieve preferential alkylation at the more reactive site.[11]
2. Protecting Group Strategy: For unambiguous selectivity, the use of protecting groups is the most reliable method.[11] A protecting group can be used to temporarily block one of the reactive sites, allowing the alkylation to occur at the desired position. The protecting group is then removed in a subsequent step to yield the final product. A common strategy for primary amines is the use of a tert-butoxycarbonyl (Boc) group.[9]
Question 4: My product seems to be water-soluble, making extraction difficult. What can I do?
Challenges with Product Isolation and Purification
The basic nitrogen atom in the piperidine ring of the product can become protonated during an acidic workup, leading to the formation of a water-soluble ammonium salt.
Recommended Work-up Procedure:
-
After the reaction is complete, cool the mixture and filter off any inorganic salts.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize any remaining acid and deprotonate the product.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product as a free base.[3]
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization.[3][9]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for alkylation with this compound?
A1: The choice of base is highly dependent on the specific nucleophile and reaction conditions. For many N-alkylation reactions, potassium carbonate (K₂CO₃) is a good starting point as it is effective and cost-efficient.[5] For less reactive nucleophiles, a stronger base like sodium hydride (NaH) or an organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) may be necessary.[3][5]
Q2: What are the best solvents for this reaction?
A2: Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) are generally good choices as they effectively dissolve the reactants and facilitate the SN2 reaction.[5] In some cases, less polar solvents like tetrahydrofuran (THF) or toluene may be used to suppress side reactions like O-alkylation if an enolate is the nucleophile.[12]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction progress.[3] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product, allowing you to determine the optimal reaction time.
Q4: Is this compound stable?
A4: The compound is a hygroscopic solid that should be stored in a cool, dry place.[13] It is susceptible to hydrolysis, especially in the presence of moisture and base. It is recommended to use the reagent from a freshly opened container and to handle it under an inert atmosphere for best results.
IV. Experimental Protocols & Visualizations
General Protocol for N-Alkylation of a Secondary Amine
This protocol provides a general procedure that can be adapted for various secondary amine nucleophiles.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.5 eq)[5]
-
Anhydrous acetonitrile (solvent)[5]
Procedure:
-
To a solution of the secondary amine in anhydrous acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Partition the residue between ethyl acetate and water.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting failed alkylation reactions.
Reaction Pathway Diagram
Caption: Competing reaction pathways in the alkylation reaction.
V. References
-
Gao, J., & Xia, F. (2013). Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2021). 7.9: Summary of Reactivity of Haloalkanes. Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (2015). Reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]
-
Knockhardy Publishing. (n.d.). HALOALKANES (HALOGENOALKANES). Physics & Maths Tutor. Retrieved from [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
-
Marrian, D. H., Hill, S. J., Sanders, J. K., & Young, J. M. (1978). A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines. Journal of Pharmacy and Pharmacology, 30(10), 660-662. Retrieved from [Link]
-
Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 72(7), 2977–2981. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]
-
Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine hydrochloride (EVT-311017) | 2008-75-5 [evitachem.com]
- 2. Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638) | 53324-72-4 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Optimizing Reaction Temperature for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization for this critical reaction. Proper temperature control is paramount for achieving high yield and purity, and this document provides in-depth, experience-based insights to troubleshoot and refine your experimental approach.
The synthesis in focus is the chlorination of the precursor alcohol, 2-(1-methylpiperidin-2-yl)ethanol, typically using a chlorinating agent like thionyl chloride (SOCl₂). The temperature at which this reaction is conducted directly influences reaction rate, side product formation, and overall success.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature range for the chlorination of 2-(1-methylpiperidin-2-yl)ethanol with thionyl chloride?
A1: The reaction temperature can vary significantly based on the solvent, scale, and rate of addition. However, a common range for similar alcohol chlorinations is between 0 °C and reflux (approximately 76 °C for neat thionyl chloride)[1]. A patent for a related compound, 2-piperidinoethyl chloride hydrochloride, specifies a temperature of 70 °C to 85 °C in toluene[2]. It is often advisable to start at a lower temperature (e.g., 0 °C) during the initial addition of thionyl chloride to control the initial exothermic release and then gradually raise the temperature to drive the reaction to completion.
Q2: How does temperature fundamentally impact the reaction rate and yield?
A2: In line with kinetic theory, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy. However, for this specific transformation, excessively high temperatures can promote undesirable side reactions, such as elimination or charring, which can lead to a decrease in the yield and purity of the desired product. A study on chlorination of amino alcohols found that while some substrates require heating to complete the transformation, careful control is necessary to prevent side reactions[3].
Q3: What are the most common temperature-related side products?
A3: The primary side products stem from the high reactivity of the reagents and intermediates at elevated temperatures. These can include:
-
Elimination Products: Formation of unsaturated piperidine derivatives.
-
Polymerization/Tar Formation: Uncontrolled reactions can lead to complex, high-molecular-weight byproducts that are difficult to remove.
-
Over-reaction Products: While less common for this specific substrate, reactions involving other functional groups could occur at extreme temperatures.
Q4: What are the critical safety considerations associated with temperature in this reaction?
A4: The reaction between an alcohol and thionyl chloride is exothermic and produces corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.
-
Thermal Runaway: Rapid, uncontrolled addition of thionyl chloride, especially at room temperature or higher, can cause a dangerous thermal runaway. The reaction should always be conducted in a well-ventilated fume hood with appropriate cooling capacity (e.g., an ice bath) on standby.
-
Gas Evolution: The rate of gas evolution is directly proportional to the reaction temperature. A rapid increase in temperature can lead to a sudden release of gas, potentially overwhelming gas scrubbers and causing pressure buildup in the reaction vessel.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature as the root cause.
Problem 1: Low or No Yield of this compound.
-
Potential Cause (Too Low Temperature): The reaction may be kinetically hindered, proceeding too slowly or stalling altogether. While initial addition at 0 °C is wise for control, the reaction may require a period of heating to proceed to completion.
-
Troubleshooting Steps:
-
Monitor Progress: Use an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)) to monitor the consumption of the starting alcohol.
-
Gradual Heating: If the reaction has stalled after the initial addition at low temperature, slowly raise the temperature in increments (e.g., to room temperature, then to 40-50 °C). Monitor the reaction at each new temperature for 1-2 hours.
-
Reflux: As a final measure, the reaction can be heated to a gentle reflux. A patent for a similar synthesis cites temperatures of 70-85 °C as effective[2]. Be mindful of increased side product formation at higher temperatures.
-
Problem 2: Significant Formation of Impurities Detected by NMR or GC-MS.
-
Potential Cause (Too High Temperature): Excessive heat can favor alternative reaction pathways, leading to byproducts. High temperatures during the initial addition phase are particularly problematic.
-
Troubleshooting Steps:
-
Lower Initial Temperature: Ensure the initial addition of thionyl chloride is performed at a low temperature (0 °C or even -10 °C) to dissipate the heat of reaction effectively.
-
Control Rate of Addition: Add the thionyl chloride dropwise over an extended period to prevent localized hot spots in the reaction mixture.
-
Optimize Heating Profile: After the addition is complete, instead of immediately heating to reflux, try holding the reaction at a moderate temperature (e.g., 40 °C) for several hours. This can provide enough energy for the desired reaction to proceed without activating side reactions. Some stereoselective chlorinations have shown improved results at temperatures as low as -78°C, highlighting the benefit of colder conditions[4].
-
Problem 3: The Reaction is Uncontrollably Exothermic and Difficult to Manage.
-
Potential Cause (Initial Temperature is Too High): Starting the addition of thionyl chloride at room temperature or above is a common cause of thermal runaway.
-
Troubleshooting Steps:
-
Pre-cool the Reaction: Always cool the solution of 2-(1-methylpiperidin-2-yl)ethanol in its solvent to 0 °C or below before beginning the addition of thionyl chloride.
-
Inverse Addition: For better control, consider an "inverse addition" protocol where the alcohol solution is added slowly to the chilled thionyl chloride solution. This keeps the chlorinating agent in excess and can suppress side reactions by rapidly protonating the amine[3].
-
Use a Suitable Solvent: Using an inert solvent with a good boiling point (e.g., dichloromethane, toluene) helps to moderate the temperature of the reaction mixture.
-
Data Presentation & Experimental Protocols
Table 1: Effect of Reaction Temperature on Synthesis Outcome
The following table provides representative data to illustrate the impact of the final reaction temperature on key performance indicators. (Note: Data is illustrative, based on common outcomes in similar chlorination reactions).
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temp) | 24 | 65 | 95 | Very slow reaction, may not go to completion. |
| 50 | 6 | 85 | 92 | Good balance of rate and purity. |
| 75 (Reflux) | 2 | 90 | 80 | Fast reaction, but noticeable increase in colored impurities and side products. |
Protocol 1: General Synthesis of this compound
Safety: This procedure must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution) to neutralize HCl and SO₂ gases.
-
Reagents: Dissolve 2-(1-methylpiperidin-2-yl)ethanol (1 eq.) in an appropriate anhydrous solvent (e.g., toluene or dichloromethane, approx. 5-10 mL per gram of alcohol).
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Addition: Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
Heating (Optimization Step): Heat the reaction mixture to the target temperature (e.g., 50 °C) and maintain for 2-6 hours. Monitor the reaction's progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it into ice-water. Adjust the pH and perform an appropriate extraction to isolate the product. The hydrochloride salt often precipitates directly from the reaction mixture upon cooling, especially in non-polar solvents, and can be isolated by filtration[2].
Protocol 2: Systematic Temperature Optimization Study
To find the optimal temperature, run the reaction in parallel under identical conditions, varying only the heating temperature.
-
Set up three reactions in parallel using the general protocol above.
-
After the addition of thionyl chloride is complete and the reactions have stirred at room temperature for 1 hour, heat each reaction to a different target temperature:
-
Reaction A: 40 °C
-
Reaction B: 60 °C
-
Reaction C: 80 °C
-
-
Monitor each reaction every hour for the disappearance of starting material.
-
Once each reaction is complete, perform an identical work-up and purification procedure.
-
Analyze the yield and purity of the product from each reaction to determine the optimal temperature that provides the best balance of reaction time, yield, and purity.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature optimization.
References
- Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Organic Chemistry Portal. Alcohol to Chloride - Common Conditions.
- Gałęzowska, J., et al. (2012). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. National Institutes of Health.
- Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry, 73(1), 312-315.
- Vegh, L., et al. Process for preparing 2-piperidinoethyl chloride hydrochloride. CS248547B1. Google Patents.
Sources
- 1. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 2. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 3. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 4. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometric Identification of Synthesis Byproducts for 2-(2-Chloroethyl)-1-methylpiperidine HCl
Introduction: The synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents, requires stringent quality control to ensure purity and safety.[1][2] Unidentified byproducts can carry their own pharmacological or toxicological profiles, making their detection and characterization a critical step in the drug development workflow. This guide provides researchers and analytical scientists with a comprehensive framework for utilizing mass spectrometry (MS) to identify potential synthesis-related impurities, offering troubleshooting advice and detailed analytical protocols.
Section 1: Understanding the Synthetic Landscape
To effectively identify byproducts, one must first understand the chemical reactions used to create the target molecule. A common and efficient synthetic route involves the chlorination of a precursor alcohol, 1-methyl-2-piperidineethanol, typically using an agent like thionyl chloride (SOCl₂). This seemingly straightforward conversion can give rise to several predictable byproducts through incomplete reactions, side reactions, or degradation.
Plausible Synthetic Pathway and Byproduct Formation
The diagram below illustrates a common synthesis route and highlights the origin points of potential impurities that may be carried through to the final product.
Caption: Predicted MS/MS fragmentation of the target molecule.
Q4: My sample gives a very weak signal or a messy, noisy spectrum. What troubleshooting steps should I take?
A4: Poor signal quality can often be traced back to sample preparation or the analytical method itself.
-
Trustworthiness: A robust analytical method requires careful optimization of both the chromatography and the mass spectrometer source conditions.
-
Troubleshooting Checklist:
-
Sample pH: Ensure the sample is acidic before injection. Since the target is a basic amine, dissolving the sample in a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) ensures efficient protonation and ionization in ESI positive mode.
-
Solvent Mismatch: Injecting a sample in a strong, non-volatile solvent (like DMSO or DMF) can cause ion suppression. Dilute the sample significantly in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Concentration: Overly concentrated samples can saturate the detector and suppress the ionization of lower-abundance byproducts. Analyze a dilution series (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL) to find the optimal concentration.
-
Source Cleanliness: A dirty ESI source can lead to poor sensitivity and high background noise. Follow the manufacturer's protocol for cleaning the ion transfer capillary and other source optics.
-
Section 3: Recommended Analytical Workflow
For reliable identification and semi-quantitation of byproducts, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is highly recommended. The chromatographic separation is crucial for resolving isomers and separating compounds with the same nominal mass before they enter the mass spectrometer.
Step-by-Step LC-MS Protocol
-
Sample Preparation:
-
Accurately weigh ~1 mg of the 2-(2-Chloroethyl)-1-methylpiperidine HCl sample.
-
Dissolve in 1.0 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution in mobile phase A (see below).
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. [3] * Acquisition Mode: Perform two injections.
-
Injection 1 (Full Scan): Scan from m/z 100-500 to get a survey of all ions present.
-
Injection 2 (Data-Dependent MS/MS): Set the instrument to automatically select the top 3-5 most intense ions from the full scan for fragmentation. This will provide structural information on the main component and the most abundant impurities.
-
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to your specific instrument manufacturer's recommendations.
-
Data Analysis Workflow Diagram
Caption: A systematic workflow for byproduct identification.
References
- N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Shree Ganesh Chemicals. [Link]
Sources
preventing decomposition of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride during storage
Welcome to the technical support guide for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS No. 58878-37-8). As a key intermediate in pharmaceutical synthesis, maintaining its stability and purity during storage is paramount for reproducible and successful experimental outcomes. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decomposition of this compound.
The Challenge of Stability
This compound is a reactive molecule. Its structure, featuring a tertiary amine and an alkyl chloride, makes it susceptible to degradation, primarily through an intramolecular cyclization reaction. This process is often accelerated by environmental factors such as moisture, heat, and pH, leading to the formation of impurities that can compromise your research. This guide will help you understand and mitigate these challenges.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you might encounter during the handling and storage of this compound.
Question: My once-white crystalline powder has turned beige or has developed discoloration. What is causing this?
Answer: Discoloration is a primary visual indicator of chemical degradation. The off-white or beige appearance is likely due to the formation of small quantities of degradation products. The primary cause is often a combination of exposure to ambient moisture and, to a lesser extent, light or elevated temperatures.
The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can initiate or accelerate decomposition pathways. To prevent this, it is crucial to store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[3][4]
Question: I'm observing an unexpected peak in my HPLC/GC-MS analysis. What could this impurity be?
Answer: The most probable impurity is the product of intramolecular cyclization, a spiro-quaternary ammonium salt: 1-methyl-1-azoniabicyclo[4.1.0]heptane chloride . This occurs when the lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine in an intramolecular SN2 reaction.
A secondary possibility, especially if the compound has been exposed to significant moisture, is the hydrolysis product, 2-(2-hydroxyethyl)-1-methylpiperidine hydrochloride .
To confirm the identity of the impurity, you can use techniques like GC-MS to compare the mass spectrum of the unknown peak with predicted fragmentation patterns of the proposed structures.[5]
Below is a diagram illustrating the potential degradation pathways leading to these impurities.
Caption: Troubleshooting workflow for identifying unknown peaks.
Question: My compound has become clumpy, sticky, or appears "wet". What has happened and is it still usable?
Answer: This is a clear indication of significant moisture absorption due to the compound's hygroscopic nature.[1][2] When the crystalline solid absorbs enough water from the atmosphere, it can begin to deliquesce, leading to a sticky or clumpy appearance. The presence of water significantly accelerates decomposition, particularly hydrolysis.
Whether the material is still usable depends on the purity requirements of your experiment. You must first assess the compound's purity using an appropriate analytical method (see FAQ below). If significant degradation has occurred, it is recommended to use a fresh, unopened batch for your experiments to ensure accuracy and reproducibility. To prevent this, always handle the compound in a dry environment (e.g., a glove box) and store it in a desiccator.[3]
Frequently Asked Questions (FAQs)
What is the primary chemical mechanism of decomposition?
The principal degradation route is an intramolecular SN2 reaction, also known as intramolecular cyclization. The nitrogen of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This displaces the chloride ion and forms a strained, three-membered ring fused to the six-membered piperidine ring, resulting in a spirocyclic quaternary ammonium salt. This process is inherent to the molecule's structure but is accelerated by factors that increase the nucleophilicity of the nitrogen, such as the presence of a base.
Sources
Technical Support Center: Analysis of Impurities in 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Welcome to the technical support guide for the analysis of commercial 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CEMPH). This document is designed for researchers, analytical scientists, and drug development professionals who require robust methods for identifying and quantifying impurities in this critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a framework for effective troubleshooting and method validation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature and analysis of impurities in CEMPH.
Q1: What are the most probable impurities in a commercial batch of this compound?
The impurity profile of CEMPH is directly linked to its synthetic route. The most common synthesis involves a two-step process: the hydroxyethylation of 1-methylpiperidine followed by chlorination.[1][2][3] Consequently, the expected impurities fall into several categories:
-
Starting Materials: Unreacted precursors such as 1-methylpiperidine and 2-chloroethanol (or ethylene chlorohydrin).
-
Reaction Intermediates: The primary intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine , can persist if the chlorination step is incomplete.
-
Side-Reaction Products: Although less common, side reactions can lead to the formation of dimers or other piperidine derivatives.
-
Degradation Products: The chloroethyl group is susceptible to hydrolysis, which can revert the final product back to the hydroxy-intermediate, especially under non-anhydrous conditions.
-
Residual Solvents: Solvents used during synthesis and purification, such as toluene or other aromatic hydrocarbons, are common process-related impurities.[1][4]
Q2: How are these impurities typically formed during the manufacturing process?
Understanding the formation pathways is key to developing a targeted analytical strategy. The diagram below outlines the primary synthetic route and indicates the origin points for key impurities. The process generally involves reacting 1-methylpiperidine with 2-chloroethanol to form the hydroxy intermediate, which is then chlorinated using an agent like thionyl chloride (SOCl₂).[1][2]
Q3: What are the primary analytical techniques for impurity profiling of CEMPH?
A multi-technique approach is essential for comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and solvents.[5][6][7] Headspace GC-MS is particularly effective for analyzing residual solvents without dissolving the non-volatile hydrochloride salt.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for determining the purity of the main compound and quantifying non-volatile impurities, such as the hydroxy-intermediate.[8][9] A well-developed HPLC method can separate the main peak from closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the bulk material and for identifying unknown impurities if they are present at sufficient concentrations (>0.1%).[10][11] It provides unambiguous structural information that chromatographic methods alone cannot.
Troubleshooting Guide
This section provides solutions to common issues encountered during the analysis of CEMPH.
Issue 1: I'm seeing unexpected peaks in my GC-MS chromatogram.
Unexpected peaks can arise from several sources. A systematic approach is necessary to identify the cause.
-
Causality: Contamination is a frequent issue in trace analysis. Running a solvent blank is the fastest way to rule out systemic contamination from your reagents or hardware.[5] If the blank is clean, the issue is related to the sample itself or its interaction with the instrument. CEMPH, being a chlorinated amine, can be thermally labile. Lowering the inlet temperature can prevent on-column degradation, which would otherwise appear as reproducible "impurity" peaks.[12]
Issue 2: My HPLC peaks are broad, split, or have shifting retention times.
Poor peak shape in HPLC is almost always related to chemistry occurring within the column or mobile phase.
-
Possible Cause A: Mobile Phase Issues. The hydrochloride salt form of CEMPH means its charge state, and therefore its retention on a reversed-phase column, can be sensitive to pH. An unbuffered or improperly prepared mobile phase can lead to peak splitting or broadening. Furthermore, dissolved gases in the mobile phase can cause baseline instability and retention time shifts.[8]
-
Solution: Always use a buffered mobile phase (e.g., with ammonium formate or phosphate) to maintain a consistent pH. Prepare fresh mobile phase daily and degas it thoroughly using an inline degasser or by sparging with helium.[8]
-
-
Possible Cause B: Column Contamination or Overload. Injecting highly concentrated samples can overload the column, leading to fronting or tailing peaks. The basic nature of the piperidine moiety can also lead to strong interactions with residual acidic silanols on the silica support of the column, causing peak tailing.
-
Solution: Dilute your sample to fall within the linear range of the detector. Use a modern, end-capped C18 column with low silanol activity. If peak tailing persists, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
-
-
Possible Cause C: Sample Solvent Mismatch. Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., pure acetonitrile for a 95% aqueous mobile phase) will cause the sample to travel through the column as a poorly-retained plug, resulting in severe peak distortion.
-
Solution: Whenever possible, dissolve your sample directly in the initial mobile phase. If a different solvent must be used for solubility, ensure the injection volume is as small as possible (e.g., < 5 µL).[8]
-
Experimental Protocols
The following protocols are provided as validated starting points. They must be verified and adapted for your specific instrumentation and sample matrix.
Protocol 1: Headspace GC-MS for Residual Solvent Analysis
This method is ideal for quantifying volatile impurities like toluene without interference from the non-volatile CEMPH salt.[7]
| Parameter | Setting | Rationale |
| Instrumentation | GC-MS system with a headspace autosampler | Headspace sampling isolates volatile analytes from the non-volatile sample matrix, protecting the GC inlet and column.[7] |
| GC Column | Rtx-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm df) | A mid-polarity column designed for volatile organic compounds provides good separation for common solvents. |
| Sample Prep | Accurately weigh ~50 mg of CEMPH into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMAc) and an internal standard. Crimp securely. | DMSO is a high-boiling, polar solvent that effectively displaces more volatile solvents from the sample matrix into the headspace. |
| HS Conditions | Incubation Temp: 80-100 °C; Incubation Time: 20 min | These conditions ensure that volatile solvents partition into the gas phase for injection while minimizing potential sample degradation. |
| GC Conditions | Inlet Temp: 220 °C; Carrier Gas: Helium, constant flow ~1.2 mL/min | Standard conditions for headspace analysis. |
| Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | This temperature program separates highly volatile solvents at the beginning and elutes less volatile ones like toluene later in the run. | |
| MS Conditions | Source Temp: 230 °C; Quad Temp: 150 °C; Mode: Full Scan (m/z 35-350) | Full scan mode allows for the identification of unknown volatile impurities by comparing their mass spectra against a reference library (e.g., NIST). |
| Validation | Analyze a blank solvent vial to check for system contamination. Prepare a calibration curve for expected solvents (e.g., toluene) using an internal standard for quantification. | This follows standard practice for ensuring analytical system cleanliness and accurate quantification.[4][5] |
Protocol 2: HPLC-UV Method for Purity Assessment
This reversed-phase HPLC method is designed to separate the main CEMPH peak from its primary non-volatile impurity, the hydroxy-intermediate.[9]
| Parameter | Setting | Rationale |
| Instrumentation | HPLC system with UV/DAD detector | A Diode Array Detector (DAD) is preferred as it can check for peak purity by comparing spectra across a single peak. |
| Column | C18, 250 x 4.6 mm, 5 µm particle size (e.g., Zorbax, Luna) | A standard C18 column provides good reversed-phase retention for moderately polar compounds like CEMPH. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid ensures the piperidine nitrogen is protonated, leading to a single, sharp peak shape.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 5% B to 70% B over 25 minutes, then wash and re-equilibrate | A gradient is necessary to elute the main compound with good peak shape while also eluting any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Detection | UV at 220 nm | Lower UV wavelengths provide higher sensitivity for compounds lacking a strong chromophore. |
| Sample Prep | Accurately weigh ~10 mg of CEMPH and dissolve in 10 mL of Mobile Phase A to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter. | Dissolving in the initial mobile phase prevents peak distortion. Filtering removes particulates that could clog the system.[8] |
| Analysis | Inject 10 µL. Calculate purity by area percent (Area of Main Peak / Total Area of All Peaks) x 100. | Area percent is a standard method for purity assessment when the response factors of impurities are assumed to be similar to the main compound.[9] |
References
- Benchchem. (n.d.). Technical Support Center: Stabilizing HPLC Baselines for Chlorinated Compound Analysis.
- Benchchem. (n.d.). A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)piperazine Hydrochloride and Its Derivatives.
- Benchchem. (n.d.). This compound | 58878-37-8.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Marshall University. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs.
- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- U.S. National Library of Medicine. (n.d.). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
- U.S. National Library of Medicine. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- YSI, a Xylem brand. (n.d.). Chlorinated Compounds in Hydrocarbon Streams Using a Halogen Specific Detector (XSD).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 3. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. epa.gov [epa.gov]
- 6. marshall.edu [marshall.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine nmr | Sigma-Aldrich [sigmaaldrich.com]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ysi.com [ysi.com]
Technical Support Center: Scaling Up 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important intermediate from laboratory-scale to larger-scale production. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this process. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and scalable synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. Understanding the fundamentals of each step is crucial for successful scale-up.
-
Step 1: Hydroxyethylation of 1-Methylpiperidine. This step involves the reaction of 1-methylpiperidine with an ethylene oxide equivalent, such as 2-chloroethanol or ethylene chlorohydrin, to form the intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine.[1]
-
Step 2: Chlorination of 2-(2-hydroxyethyl)-1-methylpiperidine. The hydroxyl group of the intermediate is then replaced with a chlorine atom using a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the final product as a hydrochloride salt.[1]
The overall synthetic scheme can be visualized as follows:
Sources
effect of solvent choice on 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride reactivity
Welcome to the technical support guide for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the reactivity of this versatile alkylating agent, with a specific focus on how solvent selection critically impacts experimental outcomes. We will address common issues, provide troubleshooting strategies, and explain the underlying chemical principles to ensure your success.
The Core Concept: The Aziridinium Ion Intermediate
The reactivity of 2-(2-Chloroethyl)-1-methylpiperidine is dominated by its ability to undergo an intramolecular cyclization to form a highly electrophilic bicyclic aziridinium ion.[1][2][3] This process is an example of neighboring group participation, where the lone pair of the tertiary amine acts as an internal nucleophile, displacing the chloride leaving group.
This cyclization is a reversible equilibrium, and the position of this equilibrium is profoundly influenced by the solvent. The aziridinium cation is the actual alkylating species in most reactions. Therefore, understanding how to control its formation is the key to controlling the reaction.
Caption: Equilibrium between the chloroethylamine and the aziridinium ion.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during alkylation reactions using this compound.
Question 1: My reaction is extremely slow or fails to proceed. What is the most likely cause?
Answer: This is the most common issue and almost always relates to two factors: the presence of the hydrochloride salt and the choice of solvent.
-
The Hydrochloride Salt: The starting material is a hydrochloride salt. The tertiary amine is protonated (R₃N-H⁺) and therefore non-nucleophilic. It cannot cyclize to the active aziridinium ion. You must add a base to neutralize the HCl salt and generate the free base in situ. Typically, 1.0-1.2 equivalents of a non-nucleophilic base are required just for this purpose, plus additional base to deprotonate your nucleophile if it is also an amine or alcohol salt.
-
Solvent Choice: The formation of the charged aziridinium intermediate is the rate-determining step.[2] This step is significantly accelerated by polar solvents that can stabilize the resulting cation and the departing chloride anion.
-
Poor Choice: Nonpolar solvents like toluene, hexane, or diethyl ether will severely inhibit the formation of the aziridinium ion, leading to extremely slow or no reaction.
-
Good Choice: Polar aprotic solvents like Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are highly recommended. They effectively solvate cations, promoting the cyclization, while leaving the reacting nucleophile "naked" and highly reactive.[4][5]
-
Question 2: I'm observing significant formation of a side product, 1-methyl-2-(2-hydroxyethyl)piperidine. Why is this happening?
Answer: This indicates that water is acting as a nucleophile and attacking the aziridinium ion. This problem arises from using non-anhydrous (wet) solvents or reagents.
Causality: The aziridinium ion is highly reactive and will be readily attacked by any nucleophile present. Water, even in trace amounts, can compete with your desired nucleophile.
Solution:
-
Use Anhydrous Solvents: Ensure your reaction solvent (e.g., ACN, DMF) is properly dried. Using a freshly opened bottle of anhydrous solvent or drying it over molecular sieves is critical.[6]
-
Dry Your Reagents: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. If necessary, flame-dry the flask containing the base under vacuum before adding the solvent and reagents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Introduction
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a valuable alkylating agent and a key intermediate in the synthesis of numerous pharmaceutical compounds. Its reactivity is centered on the chloroethyl group, which readily participates in nucleophilic substitution reactions. However, researchers frequently encounter challenges related to reaction rate, yield, and selectivity. The fact that the reagent is supplied as a hydrochloride salt adds a layer of complexity that must be addressed for successful synthesis.
This technical support guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for experiments involving this versatile building block. It is designed to move beyond simple protocols, explaining the causal relationships behind experimental choices to empower researchers to overcome common hurdles.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the reactivity of this compound and the role of catalysts and reagents.
Q1: What is the primary role of a "catalyst" in reactions with this compound?
A1: In the context of nucleophilic substitution with this compound, the most critical component, often referred to as the catalyst, is actually a base . The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. Furthermore, the substitution reaction itself generates an equivalent of hydrochloric acid (HCl) as the chloride leaving group is displaced. A base is required to neutralize this acid, which serves two primary purposes:
-
Freeing the Nucleophile: It deprotonates the nucleophile (e.g., an amine, phenol, or thiol), converting it into its more reactive, anionic, or free-base form.
-
Preventing Reaction Quenching: It prevents the protonation and deactivation of the nucleophile by the generated HCl, allowing the reaction to proceed to completion.[1]
Q2: My reaction is sluggish or fails to start. What is the most likely cause?
A2: The most common reason for low or no reactivity is an inappropriate choice of base or solvent. The electron-withdrawing effect of the protonated piperidine ring can reduce the electrophilicity of the chloroethyl group. Therefore, forcing conditions are often necessary. Key factors to consider are:
-
Base Strength: A weak base like sodium bicarbonate (NaHCO₃) is often insufficient. Stronger bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic amines like triethylamine (Et₃N) are typically required.[2][3]
-
Solubility: All reactants must be sufficiently soluble. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices as they can dissolve the reactants and stabilize charged intermediates formed during the Sₙ2 reaction.[3][4]
Q3: I am observing an unexpected side product. What could it be?
A3: The most common side reaction is elimination (E2) , which competes with the desired substitution (Sₙ2) pathway. This results in the formation of 1-methyl-2-vinylpiperidine. This is particularly prevalent under the following conditions:
-
Sterically Hindered or Strong Bases: Strong, bulky bases like potassium tert-butoxide (t-BuOK) can preferentially abstract a proton from the carbon adjacent to the chloroethyl group, favoring elimination.
-
High Temperatures: Increased temperatures can provide the activation energy needed for the elimination pathway to become significant.
Minimizing this involves using less-hindered bases (e.g., K₂CO₃) and maintaining the lowest possible temperature that allows for a reasonable reaction rate.
Q4: Can Phase-Transfer Catalysts (PTCs) be used?
A4: Absolutely. Phase-Transfer Catalysis is a highly effective technique, especially for reactions involving a solid or aqueous inorganic base and an organic solvent. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or Aliquat 336®), facilitates the transfer of the deprotonated nucleophile (anion) from the aqueous/solid phase into the organic phase where the alkylating agent resides.[5] This approach offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and often, faster reaction rates.[6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Base Strength: The base is not strong enough to deprotonate the nucleophile effectively. 2. Low Reaction Temperature: The activation energy for the Sₙ2 reaction is not being met. 3. Poor Solvent Choice: Reactants are not fully dissolved, leading to a slow, heterogeneous reaction. 4. Chloride is a Modest Leaving Group: The C-Cl bond is not sufficiently activated. | 1. Switch to a stronger base. If using K₂CO₃, consider NaH or K-tert-butoxide (if elimination is not a concern).[2][3] 2. Increase the reaction temperature. Incrementally raise the temperature by 10-20 °C and monitor progress by TLC or LC-MS. 3. Change to a more polar aprotic solvent. Move from acetonitrile to DMF or DMSO to improve solubility.[3] 4. Add a catalytic amount of an iodide salt (e.g., 0.1 eq. of NaI or KI). This facilitates an in situ Finkelstein reaction, converting the alkyl chloride to the much more reactive alkyl iodide.[1] |
| Formation of Elimination Byproduct | 1. Base is too strong or sterically hindered. 2. Reaction temperature is too high. | 1. Use a weaker, non-hindered base. K₂CO₃ is an excellent first choice. Avoid bulky bases like DBU or t-BuOK.[7] 2. Reduce the reaction temperature. If possible, run the reaction at a lower temperature for a longer period. |
| Di-alkylation of Nucleophile | 1. The mono-alkylated product is more nucleophilic than the starting material (e.g., primary amines). 2. High concentration or rapid addition of the alkylating agent. | 1. Use a large excess of the nucleophile (3-5 equivalents) to statistically favor mono-alkylation. 2. Add the this compound solution slowly via a syringe pump to maintain its low concentration in the reaction mixture.[7] 3. If applicable, use a mono-protected nucleophile (e.g., a Boc-protected diamine) and deprotect in a subsequent step.[2] |
| Difficult Product Purification | 1. Product and unreacted starting material have similar polarities. 2. Product is also a basic amine, leading to peak tailing on silica gel. | 1. Perform an acidic wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic product and starting material will move to the aqueous layer. Then, basify the aqueous layer and re-extract the free bases. 2. For column chromatography, add a basic modifier. Add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress peak tailing on silica gel.[8] |
Part 3: Catalyst System Comparison & Data
The choice of catalyst and solvent system is critical. The following table provides a comparative summary of common systems for nucleophilic substitution reactions.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Nucleophiles | Advantages | Disadvantages |
| Standard Basic | K₂CO₃ | Acetonitrile, DMF | 25 - 85 | Secondary Amines, Phenols, Thiols | Cost-effective, easy workup, minimizes elimination.[9] | Can be slow for weakly nucleophilic substrates. |
| Strongly Basic | NaH | DMF, THF | 0 - 60 | Alcohols, less reactive phenols | Irreversible deprotonation drives reaction to completion.[10] | Highly reactive, requires anhydrous conditions, safety hazard (H₂ gas). |
| Organic Base | Et₃N, DIPEA | CH₂Cl₂, Acetonitrile | 25 - 80 | Amines | Homogeneous reaction, easy to remove post-reaction. | Can form salts that may precipitate; weaker than inorganic bases.[2] |
| Phase-Transfer | NaOH (aq), K₂CO₃ (s) | Toluene, CH₂Cl₂ | 25 - 70 | Phenols, Carboxylates, Thiols | Uses inexpensive bases, mild conditions, high yields.[5] | Requires a phase-transfer catalyst (e.g., TBAB), may require vigorous stirring. |
Part 4: Visualizations & Workflows
Catalyst Selection Workflow
This decision tree provides a logical pathway for selecting an appropriate starting point for your reaction optimization.
Caption: Decision tree for initial catalyst system selection.
General Sₙ2 Reaction Pathway
This diagram illustrates the fundamental mechanism of the key reaction.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Part 5: Experimental Protocols
These protocols provide detailed, self-validating methodologies for common transformations.
Protocol 1: N-Alkylation of a Secondary Amine using Potassium Carbonate
This protocol describes a robust and general method for C-N bond formation.
-
Materials:
-
Secondary amine (e.g., morpholine) (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)
-
Potassium Iodide (KI) (0.1 eq, optional but recommended)
-
Acetonitrile (ACS grade, anhydrous)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine, potassium carbonate, and potassium iodide.
-
Add acetonitrile (to achieve a concentration of ~0.2 M with respect to the amine).
-
Begin vigorous stirring to create a fine suspension.
-
Add the this compound in one portion.
-
Heat the reaction mixture to 80 °C and stir for 8-16 hours.
-
-
Validation & Workup:
-
Monitor Progress: Periodically take a small aliquot, dilute with ethyl acetate, filter, and spot on a TLC plate against the starting materials to monitor consumption of the amine. LC-MS can also be used for more precise tracking.
-
Workup: Once the reaction is complete (as judged by TLC/LC-MS), cool the mixture to room temperature. Filter off the inorganic salts through a pad of Celite, washing the filter cake with additional acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Confirmation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: O-Alkylation of a Phenol using Phase-Transfer Catalysis
This protocol demonstrates the power of PTC for C-O bond formation.
-
Materials:
-
Phenol derivative (e.g., 4-methoxyphenol) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenol and TBAB in toluene (to achieve ~0.5 M concentration).
-
In a separate beaker, dissolve the NaOH in water (to make a 50% w/w solution).
-
Add the this compound to the toluene solution.
-
Add the aqueous NaOH solution to the flask.
-
Heat the biphasic mixture to 60 °C with very vigorous stirring (a mechanical stirrer is recommended for larger scales) for 4-8 hours.
-
-
Validation & Workup:
-
Monitor Progress: Monitor the reaction by TLC (eluting with an ethyl acetate/hexanes mixture) or LC-MS. The product ether will be significantly less polar than the starting phenol.
-
Workup: After completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.
-
Confirmation: Confirm the final product structure via NMR and mass spectrometry.
-
References
- BenchChem. (2026). This compound | 58878-37-8.
- EvitaChem. (n.d.). Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638).
- ResearchGate. (2017).
- PTC Organics. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
- BenchChem. (2025). Technical Support Center: Reactivity of 1-(2-chloroethyl)piperazine Hydrochloride.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions with 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Welcome to the technical support resource for researchers utilizing 2-(2-chloroethyl)-1-methylpiperidine hydrochloride in their synthetic workflows. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments. We will explore common analytical techniques, troubleshoot potential issues, and provide detailed protocols to ensure robust and reproducible reaction monitoring.
Introduction: Understanding the Reactant
This compound is a versatile alkylating agent. Its reactivity is centered on the electrophilic nature of the carbon atom bonded to the chlorine.[1][2] The molecule exists as a hydrochloride salt, which enhances its stability and modifies its solubility profile, typically making it more soluble in polar solvents.[3] In most applications, it reacts with a nucleophile in a classic SN2 substitution reaction. The presence of a suitable base is often required to deprotonate the nucleophile or to neutralize the HCl generated if the reaction is performed with the free base form.
Effective reaction monitoring is paramount for optimizing yield, minimizing side-product formation, and determining the precise endpoint of the reaction.[4] This guide will address the most common questions and challenges encountered in this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the consumption of this compound?
A1: The choice of analytical method depends on the specific properties of your reactants and products, as well as the equipment available. The four most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress at the bench.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis, especially for non-volatile or thermally sensitive compounds.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for volatile and thermally stable compounds, providing both separation and structural information.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the relative amounts of starting material and product in an aliquot.[4][12]
Q2: Do I need to convert the hydrochloride salt to its free base before the reaction?
A2: Not necessarily. The choice depends on your reaction conditions. If you are using a base that is strong enough to deprotonate your nucleophile and also neutralize the HCl salt (requiring at least two equivalents of base), you can often use the hydrochloride salt directly. However, in some cases, pre-neutralizing the salt to generate the free base in a separate step can lead to cleaner reactions. The hydrochloride salt form is generally more stable for storage.[13]
Q3: What are the most common side reactions to be aware of?
A3: The two primary side reactions are elimination and hydrolysis.
-
Elimination: In the presence of a strong, sterically hindered base, an E2 elimination can occur, leading to the formation of 1-methyl-2-vinylpiperidine. This is more likely at elevated temperatures.
-
Hydrolysis: If significant water is present in the reaction mixture, the chloro group can be displaced by a hydroxyl group, forming 2-(1-methylpiperidin-2-yl)ethanol.[14] Monitoring for these impurities is crucial for process control.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiment in a question-and-answer format.
Issue 1: My TLC plate shows only the starting material spot, even after several hours. What's wrong?
-
Potential Cause 1: Insufficient Base. The nucleophile may not be sufficiently deprotonated to initiate the reaction. The hydrochloride salt also consumes one equivalent of base before the reaction can proceed effectively.
-
Solution: Ensure you are using a sufficiently strong base and at least two equivalents (one to neutralize the HCl salt, and one to activate the nucleophile or scavenge generated acid). Consider switching to a stronger base if necessary.[15]
-
-
Potential Cause 2: Low Reaction Temperature. Many alkylation reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring by TLC at each new temperature to check for product formation and the appearance of any new side products.[15]
-
-
Potential Cause 3: Poor Solvent Choice. The reactants may not be sufficiently soluble in the chosen solvent to react efficiently.
-
Solution: Select a solvent in which all reactants are soluble. Polar aprotic solvents like DMF or acetonitrile are often good choices for alkylation reactions.[15]
-
Issue 2: My TLC/HPLC shows multiple new spots/peaks. How do I identify my product?
-
Potential Cause: Side Reactions or Impurities. As discussed in the FAQs, elimination or hydrolysis products may have formed. Alternatively, your starting material could contain impurities.
-
Solution 1 (Identification): The most definitive way to identify the product is to isolate a small amount of each component (e.g., via preparative TLC or flash chromatography) and characterize it by mass spectrometry or NMR. If authentic standards of potential side products are available, they can be co-spotted on a TLC plate or co-injected in an HPLC/GC analysis.
-
Solution 2 (Optimization): To minimize side products, try running the reaction at a lower temperature for a longer duration. Ensure your solvent and reagents are anhydrous to prevent hydrolysis.[15]
-
Issue 3: I can't see my starting material or product on the TLC plate using a UV lamp.
-
Potential Cause: Lack of a UV Chromophore. The piperidine ring system does not absorb UV light at 254 nm.
-
Solution: Use a chemical stain to visualize the spots. Since the compounds are amines, several stains are effective. After developing the TLC plate, dry it completely and dip it into one of the staining solutions, then gently heat with a heat gun until spots appear.
-
Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with most organic compounds.
-
Ninhydrin Stain: Specific for primary and secondary amines, but can sometimes visualize tertiary amines as well.[16]
-
Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapor.[16]
-
-
Issue 4: My reaction seems to stall at ~50% conversion according to HPLC/NMR analysis.
-
Potential Cause 1: Reversible Reaction or Product Inhibition. While less common for this type of alkylation, the reaction could be reaching equilibrium. Alternatively, the product formed might be inhibiting the catalyst or reacting with the starting materials.
-
Solution: Re-evaluate the reaction mechanism. Adding a slight excess (1.1-1.2 equivalents) of the this compound may be necessary to drive the reaction to completion.
-
-
Potential Cause 2: Deactivation of Reagents. The base or nucleophile may be degrading over the course of the reaction, especially at high temperatures.
-
Solution: Consider adding the base or alkylating agent portion-wise over time. Confirm the stability of all reagents under the reaction conditions.
-
Visualized Workflows and Protocols
General Reaction Monitoring Workflow
The following diagram illustrates a systematic approach to monitoring your reaction.
Caption: A generalized workflow for effective reaction monitoring.
Comparative Overview of Analytical Techniques
| Technique | Principle | Sample Preparation | Information Gained | Key Advantage | Key Limitation |
| TLC | Separation by polarity on a solid phase.[5] | Dilute aliquot in a volatile solvent. | Qualitative (presence/absence of SM/P). | Fast, simple, and inexpensive. | Not quantitative; resolution can be low.[6] |
| HPLC | Separation by polarity in a packed column.[7][17] | Dilute and filter aliquot. | Quantitative (concentration of SM/P). | High resolution and quantitative accuracy. | Slower analysis time; requires method development. |
| GC-MS | Separation by volatility and polarity, with mass detection.[10] | Dilute aliquot; may require derivatization. | Quantitative; provides molecular weight and fragmentation data. | High sensitivity and structural confirmation. | Compound must be volatile and thermally stable.[2] |
| NMR | Measures nuclear spin in a magnetic field.[12] | Dilute aliquot in deuterated solvent with an internal standard. | Definitive structural information and quantification. | Unambiguous structural data. | Lower sensitivity; more expensive instrumentation. |
Detailed Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: In a small vial, place ~1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Sampling: At a designated time point, withdraw ~5-10 µL from the reaction mixture using a capillary tube.
-
Quenching & Dilution: Immediately dispense the aliquot into the vial of solvent. This dilutes the sample and effectively stops the reaction within the sample.
-
Spotting: On a silica gel TLC plate, spot the starting material (SM), the co-spot (SM + reaction mixture), and the reaction mixture (RM) in separate lanes.
-
Development: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of triethylamine to prevent streaking of amines). Allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and dry completely. Visualize under a UV lamp (if any components are UV-active) and then with a chemical stain (e.g., potassium permanganate) by dipping the plate in the stain and heating gently.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Sample Preparation for HPLC Analysis
-
Preparation: In a 1.5 mL HPLC vial, add 1 mL of the mobile phase (or a suitable solvent like acetonitrile).
-
Sampling: Withdraw ~10 µL from the reaction mixture.
-
Quenching & Dilution: Dispense the aliquot into the HPLC vial. Cap and vortex thoroughly.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into a clean HPLC vial to remove any particulate matter that could damage the column.
-
Analysis: Inject the filtered sample into the HPLC system. A typical starting point for method development would be a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amines for good peak shape).
Protocol 3: Sample Preparation for GC-MS Analysis
-
Preparation: In a 2 mL GC vial, add 1 mL of a suitable solvent (e.g., ethyl acetate). Add a known concentration of an internal standard (e.g., dodecane) if quantitative analysis is desired.[4]
-
Aqueous Workup: Withdraw ~50 µL of the reaction mixture and dispense it into a vial containing 1 mL of water and 1 mL of ethyl acetate. Add a few drops of saturated sodium bicarbonate solution to neutralize any acid and convert the amine salts to their free bases.
-
Extraction: Vortex the vial, then allow the layers to separate. Carefully transfer the top organic layer to the prepared GC vial.
-
Analysis: Inject the sample into the GC-MS. The free base forms of the starting material and product are more volatile and suitable for GC analysis.[2]
References
- A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
- 1 - SAFETY DATA SHEET.
- Alkylation Reactions | Development, Technology. Mettler Toledo.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- SUPPORTING INFORMATION Stereoselective Piperidine Synthesis through Oxidative Carbon–Hydrogen Bond Functionalizations of Enami. The Royal Society of Chemistry.
- 1-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet. ChemicalBook. (2025).
- This compound for synthesis. Sigma-Aldrich.
- Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry - ACS Publications.
- III Analytical Methods.
- Technical Support Center: Reactivity of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
- Mechanism of Separation of Components by HPLC. Pharmaguideline.
- HPLC Separation Modes. Waters.
- Separation Techniques in HPLC: Exploring the Fundamentals. Conquer Scientific. (2023).
- The Science of Separation: Understanding High-Performance Liquid Chromatography.
- High Performance Liquid Chromatography. Sigma-Aldrich.
- A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017).
- I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? ResearchGate. (2019).
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC - PubMed Central.
Sources
- 1. mt.com [mt.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound for synthesis 58878-37-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. youtube.com [youtube.com]
- 7. Mechanism of Separation of Components by HPLC | Pharmaguideline [pharmaguideline.com]
- 8. conquerscientific.com [conquerscientific.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. env.go.jp [env.go.jp]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. chemicalbook.com [chemicalbook.com]
- 14. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Handling the Hygroscopic Nature of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Welcome to the technical support center for 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Understanding the Challenge: Hygroscopicity
This compound is a hygroscopic material, meaning it readily absorbs moisture from the atmosphere.[1][2] This property can significantly impact experimental outcomes by altering the compound's physical and chemical properties.[3] Failure to properly handle this reagent can lead to issues such as clumping, inaccurate weighing, and potential degradation, ultimately compromising the reliability and reproducibility of your results.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vial of this compound has formed clumps. Can I still use it?
A1: The formation of clumps is a clear indicator of moisture absorption.[3] While you may be able to break up the clumps with a spatula, it's crucial to understand that the material's properties may have already been compromised.[3] The added water content means the concentration of the active compound is lower than stated on the label, which will affect reaction stoichiometry.
Troubleshooting Steps:
-
Assess the Severity: If clumping is minor, you might proceed with a drying procedure (see Q3). However, for significant clumping or if the material appears wet or has deliquesced (turned into a liquid), it is strongly recommended to use a fresh, unopened vial for critical applications.
-
Quantify Water Content: If you must use the material, it is essential to determine the water content to adjust your calculations accordingly. Techniques like Karl Fischer titration are the most accurate for this purpose (see Q4).[4][5]
-
Future Prevention: Always store the compound in a desiccator over a suitable drying agent and minimize its exposure to the atmosphere.[1]
Q2: I'm having trouble getting an accurate weight of the compound. The mass on the balance keeps increasing. What's happening and how can I fix it?
A2: The increasing mass is a direct result of the compound absorbing atmospheric moisture during the weighing process.[6] This is a common issue with hygroscopic substances.
Troubleshooting Protocol for Accurate Weighing:
-
Work Quickly and Efficiently: Prepare everything you need before opening the compound's container. The goal is to minimize the time the material is exposed to air.[3]
-
Use a Controlled Environment:
-
Glove Box: The ideal method is to weigh the compound inside a glove box with an inert and dry atmosphere (e.g., nitrogen or argon).[7][8]
-
Desiccator Chamber: If a glove box is unavailable, placing the analytical balance inside a sealed chamber with a desiccant can help create a localized dry environment.[9]
-
-
Weigh by Difference:
-
Tare a clean, dry vial with a secure cap.
-
Quickly add an approximate amount of this compound to the vial and securely cap it.
-
Record the stable weight.
-
Dispense the required amount of the compound from the tared vial into your reaction vessel.
-
Recap the vial and weigh it again. The difference in weight is the exact amount of compound transferred.
-
dot graph TD { A[Start: Prepare for Weighing] --> B{Work Environment}; B --> C[Ideal: Glove Box (Inert Atmosphere)]; B --> D[Alternative: Balance in Desiccator Chamber]; B --> E[Standard Lab: Work Quickly]; subgraph Weighing by Difference F[Tare Sealed Vial] --> G[Quickly Add Compound & Seal]; G --> H[Record Initial Weight]; H --> I[Dispense into Reaction Vessel]; I --> J[Reseal & Record Final Weight]; J --> K[Calculate Transferred Mass]; end C --> F; D --> F; E --> F; K --> L[End: Accurate Mass Determined]; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; }
Caption: Workflow for accurate weighing of hygroscopic compounds.
Q3: Can I dry this compound if it has been exposed to moisture?
A3: Yes, drying is possible, but it must be done carefully to avoid thermal degradation. Always consult the material's Safety Data Sheet (SDS) for information on its thermal stability.
Recommended Drying Methods:
| Method | Procedure | Key Considerations |
| Vacuum Oven | Place the compound in a shallow dish (e.g., a watch glass) inside a vacuum oven. Apply vacuum and gently heat at a temperature well below the compound's melting point (133-137 °C). | This is a controlled and effective method. Start with a low temperature (e.g., 40-50 °C) and monitor for any changes in appearance. |
| Desiccator | Place the compound in an open container inside a desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide or fresh silica gel). Apply a vacuum to the desiccator if possible.[1] | This method is slower but gentler than oven drying. It may take several days to achieve sufficient dryness. |
Caution: Do not heat the compound excessively, as this can cause decomposition.[3] After drying, it is still advisable to confirm the residual water content analytically.
Q4: How can I precisely determine the water content of my this compound sample?
A4: For accurate quantification of water content, several analytical techniques are available. The choice depends on the required precision and the equipment available in your laboratory.
Comparison of Water Content Analysis Methods:
| Technique | Principle | Advantages | Disadvantages |
| Karl Fischer (KF) Titration | Chemical reaction of iodine with water.[4] | Highly specific to water, extremely accurate (ppm levels), and considered the gold standard.[4][10][] | Requires specialized equipment and reagents. |
| Loss on Drying (LOD) | Measures weight loss upon heating.[10][12] | Simple, widely available equipment (oven and balance). | Not specific to water; any volatile component will be measured as a loss. Potential for thermal degradation of the sample. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere. | Provides detailed information about thermal events, including water loss. | Requires specialized instrumentation. |
For drug development and applications requiring high accuracy, Karl Fischer titration is the recommended method .[5][]
dot graph ER { node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound" -- "Moisture" [label="absorbs"]; "Moisture" -- "Inaccurate_Weight" [label="causes"]; "Moisture" -- "Clumping" [label="causes"]; "Moisture" -- "Degradation" [label="can lead to"]; "Inaccurate_Weight" -- "Stoichiometry_Errors" [label="leads to"]; "Clumping" -- "Handling_Difficulties" [label="leads to"]; "Degradation" -- "Reduced_Purity" [label="results in"]; "Stoichiometry_Errors" -- "Failed_Experiments" [label="contributes to"]; "Reduced_Purity" -- "Failed_Experiments"; edge[color="#EA4335"]; }
Caption: Impact of moisture on experimental outcomes.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, my recommendation is to treat this compound with the same care as any moisture-sensitive reagent. The causality behind these stringent handling protocols is rooted in ensuring the validity and reproducibility of your experimental data . Absorbed water is not a passive bystander; it is a reactive species that can alter reaction kinetics, participate in side reactions, and affect the compound's solubility. By implementing a self-validating system of proper storage, controlled handling, and analytical verification of water content, you build trustworthiness into every step of your research.
PART 3: VISUALIZATION & FORMATTING
Experimental Protocol: Standard Operating Procedure for Handling
-
Storage:
-
Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing and dispensing operations in a controlled environment (glove box preferred) or as rapidly as possible.[3][7]
-
Use clean, dry spatulas and weighing boats.
-
Immediately and securely reseal the main container after dispensing.
-
-
Post-Handling:
-
Purge the headspace of the container with an inert gas like nitrogen or argon before sealing for long-term storage.
-
Regularly check the desiccant in your storage container and regenerate or replace it when the indicator changes color.
-
References
- TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
- Mettler Toledo.
- Google Patents.
- News-Medical.Net. Moisture Analysis Techniques. [Link]
- Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]
- ResolveMass Laboratories Inc. Moisture Content Analysis. [Link]
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
- ResearchGate.
- Google Patents.
- PerMix.
- Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
- University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
- HepatoChem. How do you handle hygroscopic salts? [Link]
- Reddit. How do you guys prepare solutions of hygroscopic chemicals? [Link]
- Chromatography Forum. How to weigh a higroscopic substance. [Link]
- Reddit. The most fundamental of fundamentals - How do you weigh your stuff? [Link]
- Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]
- Asian Journal of Pharmaceutics. Effect of non-hygroscopic water-soluble substances on the rate of moisture gain by hygroscopic drugs. [Link]
- Addgene. Weighing Reagents Protocol. [Link]
- SD Fine-Chem. 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). [Link]
- PubMed. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. [Link]
- ResearchGate. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. [Link]
- Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
- Allied Academies. A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and solutions. [Link]
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. tutorchase.com [tutorchase.com]
- 4. news-medical.net [news-medical.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. reddit.com [reddit.com]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 10. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Containing 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. The information herein is designed to be a practical resource, grounded in established chemical principles, to help you navigate the challenges of your experimental work.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, often utilized as a precursor for introducing the 1-methyl-2-piperidinoethyl moiety into a target molecule.[1] Its hydrochloride salt form enhances stability and ease of handling.[2] However, its dual nature as a tertiary amine and an alkyl halide presents unique challenges during reaction workup and product purification. This guide will address common issues and provide robust solutions.
Key Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClN · HCl | |
| Molecular Weight | 198.14 g/mol | [3] |
| Appearance | Pale yellow to beige crystalline powder | [1][4] |
| Melting Point | 133-137 °C | [3] |
| Solubility | Soluble in water, hot ethanol, and hot acetone. Sparingly soluble in cold ethanol and acetone. Insoluble in benzene and toluene. | [5] |
| pH | 5.9 (in a 20 °C aqueous solution) |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios encountered during the workup of reactions involving this compound.
Question 1: My reaction is complete, but I'm struggling with the initial workup. How do I effectively neutralize the reaction and separate the free base of my product?
Answer:
This is a critical first step. Since this compound is an amine salt, you must first convert it to its free base form to ensure its solubility in organic solvents for extraction.
Underlying Principle: The hydrochloride salt is highly polar and water-soluble. By adding a base, you deprotonate the piperidinium nitrogen, rendering the molecule neutral and significantly more soluble in common organic extraction solvents.
Recommended Protocol: Basic Aqueous Workup
-
Cool the Reaction Mixture: Before adding any aqueous solution, ensure your reaction mixture is cooled to room temperature to manage any potential exotherms.
-
Quench with Water (Optional but Recommended): If your reaction contains highly reactive reagents (e.g., organometallics, hydrides), carefully quench them with an appropriate reagent before proceeding with the aqueous workup.
-
Basification: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a more potent base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), until the pH of the aqueous layer is basic (pH 8-10). Be cautious with bicarbonate as it will generate CO₂ gas. Stronger bases like sodium hydroxide (NaOH) can be used but may promote side reactions.[6]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) multiple times to ensure complete recovery of your product.[7]
-
Combine and Dry: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Concentration: Remove the solvent under reduced pressure to obtain your crude product.
Caption: Basic Aqueous Workup Workflow.
Question 2: I'm observing emulsion formation during extraction. How can I break it and achieve a clean phase separation?
Answer:
Emulsion formation is a common issue, particularly when dealing with amine compounds that can act as surfactants.
Underlying Principle: Emulsions are stable mixtures of immiscible liquids, often stabilized by the presence of fine solid particles or surfactant-like molecules at the interface.
Troubleshooting Emulsions:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
-
Brine Addition: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
Filtration: Passing the entire emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion by removing particulate matter that may be stabilizing it.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity can sometimes disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for forcing phase separation.
Question 3: I suspect a side reaction has occurred. What are the most common side reactions with 2-(2-Chloroethyl)-1-methylpiperidine?
Answer:
The primary reactive sites are the tertiary amine and the alkyl chloride. This duality can lead to several predictable side reactions.
Underlying Principle: The tertiary amine is nucleophilic and basic, while the chloroethyl group is electrophilic, making it susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[8][9]
Common Side Reactions:
-
Quaternization (Menschutkin Reaction): The tertiary amine of one molecule of 2-(2-Chloroethyl)-1-methylpiperidine can act as a nucleophile and attack the electrophilic chloroethyl group of another molecule, leading to the formation of a dimeric quaternary ammonium salt.[10][11] This is more likely to occur at elevated temperatures or in polar aprotic solvents.[10]
-
Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur to form 1-methyl-2-vinylpiperidine.[9][12]
-
Hydrolysis: If water is present in the reaction mixture, especially under basic conditions, the chloroethyl group can undergo hydrolysis to form the corresponding alcohol, 2-(2-hydroxyethyl)-1-methylpiperidine.[13]
Caption: Common Side Reactions.
Question 4: My crude product is an oil/gum, making it difficult to purify. What are my options?
Answer:
Obtaining a non-crystalline crude product is a frequent challenge. Several purification techniques can be employed.
Purification Strategies:
-
Column Chromatography: This is the most common and versatile method for purifying non-volatile oils. A silica gel stationary phase is typically effective. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often a good starting point.
-
Acid-Base Extraction: If your desired product is a basic amine and the impurities are neutral or acidic, you can perform an acid-base extraction.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH).
-
Extract your purified free-base product back into an organic solvent.
-
-
Salt Formation: If your product is an amine, converting it to a hydrochloride or other salt can often induce crystallization, providing a highly effective purification step. This can be achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same or a miscible solvent.
Question 5: What are the key safety considerations when working with this compound?
Answer:
As with any chemical reagent, proper safety precautions are paramount.
Key Safety Information:
-
Toxicity: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][6][14]
-
Corrosivity: It can cause skin and eye irritation or burns.[6][14]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15][16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6] The compound is hygroscopic, so it should be kept in a tightly sealed container.[6][14]
References
- Gorsh, M. E., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- ChemBK. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride.
- ResearchGate. (2025). Synthesis and properties of quaternary ammonium salts on the basis of piperidine.
- Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen.
- Khan Academy. (n.d.). Substitution and elimination reactions.
- PrepChem. (n.d.). Synthesis of quaternary ammonium salt.
- Google Patents. (n.d.). EP0507001A1 - A process for the preparation of nepinalone.
- Khan Academy. (n.d.). Elimination vs substitution: reagent.
- Wikipedia. (n.d.). Quaternary ammonium cation.
- Science Info. (2023). Quaternary Ammonium Salts: Definition, Preparation, Applications.
- Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
- Chem 16X Handouts. (n.d.). SN2, SN1, E2, & E1: Substitution and Elimination Reactions.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Sonal-Pharma. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride.
- Google Patents. (n.d.). CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
- YouTube. (2023). Review of Substitution and Elimination Reactions.
- Pharmaffiliates. (n.d.). This compound.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PharmaCompass. (n.d.). (2-chloroethyl)piperidine hydrochloride.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- National Institutes of Health. (n.d.). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification.
- SD Fine-Chem. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 58878-37-8 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Khan Academy [khanacademy.org]
- 13. redalyc.org [redalyc.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. aaronchem.com [aaronchem.com]
- 16. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride via ¹³C NMR
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For pharmaceutical intermediates like 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a crucial building block in the synthesis of various therapeutic agents, rigorous structural elucidation is not merely a procedural step but a fundamental requirement.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques, with a primary focus on the definitive power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the insights gained from ¹³C NMR with those from other common analytical methods.
The Subject: Molecular Structure and Expected Carbon Environments
This compound possesses a distinct molecular architecture comprising a saturated six-membered piperidine ring, an N-methyl group, and a 2-chloroethyl substituent at the C2 position. The presence of the hydrochloride salt is also a key feature to consider in sample preparation and spectral interpretation.
Molecular Structure:
A simplified representation of the cationic structure of 2-(2-Chloroethyl)-1-methylpiperidine.
Based on this structure, we can identify eight unique carbon environments, which should theoretically give rise to eight distinct signals in a proton-decoupled ¹³C NMR spectrum.
¹³C NMR Spectroscopy: The Gold Standard for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment, making it a powerful tool for distinguishing between different carbon atoms within a molecule.[3]
The key factors influencing the ¹³C chemical shifts in this compound are:
-
Electronegativity: The highly electronegative nitrogen and chlorine atoms will deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield).
-
Substitution: The degree of substitution on the piperidine ring and the presence of the N-methyl and 2-chloroethyl groups will influence the chemical shifts of the ring carbons.[4][5]
-
Hybridization: All carbons in this molecule are sp³ hybridized, so their signals will appear in the typical aliphatic region of the spectrum.
Experimental Protocol: A Self-Validating Workflow for ¹³C NMR Analysis
The following protocol is designed to ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum.
Step 1: Sample Preparation
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is critical; for a hydrochloride salt, D₂O or DMSO-d₆ are often preferred for their ability to dissolve ionic compounds.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0.00 ppm.
Step 2: NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Experiment: ¹³C with proton decoupling (e.g., zgpg30)
-
Solvent: As chosen in the preparation step
-
Temperature: 298 K (25 °C)
-
Pulse Width: ~30° pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (a longer delay ensures quantitative data for all carbon types)
-
Number of Scans: 1024-4096 (or more, as needed to achieve an adequate signal-to-noise ratio)
-
Spectral Width: 0-220 ppm
Step 3: Data Processing
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard.
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR analysis.
Data Interpretation: Assigning the ¹³C NMR Signals
The following table presents the expected chemical shifts for each carbon in this compound, along with a rationale for their assignment. These are predictive values based on established principles and data for similar structures.[6][7][8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 (Piperidine) | 60 - 65 | Adjacent to the electron-withdrawing nitrogen and substituted with the chloroethyl group, leading to a significant downfield shift. |
| C6 (Piperidine) | 55 - 60 | Adjacent to the nitrogen atom, resulting in a downfield shift. |
| C3 (Piperidine) | 25 - 30 | Aliphatic carbon in the piperidine ring. |
| C5 (Piperidine) | 22 - 27 | Aliphatic carbon in the piperidine ring. |
| C4 (Piperidine) | 20 - 25 | Aliphatic carbon in the piperidine ring, generally the most upfield of the ring CH₂ groups. |
| N-CH₃ | 40 - 45 | Methyl group attached to nitrogen, shifted downfield due to the nitrogen's electronegativity. |
| CH₂-Cl | 40 - 45 | Carbon directly bonded to the highly electronegative chlorine atom, causing a strong downfield shift.[9] |
| CH₂-C2 | 30 - 35 | Aliphatic carbon adjacent to the substituted C2 of the piperidine ring. |
Structure-Spectrum Correlation Diagram
Caption: Correlation of structure and ¹³C NMR signals.
A Comparative Analysis: ¹³C NMR vs. Other Techniques
While ¹³C NMR is exceptionally powerful for elucidating the carbon skeleton, a comprehensive structural confirmation relies on a combination of analytical techniques.
| Technique | Information Provided | Strengths for this Application | Limitations for this Application |
| ¹³C NMR | - Number of unique carbon environments- Electronic environment of each carbon- Carbon skeleton connectivity (with 2D NMR) | - Definitive confirmation of the carbon framework.- Clear, well-resolved signals.- Directly confirms the presence and type of all eight carbons. | - Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton environments. |
| ¹H NMR | - Number of unique proton environments- Electronic environment of each proton- Proton-proton connectivity (through spin-spin coupling) | - High sensitivity.- Provides complementary information on the proton structure.- Confirms the number of protons on each carbon. | - Can have complex signal splitting and overlapping peaks, making interpretation challenging without 2D NMR. |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation patterns | - Confirms the molecular weight of the free base (161.67 g/mol ).- Fragmentation can provide clues about the structure. | - Does not provide detailed information on the connectivity of atoms.- Isomer differentiation can be difficult. |
| Infrared (IR) Spectroscopy | - Presence of functional groups | - Can confirm the presence of C-H and C-N bonds. | - The spectrum for this molecule would be relatively simple and lack highly characteristic functional group peaks, providing limited structural information. |
Conclusion
For the definitive structural confirmation of this compound, ¹³C NMR spectroscopy stands out as the most informative single technique. It provides an unambiguous fingerprint of the carbon skeleton, directly verifying the presence and electronic environment of all eight carbon atoms. While techniques like ¹H NMR and Mass Spectrometry are essential complementary tools for a complete picture of the molecular structure and composition, the detailed insight into the carbon framework provided by ¹³C NMR is unparalleled. By following a robust experimental protocol and applying sound principles of spectral interpretation, researchers and drug development professionals can confidently verify the structure of this important pharmaceutical intermediate, ensuring the integrity and quality of their work.
References
- AIP Publishing. (2006). Theoretical investigation on H1 and C13 NMR chemical shifts of small alkanes and chloroalkanes.
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698-3707.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 793-799.
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.
- PubChem. (n.d.). 2-(2-Chloroethyl)-1-methylpiperidine chloride.
- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- National Chemical Laboratory. (n.d.). 13C NMR spectroscopy • Chemical shift.
- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?
- Shree Ganesh Remedies Limited. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- CASPRE. (n.d.). 13 C NMR Predictor.
- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.pdx.edu [web.pdx.edu]
- 9. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of intermediates is paramount. 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer agents and treatments for osteoporosis.[1] Its precise characterization is therefore not merely a procedural step, but a cornerstone of quality control and process optimization. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-(2-Chloroethyl)-1-methylpiperidine, offering a comparative perspective with related structures and a detailed experimental protocol for its analysis.
Predicted Fragmentation Pattern: A Mechanistic Approach
Under electron ionization, the initial event is the removal of an electron to form a molecular ion (M⁺•). The charge is most likely to be localized on the nitrogen atom due to its lone pair of electrons, which have the lowest ionization energy.[2] From this molecular ion, several key fragmentation pathways are anticipated:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[3][4] The cleavage of the C-C bond adjacent to the nitrogen atom is highly favored as it leads to the formation of a resonance-stabilized iminium ion. For 2-(2-Chloroethyl)-1-methylpiperidine, two primary alpha-cleavage pathways exist:
-
Loss of the chloroethyl group: Cleavage of the bond between the piperidine ring and the chloroethyl side chain would result in the formation of a stable N-methylpiperidine fragment.
-
Ring opening: Cleavage of a C-C bond within the piperidine ring adjacent to the nitrogen can also occur, leading to a variety of fragment ions.
-
-
Cleavage of the Carbon-Chlorine Bond: Alkyl halides are known to undergo cleavage of the carbon-halogen bond.[5][6] The loss of a chlorine radical from the molecular ion is a probable fragmentation pathway. The presence of the two isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, would result in characteristic isotopic patterns for chlorine-containing fragments.[6]
-
McLafferty Rearrangement: While less likely to be a primary pathway for this specific structure, the possibility of a McLafferty rearrangement involving the chloroethyl side chain should be considered, especially in higher energy fragmentation.
The interplay of these fragmentation pathways will define the resultant mass spectrum. The most abundant ions are expected to arise from the most stable cationic fragments.
Visualizing the Fragmentation
The primary fragmentation pathways of 2-(2-Chloroethyl)-1-methylpiperidine under electron ionization are depicted in the following diagram:
Caption: Predicted EI fragmentation of 2-(2-Chloroethyl)-1-methylpiperidine.
Comparative Fragmentation Analysis
To build confidence in our predicted fragmentation, a comparison with the known mass spectra of related compounds is invaluable.
| Compound | Key Fragments (m/z) | Dominant Fragmentation Pathway | Reference |
| 1-Methylpiperidine | 99 (M⁺•), 98, 84, 58 | Alpha-cleavage and ring fragmentation | [NIST WebBook][7] |
| 2-Methylpiperidine | 99 (M⁺•), 84, 56 | Alpha-cleavage (loss of CH₃) and ring fragmentation | [NIST WebBook][8] |
| 1-Chloroethane | 64/66 (M⁺•), 49/51, 29 | C-Cl cleavage and loss of HCl | [NIST WebBook] |
| 2-(2-Chloroethyl)-1-methylpiperidine (Predicted) | 161/163 (M⁺•), 126, 113, 98, 84 | Combination of alpha-cleavage and C-Cl cleavage |
The fragmentation of 1-methylpiperidine and 2-methylpiperidine clearly demonstrates the prevalence of alpha-cleavage, leading to characteristic ions at m/z 98, 84, and 58. The mass spectrum of 1-chloroethane showcases the typical fragmentation of a small alkyl chloride, with the loss of a chlorine radical and subsequent fragmentations. For our target molecule, we anticipate a hybrid of these behaviors. The initial fragmentation will likely be a competition between the loss of the chloroethyl side chain (alpha-cleavage) and the loss of the chlorine radical. Subsequent fragmentation of the resulting ions will then follow the established patterns for piperidine derivatives.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for the analysis of this compound, adaptable for either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.
-
For GC-MS: Derivatization to the free base may be necessary for improved volatility and peak shape. This can be achieved by adding a small amount of a suitable base (e.g., triethylamine) to the sample solution.
GC-MS Analysis Workflow
Caption: A typical workflow for GC-MS analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 50°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
LC-MS Analysis Workflow
For compounds that are less volatile or thermally labile, LC-MS with electrospray ionization (ESI) is a powerful alternative. ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.
Caption: A standard workflow for LC-MS/MS analysis.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Gradient elution.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
MS/MS: The protonated molecule [M+H]⁺ (m/z 162 for the free base) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be performed to generate product ions.
Conclusion
The structural elucidation of this compound via mass spectrometry is a clear example of applying fundamental principles to predict and interpret fragmentation patterns. By understanding the characteristic fragmentation of the piperidine ring and the chloroethyl side chain, and by comparing these to known compounds, a reliable identification can be made. The choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, with GC-MS providing detailed fragmentation from EI and LC-MS/MS offering high sensitivity and specificity through controlled fragmentation. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently characterize this important pharmaceutical intermediate.
References
- PubChemLite. 2-(2-chloroethyl)-1-methylpiperidine (C8H16ClN). [Link]
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
- University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
- YouTube.
- YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
- JoVE.
- Wiley Online Library.
- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
- YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
- YouTube.
- University of North Texas Digital Library. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- NIST WebBook. 2-Methylpiperidine. [Link]
- PubChem. 2-(2-Chloroethyl)-1-methylpiperidine chloride. [Link]
- Royal Society of Chemistry.
- ChemBK. 1-(2-Chloroethyl)piperidine. [Link]
- PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride. [Link]
- Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]
- NIST WebBook. Piperidine, 1-methyl-. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 7. Piperidine, 1-methyl- [webbook.nist.gov]
- 8. 2-Methylpiperidine [webbook.nist.gov]
A Comparative Guide to the Quantitative Analysis of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, demands robust analytical methodologies to ensure the integrity of the final product.[1][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the analysis of this compound. We will delve into the theoretical underpinnings, practical implementation, and comparative performance of these methods, grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Quantifying a Non-Chromophoric Amine Salt
This compound is a tertiary amine salt.[1][3] Its structure presents a specific analytical challenge: the lack of a strong UV-absorbing chromophore. This characteristic complicates its direct quantification by the most common and accessible analytical technique in quality control laboratories: High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5] Therefore, alternative and more universal methods must be considered for its accurate assay.
The qNMR Approach: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method recognized by major pharmacopeias for its direct, reference-standard-independent quantification capabilities.[6] The principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[6][7]
By co-dissolving a known mass of the analyte with a known mass of a highly pure, stable internal standard, the purity or concentration of the analyte can be determined with high accuracy using the following equation:[6][7]
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P : Purity (mass fraction)
-
I : Integral of the NMR signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
std : Internal Standard
Why qNMR is an Excellent Choice
-
Universality: ¹H NMR is applicable to nearly all organic molecules, including those without chromophores.[8]
-
Primary Method: It does not require a specific reference standard of the analyte itself; quantification is achieved through a certified internal standard.[6]
-
Structural Confirmation: The NMR spectrum provides simultaneous quantitative data and unequivocal structural confirmation.
-
High Precision: With proper experimental setup, qNMR can achieve precision with a relative standard deviation (RSD) of less than 1%.[9]
Causality in Experimental Design for qNMR
The reliability of a qNMR result is directly dependent on a meticulously designed experiment. Each parameter is chosen to mitigate potential sources of error.
-
Choice of Internal Standard: An ideal internal standard must be non-volatile, stable, available in high purity, and possess signals that do not overlap with the analyte's signals.[6] For this compound, which is polar, maleic acid or dimethyl sulfone are excellent candidates. Their simple singlets in the NMR spectrum are easily integrated and are located in regions typically free from analyte signals.
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is critical. Deuterium oxide (D₂O) or Methanol-d₄ are suitable choices for this hydrochloride salt. D₂O is often preferred as it can exchange with the acidic proton on the piperidinium ion, simplifying the spectrum.
-
Acquisition Parameters: To ensure accurate integration, NMR acquisition parameters must be carefully optimized. A long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of both the analyte and standard, is crucial to allow for full magnetization recovery between pulses.[10] A 90° pulse angle is also recommended to ensure uniform excitation across the spectrum.[8]
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR offers significant advantages, it is essential to compare it with other viable analytical techniques. The primary alternatives for a compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with a universal detector or a derivatization strategy.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV (with Derivatization) | Gas Chromatography-MS (GC-MS) |
| Principle | Signal integration proportional to molar concentration relative to an internal standard. | Chromatographic separation followed by UV detection after chemical modification to add a chromophore. | Separation of volatile compounds followed by mass-based detection and quantification. |
| Selectivity | Very High (based on unique chemical shifts). | High (depends on chromatography and derivatization specificity). | Very High (based on retention time and mass fragmentation). |
| Sensitivity (LOQ) | Typically in the low mg/mL to high µg/mL range. | Can reach low µg/mL to ng/mL range, depending on the derivatizing agent.[11] | Can reach low µg/mL to ng/mL range. |
| Sample Prep | Simple: accurate weighing and dissolution. | Complex: involves a chemical reaction, potential extraction, and pH adjustment.[5][11][12] | Often requires derivatization to improve volatility and peak shape of the amine.[13][14] |
| Need for Analyte CRS | No (uses a universal internal standard). | Yes (requires a certified reference standard of the analyte for calibration). | Yes (requires a certified reference standard of the analyte for calibration). |
| Analysis Time | ~5-15 minutes per sample (instrument time). | ~20-40 minutes per sample (including derivatization and run time). | ~15-30 minutes per sample. |
| Instrumentation Cost | High. | Low to Moderate. | Moderate to High. |
| Validation Complexity | Moderate, requires demonstration of precision, accuracy, and linearity.[7] | High, the derivatization step adds complexity to validation (e.g., reaction yield, stability). | High, derivatization and potential matrix effects require thorough validation.[15] |
Experimental Protocols
Protocol for qNMR Analysis
Objective: To determine the purity of this compound using ¹H qNMR.
Materials:
-
This compound (Analyte)
-
Maleic Acid (Internal Standard, certified purity ≥ 99.5%)
-
Deuterium Oxide (D₂O, 99.9% D)
-
Analytical Balance (4 decimal places)
-
NMR Spectrometer (≥ 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the analyte into a clean, dry vial.
-
Accurately weigh approximately 10 mg of Maleic Acid into the same vial.
-
Add approximately 0.7 mL of D₂O to the vial and ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.[16]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument on the D₂O signal.
-
Set the following acquisition parameters:
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Integrate the singlet from Maleic Acid (~6.3 ppm) and a well-resolved, characteristic signal from the analyte (e.g., the N-methyl singlet).
-
Calculate the purity using the qNMR equation provided in Section 2.
-
Protocol Outline for HPLC-UV with Pre-Column Derivatization
Objective: To quantify the analyte using HPLC-UV after derivatization with a UV-active agent.
Materials:
-
Dansyl chloride or a similar derivatizing agent.[11]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Buffer salts.
-
HPLC system with a UV detector, C18 column.[4]
Procedure:
-
Derivatization: React a known concentration of the analyte with an excess of dansyl chloride in a buffered, basic solution. Quench the reaction after a set time.
-
Chromatography: Inject the derivatized sample onto a C18 column and elute using a gradient of acetonitrile and water.[17]
-
Detection: Monitor the effluent at the wavelength of maximum absorbance for the dansyl derivative.
-
Quantification: Construct a calibration curve using a certified reference standard of the analyte that has undergone the same derivatization procedure.
Visualization of Workflows
qNMR Workflow
Caption: Decision framework for selecting an analytical method.
Validation and Trustworthiness
Any analytical method used in a regulated environment must be validated to demonstrate its suitability for the intended purpose, in line with ICH Q2(R1) guidelines. [18][19][20][21]
-
For qNMR: Validation involves demonstrating specificity (through signal resolution), linearity (across a range of concentrations), accuracy (by spiking experiments), and precision (repeatability and intermediate precision). [22]The system's suitability is confirmed by ensuring adequate signal-to-noise and resolution.
-
For HPLC/GC: In addition to the above, the validation for methods involving derivatization must also rigorously assess the robustness and reproducibility of the derivatization reaction itself. [15]
Conclusion and Recommendations
For the absolute, high-accuracy quantification of this compound, especially during early-stage development when a specific certified reference standard may not be available, qNMR is the superior method . Its status as a primary technique, coupled with simple sample preparation and the delivery of simultaneous structural information, makes it an invaluable tool for establishing the purity of new batches of material.
HPLC with derivatization becomes a viable and cost-effective alternative for routine quality control once a method has been thoroughly validated and a reference standard is established. It often provides higher sensitivity, which is beneficial for trace impurity analysis.
GC-MS is best employed for identifying and quantifying volatile impurities or when its high sensitivity is required, though it typically necessitates a derivatization step for this type of polar analyte.
Ultimately, the choice of analytical method depends on the specific requirements of the analysis, including the development stage, the need for a primary measurement, required sensitivity, and available instrumentation. A multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive characterization of this compound.
References
- CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Chiral Analysis of Chloro Intermediates of Methylamphetamine by One-Dimensional and Multidimentional NMR and GC/MS. ResearchGate.
- 2-Chloroethylamine GC-MS (Non-derivatized). Human Metabolome Database.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Quantitative NMR Spectroscopy. University of Strathclyde.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
- Analytical Methods. RSC Publishing.
- GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. PubMed.
- Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR).
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usp.org [usp.org]
- 8. emerypharma.com [emerypharma.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. starodub.nl [starodub.nl]
- 19. researchgate.net [researchgate.net]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. database.ich.org [database.ich.org]
- 22. eurolab-d.de [eurolab-d.de]
A Researcher's Guide to the Stereochemistry of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride Reactions
For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of key pharmaceutical intermediates is paramount. This guide provides an in-depth technical assessment of the stereochemistry of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a crucial building block in the synthesis of numerous therapeutic agents. We will explore methods for stereoselective synthesis, analytical techniques for stereochemical characterization, and a comparative analysis of the potential reactivity of its enantiomers, supported by experimental data and established chemical principles.
The Significance of Chirality in Piperidine Scaffolds
The piperidine ring is a prevalent motif in a vast number of pharmaceuticals. The introduction of a chiral center, as is the case with 2-(2-Chloroethyl)-1-methylpiperidine at the C2 position, can profoundly influence a molecule's pharmacological and toxicological profile. Different enantiomers can exhibit varied binding affinities for their biological targets, leading to differences in efficacy and side effects.[1] Consequently, the ability to synthesize and analyze stereochemically pure forms of this intermediate is a critical aspect of modern drug discovery and development.
Part 1: Stereoselective Synthesis Strategies
The synthesis of enantiomerically enriched this compound presents a significant challenge. Traditional synthetic routes often yield a racemic mixture.[2] Achieving stereocontrol typically involves one of two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a single enantiomer directly. Several methods developed for the synthesis of 2-substituted piperidines can be adapted for this purpose.
One promising approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.
Another powerful technique is catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine derivative. Chiral metal catalysts, often based on rhodium or iridium, can facilitate the addition of hydrogen across a double bond with high enantioselectivity.
Enzymatic reactions also offer a green and highly selective alternative. For instance, a kinetic resolution of a racemic precursor alcohol, 2-(2-hydroxyethyl)-1-methylpiperidine, could be achieved using a lipase to selectively acylate one enantiomer, allowing for the separation of the two.
Chiral Resolution of Racemic Mixtures
When a racemic mixture is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.
Part 2: Analytical Techniques for Stereochemical Assessment
Once synthesized, the stereochemical purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for a wide range of chiral separations, including those of piperidine derivatives.[3]
Method Development Considerations:
-
Column Selection: The choice of CSP is critical and often empirical. Screening several columns with different chiral selectors is a common starting point.
-
Mobile Phase: The composition of the mobile phase (a mixture of solvents) is optimized to achieve the best separation (resolution) between the enantiomer peaks. For basic compounds like piperidines, the addition of a small amount of a basic modifier, such as diethylamine, can improve peak shape.[4]
-
Derivatization: this compound lacks a strong chromophore, which is necessary for detection by UV-Vis detectors commonly used in HPLC. Therefore, pre-column derivatization with a UV-active reagent is often required to enhance detection and can also improve the chiral separation.[3]
Experimental Protocol: Chiral HPLC Analysis (Illustrative Example)
This protocol provides a general workflow for the chiral HPLC analysis of 2-(2-Chloroethyl)-1-methylpiperidine following derivatization.
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane:Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm (after derivatization) |
| Derivatizing Agent | 3,5-Dinitrobenzoyl chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another indispensable tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated by using a chiral solvating agent (CSA) .[5][6][7][8] A CSA is a chiral compound that forms transient diastereomeric complexes with the enantiomers of the analyte, leading to small but measurable differences in their chemical shifts.
Workflow for Chiral NMR Analysis:
Caption: Workflow for chiral NMR analysis using a Chiral Solvating Agent.
Part 3: Comparative Assessment of Enantiomeric Reactivity
The nitrogen atom's lone pair and the C-N and C-C bonds of the piperidine ring create a specific steric and electronic environment around the chiral center. The orientation of the 2-chloroethyl group (axial vs. equatorial) in the preferred chair conformation of the piperidine ring will likely differ between the (R)- and (S)-enantiomers. This conformational bias can affect the accessibility of the electrophilic carbon atom in the chloroethyl group to an incoming nucleophile.
Hypothetical Reactivity Comparison:
| Enantiomer | Plausible Conformation | Predicted Reactivity in Nucleophilic Substitution | Rationale |
| (R)-enantiomer | May favor a conformation where the chloroethyl group is more sterically hindered. | Potentially slower reaction rate. | Increased steric hindrance around the reaction center could impede the approach of the nucleophile. |
| (S)-enantiomer | May adopt a conformation with a more accessible chloroethyl group. | Potentially faster reaction rate. | Reduced steric hindrance would allow for a more facile nucleophilic attack. |
It is important to note that these are predictions, and the actual difference in reactivity may be subtle and dependent on the specific nucleophile and reaction conditions. Further experimental investigation is required to quantify these differences. The nucleophilicity of the nitrogen atom in the piperidine ring itself is also a factor to consider, as it is influenced by the electron-donating methyl group.[9]
Conclusion
The stereochemistry of this compound is a critical consideration for its application in pharmaceutical synthesis. This guide has provided an overview of strategies for its stereoselective synthesis, detailed the primary analytical techniques for assessing its stereochemical purity, and offered a comparative perspective on the potential reactivity of its enantiomers. A thorough understanding and control of the stereochemistry of this versatile intermediate will undoubtedly contribute to the development of safer and more effective medicines.
References
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for NMR Analysis of Chiral Compounds. BenchChem.
- Satinder Ahuja. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- (n.d.).
- Sigma-Aldrich. (n.d.).
- (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
- (n.d.).
- (n.d.). General description of chiral analysis using chiral solvating agents.
- (1995). Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column.
- (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace.
- Sigma-Aldrich. (n.d.). This compound for synthesis. Sigma-Aldrich.
- BenchChem. (2025). Evaluating the Reactivity of 1-Methylpiperidine in Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" cl. BenchChem.
- BenchChem. (n.d.). This compound | 58878-37-8. BenchChem.
- (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- (2025). NMR Chiral solvating agents.
- BenchChem. (n.d.). 2-(2-Chloroethyl)piperidinium chloride | 60012-49-9. BenchChem.
- (n.d.). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. MDPI.
- (2025).
- Fluorochem. (n.d.). This compound. Fluorochem.
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. BenchChem.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- (2025). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters.
- EvitaChem. (n.d.). Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638). EvitaChem.
- (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.
- PubChem. (n.d.). 4,4-Bis(2-chloroethyl)-1-methylpiperidine. PubChem.
- SD Fine-Chem. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). SD Fine-Chem.
- PubChem. (n.d.). 2-(2-Chloroethyl)-1-methylpiperidine chloride. PubChem.
- LookChem. (n.d.). Cas 1932-03-2,1-(2-Chloroethyl)-piperidine. LookChem.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Thermal Properties of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermal behavior of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a substituted piperidine derivative. In drug development, understanding the physicochemical properties of a compound, such as its thermal stability and melting characteristics, is paramount for formulation, manufacturing, and ensuring shelf-life. Differential Scanning Calorimetry (DSC) is a powerful analytical technique that provides critical insights into these properties.
Here, we compare the thermal profile of this compound with two structurally related compounds: the parent compound, piperidine hydrochloride, and a positional isomer, 1-(2-chloroethyl)piperidine hydrochloride. This comparison will elucidate the influence of specific structural modifications—namely, N-methylation and the position of the chloroethyl substituent—on the thermal events of the piperidine hydrochloride scaffold.
The Central Role of Differential Scanning Calorimetry (DSC) in Pharmaceutical Analysis
Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This measurement allows for the detection and quantification of thermal events, which are transitions that involve an exchange of energy. For a crystalline pharmaceutical compound, the most common endothermic (heat-absorbing) event observed is melting.[3]
The resulting DSC thermogram plots heat flow against temperature. A melting event is characterized by a distinct endothermic peak. The key parameters derived from this peak are:
-
Onset Temperature (T_onset): The temperature at which melting begins.
-
Peak Temperature (T_peak): The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Fusion (ΔH_fus): The area under the melting peak, representing the energy required to melt the sample.
These parameters are invaluable for identifying compounds, assessing purity, and studying polymorphism.[4][5] For instance, a broader melting peak often suggests the presence of impurities.[6] Furthermore, DSC can detect other thermal events such as decomposition, where the compound chemically breaks down, which is often observed as an exothermic (heat-releasing) or complex endothermic event following melting.
Causality in Experimental Design: Why We Choose DSC
The choice of DSC for this comparative analysis is driven by its ability to provide rapid and precise data on the melting behavior of small molecule drug candidates. The melting point is a fundamental physical property that is highly sensitive to molecular structure and intermolecular forces. By systematically altering the structure of the piperidine hydrochloride molecule and observing the corresponding changes in the DSC thermogram, we can infer how these modifications affect the crystal lattice energy and overall stability of the compound. This structure-property relationship is a critical concept in medicinal chemistry and materials science.
Comparative Analysis of Piperidine Derivatives
To understand the impact of the N-methyl and 2-(2-chloroethyl) substitutions, we will compare the thermal properties of our topic compound with two key alternatives.
-
Piperidine Hydrochloride: The fundamental, unsubstituted piperidine ring in its salt form. This serves as our baseline.
-
1-(2-chloroethyl)piperidine hydrochloride: A positional isomer where the chloroethyl group is attached to the nitrogen atom of the piperidine ring, rather than at the 2-position of the ring itself.
Experimental Data Summary
| Compound Name | Structure | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | 198.14 | 133 - 137 |
| Piperidine hydrochloride | 121.61 | 245 - 248[7] | |
| 1-(2-chloroethyl)piperidine hydrochloride | 184.11 | 228 - 234[8][9] |
Interpretation of Thermal Behavior
The significant differences in melting points among these three compounds highlight the profound impact of subtle structural changes on the crystalline structure and intermolecular forces.
-
Piperidine Hydrochloride (m.p. 245-248 °C): As the parent compound, it exhibits the highest melting point. Its relatively simple and symmetrical structure allows for efficient packing in the crystal lattice, stabilized by strong ionic interactions between the piperidinium cation and the chloride anion, as well as hydrogen bonding involving the N-H group. This results in a high lattice energy that requires substantial thermal energy to overcome.
-
1-(2-chloroethyl)piperidine hydrochloride (m.p. 228-234 °C): The introduction of the chloroethyl group directly on the nitrogen atom lowers the melting point compared to piperidine hydrochloride. This is likely due to the disruption of the crystal packing. The bulky chloroethyl group can introduce steric hindrance, preventing the molecules from packing as efficiently as the parent compound.
-
This compound (m.p. 133-137 °C): This compound has the lowest melting point of the three. The presence of two substituents on the piperidine ring—the methyl group on the nitrogen and the chloroethyl group at the 2-position—significantly disrupts the crystal lattice. The N-methylation removes the possibility of N-H hydrogen bonding, a key stabilizing force in the other two compounds. The combination of N-methylation and the bulky 2-substituent leads to a less stable crystal lattice with lower intermolecular forces, and consequently, a much lower melting point.
Upon heating, it is also anticipated that these compounds may undergo thermal decomposition, likely involving the elimination of hydrogen chloride.[8][10][11] A DSC experiment coupled with Thermogravimetric Analysis (TGA) would be necessary to fully delineate the melting and decomposition events.
Experimental Protocol: A Self-Validating System
The following protocol describes a standardized method for obtaining and analyzing the DSC data for these compounds, grounded in established practices for pharmaceutical analysis.[12]
Objective
To determine and compare the melting onset temperature, peak temperature, and enthalpy of fusion for this compound and its structural analogs.
Materials and Equipment
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)
-
Hermetic aluminum pans and lids
-
Microbalance (readable to ±0.01 mg)
-
Crimping press for sealing pans
-
High-purity nitrogen gas for purging
-
Reference standards for calibration (e.g., Indium)
-
Samples:
-
This compound
-
Piperidine hydrochloride
-
1-(2-chloroethyl)piperidine hydrochloride
-
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan.
-
Hermetically seal the pan using the crimping press. This is crucial to prevent the loss of volatile decomposition products.
-
Prepare an empty, sealed hermetic pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the melting point (e.g., 300°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Using the instrument's analysis software, determine the onset temperature, peak temperature, and the integrated area of the melting endotherm to calculate the enthalpy of fusion (ΔH_fus).
-
Compare the thermograms of the three compounds, noting the differences in melting temperatures and peak shapes.
-
Experimental Workflow Visualization
The logical flow of the comparative analysis is depicted in the diagram below.
Sources
- 1. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 109211000 [thermofisher.com]
- 3. Piperidine hydrochloride [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 6. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. B22985.30 [thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Inter-Laboratory Comparison of 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals to establish robust and reproducible analytical methods for this compound. This document outlines the rationale, experimental design, detailed analytical protocols, and data interpretation for such a study, fostering confidence in analytical results across different laboratories.
Introduction
This compound is a key building block and intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and accurate quantification are critical for ensuring the quality and safety of final drug products. Given the compound's reactive nature as an alkylating agent, analytical challenges can arise, leading to variability in results between laboratories.[2] An inter-laboratory comparison, also known as proficiency testing, is a vital tool for assessing the performance of analytical laboratories and ensuring the reliability of their data.[3][4] This guide presents a hypothetical inter-laboratory study to illustrate best practices and common pitfalls in the analysis of this compound.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 58878-37-8 |
| Molecular Formula | C₈H₁₇Cl₂N |
| Molecular Weight | 198.14 g/mol |
| Appearance | Powder |
| Melting Point | 133-137 °C |
Source: Sigma-Aldrich, Fluorochem[5]
Inter-Laboratory Study Design
The primary objective of this hypothetical study is to assess the capability of participating laboratories to accurately quantify this compound in a standardized sample. The study design is based on established international protocols for proficiency testing.[3][6]
A central organizing body would prepare a homogenous batch of the test material, which is then distributed to participating laboratories.[3] The participants analyze the material using their in-house methods and report the results back to the organizer for statistical analysis and performance evaluation.
Caption: Workflow of the inter-laboratory comparison study.
Recommended Analytical Methodologies
While participating laboratories may use their own validated methods, this guide details two common and robust techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of alkyl halides.[7]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test material.
-
Dissolve in 10 mL of a suitable solvent, such as methanol or dichloromethane.
-
Vortex to ensure complete dissolution.
-
If necessary, dilute to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector: Splitless mode at 250 °C.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Rationale for Experimental Choices:
-
The choice of a non-polar column like HP-5ms is suitable for the separation of the relatively non-polar analyte.
-
The temperature program is designed to ensure good chromatographic separation from potential impurities and solvent peaks.
-
Electron ionization provides characteristic fragmentation patterns for structural elucidation and identification.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Since this compound lacks a strong chromophore, direct UV detection can be challenging. Pre-column derivatization with a UV-active agent can significantly enhance sensitivity and selectivity.[8][9]
Experimental Protocol:
-
Derivatization:
-
To 1 mL of the sample solution (in a suitable aprotic solvent like acetonitrile), add an excess of a derivatizing agent such as dansyl chloride or 4-toluenesulfonyl chloride in the presence of a weak base (e.g., sodium bicarbonate).[8][9]
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete reaction.
-
Quench the reaction and dilute the sample with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Detection: UV at the wavelength of maximum absorbance for the chosen derivative (e.g., ~254 nm for a tosyl derivative).[10]
-
Injection Volume: 10 µL.
-
Rationale for Experimental Choices:
-
Derivatization is necessary to introduce a chromophore for sensitive UV detection.[8]
-
A C18 column is a versatile choice for the separation of a wide range of organic molecules.
-
The use of formic acid in the mobile phase helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Caption: General analytical workflow for the two proposed methods.
Data Analysis and Performance Evaluation
The performance of each participating laboratory is evaluated based on the reported concentration of this compound in the test material. The statistical analysis typically involves the calculation of a consensus value (assigned value) from the participants' results and a measure of the dispersion, such as the standard deviation.[11]
Performance Scoring:
A common method for scoring is the z-score, which is calculated as follows:
z = (x - X) / σ
Where:
-
z is the z-score
-
x is the result reported by the laboratory
-
X is the assigned value (consensus mean)
-
σ is the target standard deviation for proficiency
A z-score between -2 and 2 is generally considered satisfactory.
Hypothetical Inter-Laboratory Comparison Data:
| Laboratory | Method | Reported Concentration (mg/g) | z-score | Performance |
| Lab 1 | GC-MS | 98.5 | -0.5 | Satisfactory |
| Lab 2 | HPLC | 99.2 | 0.2 | Satisfactory |
| Lab 3 | GC-MS | 97.8 | -1.2 | Satisfactory |
| Lab 4 | HPLC | 101.5 | 2.5 | Unsatisfactory |
| Lab 5 | GC-MS | 99.0 | 0.0 | Satisfactory |
| Lab 6 | HPLC | 98.2 | -0.8 | Satisfactory |
| Assigned Value (X) | 99.0 | |||
| Target SD (σ) | 1.0 |
This table illustrates how the performance of different laboratories can be compared. An investigation into the unsatisfactory result from Lab 4 would be warranted to identify potential sources of error in their methodology.
Conclusion
A well-designed inter-laboratory comparison is an invaluable tool for ensuring the quality and consistency of analytical data for this compound. By following standardized protocols and employing robust analytical techniques such as GC-MS and HPLC with derivatization, laboratories can achieve a high level of accuracy and precision. This guide provides a framework for conducting such a study, ultimately contributing to the overall quality of pharmaceutical development and manufacturing.
References
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Thompson, M., Ellison, S. L. R., & Wood, R. (2006). The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories. Pure and Applied Chemistry, 78(1), 145–196.
- Konopka, A. (1995). [Proficiency testing for chemical analytical laboratories--general principles concerning organization and assessment of results]. Roczniki Panstwowego Zakladu Higieny, 46(2), 105–112.
- Eurachem. (2021). Selection, use and interpretation of proficiency testing (PT) schemes by laboratories (3rd ed.).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.
- Royal Society of Chemistry. (n.d.). What is proficiency testing?.
- Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Thompson, M., Ellison, S. L. R., & Wood, R. (2006). The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories: (IUPAC Technical Report). ResearchGate.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Malachova, A., Sulyok, M., Beltran, E., Berthiller, F., & Krska, R. (2014). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI.
- Obeagu, E. I., & Obeagu, G. U. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. ResearchGate.
- Ciolino, L. A., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of analytical toxicology, 40(1), 22–32.
- Marshall University. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs.
- Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- Ludi, A. B., et al. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology.
- Ludi, A. B., et al. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. National Institutes of Health.
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
